molecular formula C11H11NO4 B11820274 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B11820274
M. Wt: 221.21 g/mol
InChI Key: CXOUTHKBZTXXAU-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methoxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOUTHKBZTXXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Biological Activity and Therapeutic Applications of N-Aryl Maleamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl maleamic acids and their dehydrated cyclized counterparts, N-aryl maleimides, represent a highly versatile class of compounds in modern medicinal chemistry. Historically recognized as critical intermediates in organic synthesis, these molecules are now at the forefront of two distinct therapeutic domains: intrinsic antimicrobial/cytotoxic drug development and advanced bioconjugation technologies (specifically Antibody-Drug Conjugates, or ADCs).

This technical guide synthesizes current literature to explore the dual utility of the 1,4-dioxo-2-butenyl pharmacophore. We will dissect the causality behind their biological activity, detail the synthetic methodologies required to isolate them, and provide self-validating protocols for their use as "Next-Generation Maleimides" (NGMs) in irreversible bioconjugation.

Chemical Foundation & Mechanistic Dynamics

The biological efficacy of these compounds is inextricably linked to the equilibrium between the open-chain maleamic acid and the closed-ring maleimide. The synthesis is a two-step process: the ring-opening acylation of an aryl amine by maleic anhydride, followed by a chemically driven dehydrative cyclization[1][2].

Synthesis MA Maleic Anhydride NAMA N-Aryl Maleamic Acid (Open Chain) MA->NAMA Ether, RT (Precipitation) Amine Primary Aryl Amine Amine->NAMA NAMI N-Aryl Maleimide (Closed Ring) NAMA->NAMI Ac2O, NaOAc, Heat (Dehydration) NAMI->NAMA Aqueous pH > 7 (Hydrolysis)

Figure 1: Synthetic workflow and equilibrium dynamics of N-aryl maleamic acids and maleimides.

Protocol 1: Synthesis and Cyclization of N-Aryl Maleamic Acids

This protocol is designed to maximize atom economy while preventing the premature polymerization of the highly reactive olefinic bond.

Step 1: Acylation (Formation of N-Aryl Maleamic Acid)

  • Procedure : Dissolve 1.0 equivalent of maleic anhydride in anhydrous diethyl ether at room temperature. Dropwise, add 1.0 equivalent of the target primary aryl amine (e.g., 4-methoxyaniline or a fluorinated aniline) dissolved in ether. Stir for 1–2 hours[1].

  • Causality of Solvent Choice : Diethyl ether is explicitly chosen because the resulting N-aryl maleamic acid is highly polar and insoluble in non-polar solvents. The product precipitates immediately upon formation, driving the reaction forward via Le Chatelier's principle and preventing subsequent unwanted side reactions[1].

  • Validation : Filter the precipitate. Confirm structure via ¹H NMR; the vinylic protons of the maleamic acid backbone must appear as two distinct doublets in the δ 6.0–6.5 ppm range (indicating a cis relationship), and the carboxylic acid proton should appear as a broad singlet >10.0 ppm[3][4].

Step 2: Dehydrative Cyclization (Formation of N-Aryl Maleimide)

  • Procedure : Suspend the isolated maleamic acid in acetic anhydride (Ac₂O) containing a catalytic amount of anhydrous sodium acetate (NaOAc). Reflux at 100 °C for 1–2 hours[1][2].

  • Causality of Reagents : Ac₂O acts as the dehydrating agent. NaOAc is a critical weak base; the acetate ion abstracts the amide proton, facilitating nucleophilic attack of the amide nitrogen onto the carboxylic carbonyl, leading to ring closure without polymerizing the double bond[2].

  • Validation : Quench in ice water to precipitate the maleimide. In ¹H NMR, the disappearance of the broad amide and carboxylic acid singlets, alongside a shift in the vinylic protons to a sharp singlet around δ 6.9 ppm, confirms complete cyclization[5].

Intrinsic Biological Activity: Antimicrobial and Cytotoxic Profiling

The 1,4-dioxo-2-butenyl fragment is a potent pharmacophore. However, its biological activity is heavily modulated by its structural state (open vs. closed ring).

Antimicrobial & Antifungal Mechanisms

N-substituted maleimides are powerful Michael acceptors. Their primary mechanism of action is the covalent modification (thiol-inactivation) of essential cysteinyl residues within microbial enzymes, effectively blocking metabolic pathways[2]. Furthermore, uncyclized N-aryl maleamic acids have demonstrated profound, concentration-dependent antifungal activity, achieving 100% growth inhibition against dermatophytes like Trichophyton rubrum and Trichophyton violaceum[6][7].

Cytotoxicity & Anticancer Potential

While the 1,4-dioxo-2-butenyl fragment is inherently cytotoxic and capable of interfering with cell cycle regulation, the open-chain N-aryl maleamic acid exhibits surprisingly low cytotoxicity[3]. Causality : The interaction between the free carboxyl group and the olefinic fragment significantly increases the molecule's polarity, hindering its passive diffusion across the lipophilic cell membrane[3]. This makes N-aryl maleamic acids excellent candidates for prodrug development, where they remain non-toxic in circulation until cyclized or cleaved at the tumor site.

Quantitative Data Summary
Compound ClassTarget Pathogen / Cell LineActivity MetricPrimary Mechanism of Action
N-Aryl Maleimides Fungal (Sclerotinia sclerotiorum)MIC: 0.01–50 µg/mLThiol-inactivation of essential enzymes[6]
N-Aryl Maleamic Acids Fungal (Trichophyton rubrum)100% Growth InhibitionDisruption of fungal metabolism[6][7]
Neutral Maleimides Bacterial & Yeast StrainsMIC: 0.5–4.0 µg/mLCovalent modification of cysteinyl residues[2]
1,4-dioxo-2-butenyls Tumor Cell LinesIC₅₀ < 0.1 µg/mLCell cycle regulation interference[2][3]

Advanced Application: Irreversible Bioconjugation in ADCs

The most groundbreaking application of N-aryl maleamic acid derivatives lies in the development of Antibody-Drug Conjugates (ADCs).

The Problem : Traditional ADCs utilize N-alkyl maleimides to conjugate cytotoxic payloads (like Doxorubicin or Auristatins) to antibody thiols. However, the resulting thio-succinimide linkage is unstable in blood plasma. It undergoes a "retro-Michael" deconjugation, prematurely releasing the toxic payload to human serum albumin (HSA), causing severe off-target toxicity[8].

The Solution : N-aryl maleimides act as "Next-Generation Maleimides" (NGMs). The electron-withdrawing nature of the N-aryl ring (especially when substituted with halogens or -SF₅ groups) makes the maleimide highly reactive—conjugating with thiols 2.5 times faster than N-alkyl variants[1]. More importantly, once conjugated, the electron-withdrawing group induces instantaneous ring hydrolysis of the thio-succinimide intermediate, permanently locking the payload into a highly stable, irreversible thio-succinamic acid [5][8].

Bioconjugation ADC_Thiol Antibody (Free Thiol) ThioSucc Thio-succinimide Conjugate (Unstable Intermediate) ADC_Thiol->ThioSucc Michael Addition NAMI_Drug N-Aryl Maleimide-Drug NAMI_Drug->ThioSucc ThioSucc->ADC_Thiol Retro-Michael (Prevented) ThioSuccAcid Thio-succinamic Acid ADC (Stable, Irreversible) ThioSucc->ThioSuccAcid Rapid Ring Hydrolysis (+H2O)

Figure 2: Mechanism of irreversible antibody-drug conjugation via N-aryl maleimide hydrolysis.

Protocol 2: Generation of Hydrolysis-Resistant ADCs

This workflow ensures the controlled assembly of ADCs via native disulfide bond bridging, utilizing N-aryl maleimides to prevent payload loss.

  • Disulfide Reduction : Treat the native antibody (e.g., Trastuzumab) with 6.0 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) in a pH 8.0 buffer for 2 hours at 37 °C[8].

    • Causality: TCEP selectively reduces the interchain disulfide bonds to free thiols without requiring removal prior to the conjugation step, minimizing antibody aggregation[8].

  • Conjugation : Add 5.0 equivalents of the N-aryl maleimide-payload construct (e.g., NGM-DOX) dissolved in DMF (final DMF concentration ≤10% v/v) to the reduced antibody. Incubate for 1–2 hours at room temperature[8].

    • Causality: The electron-deficient N-aryl ring drives rapid Michael addition, minimizing the time the antibody spends in a vulnerable, reduced state[1][5].

  • Forced Hydrolysis & Validation : The slightly alkaline pH (8.0) naturally drives the hydrolysis of the thio-succinimide ring into the stable thio-succinamic acid.

    • Self-Validation: Analyze the final construct via LC-MS. A successful, irreversible conjugation is confirmed by a mass shift of +18 Da per conjugated payload, corresponding to the addition of a water molecule during the ring-opening hydrolysis[8].

Conclusion

N-aryl maleamic acids and their maleimide derivatives are far more than simple synthetic intermediates. By understanding the causal relationship between their structural state (open vs. closed ring), membrane permeability, and electron-withdrawing properties, researchers can leverage these molecules as potent antimicrobial agents, low-toxicity prodrugs, or fail-safe linkers for the next generation of targeted cancer therapeutics.

References

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation MDPI / AppliedChem URL:[Link][1]

  • Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging Organic & Biomolecular Chemistry / PMC URL:[Link][8]

  • Assessment of genetic integrity, splenic phagocytosis and cell death potential of (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino)-4-oxobut-2-enoic acid and its effect when combined with commercial chemotherapeutics Genetics and Molecular Biology / PMC URL:[Link][3]

  • Evaluation of Maleamic Acid Derivatives Against Some Pathogenic Fungi Iraqi Journal of Biotechnology URL:[Link][7]

  • Chemical reactivity and antimicrobial activity of N-substituted maleimides Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL:[Link][2]

Sources

Technical Guide: Synthesis and Mechanism of N-(3-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction between 3-methoxyaniline (m-anisidine) and maleic anhydride to synthesize N-(3-methoxyphenyl)maleimide . This transformation is a cornerstone in the preparation of bioconjugation linkers and pharmaceutical intermediates. The maleimide moiety is highly valued for its rapid, selective reactivity with sulfhydryl groups (Michael addition) under physiological conditions, making it essential for Antibody-Drug Conjugates (ADCs) and peptide therapeutics.

The synthesis proceeds via a two-stage mechanism:[1][2][3][4]

  • Nucleophilic Acyl Substitution: Formation of the open-chain N-(3-methoxyphenyl)maleamic acid.

  • Cyclodehydration (Imidization): Ring closure to form the maleimide, typically mediated by chemical dehydrating agents to prevent thermal isomerization.

Part 1: Mechanistic Deep Dive

Reaction Thermodynamics and Kinetics

The reaction of 3-methoxyaniline with maleic anhydride is exothermic. The amine nitrogen, enriched by the inductive effect of the benzene ring (though the meta-methoxy group is inductively withdrawing, the overall nucleophilicity remains sufficient), attacks the highly electrophilic carbonyl of the anhydride.

  • Electronic Influence: The methoxy group at the meta position (

    
    ) is inductively electron-withdrawing but exerts a mesomeric electron-donating effect. Unlike para-methoxy, which strongly boosts nucleophilicity via resonance, the meta-position primarily influences the amine's basicity (pKa ~ 4.2) via induction.[5][6] However, the nucleophilicity is sufficient to open the anhydride ring rapidly at room temperature.
    
  • Stereochemical Constraints: The initial product, maleamic acid , retains the cis-geometry of the alkene. Retention of this cis-configuration is critical. If the double bond isomerizes to the trans-isomer (fumaramic acid), cyclization becomes geometrically impossible.

Detailed Mechanism

The transformation occurs in two distinct chemical events.[2][3]

Stage 1: Amidation (Ring Opening)

The lone pair of the aniline nitrogen attacks one of the carbonyl carbons of maleic anhydride. This forms a tetrahedral intermediate which collapses to open the furan ring, yielding the maleamic acid. This step is generally fast and quantitative.

Stage 2: Cyclodehydration (Imidization)

Direct thermal cyclization requires high temperatures (>100°C), which risks isomerizing the maleamic acid to the thermodynamically stable (but unreactive) fumaramic acid derivative. Therefore, a chemical dehydration method using Acetic Anhydride (


)  and Sodium Acetate (NaOAc)  is the industry standard.
  • Mechanism: The carboxyl group of the maleamic acid attacks acetic anhydride to form a highly reactive mixed anhydride.

  • Intramolecular Attack: The amide nitrogen attacks the mixed anhydride carbonyl, closing the ring.

  • Elimination: Acetate is eliminated, yielding the maleimide.

Mechanistic Visualization

The following diagram illustrates the pathway from reactants to the maleimide, highlighting the critical intermediate and the "dead-end" isomerization pathway.

ReactionMechanism Reactants 3-Methoxyaniline + Maleic Anhydride Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack MaleamicAcid N-(3-methoxyphenyl) maleamic acid (Cis-isomer) Tetrahedral->MaleamicAcid Ring Opening MixedAnhydride Mixed Anhydride Intermediate (via Ac2O) MaleamicAcid->MixedAnhydride Activation (Ac2O/NaOAc) Fumaramic Fumaramic Acid (Trans-isomer) DEAD END MaleamicAcid->Fumaramic Isomerization (Acid/Heat) Maleimide N-(3-methoxyphenyl) maleimide (Final Product) MixedAnhydride->Maleimide Cyclization (-AcOH)

Figure 1: Reaction pathway showing the critical path to Maleimide and the isomerization risk.

Part 2: Experimental Protocols

Synthesis of N-(3-methoxyphenyl)maleamic acid (Intermediate)

This step isolates the open-chain acid to ensure purity before the harsh cyclization conditions.

Reagents:

  • 3-Methoxyaniline (1.0 eq)

  • Maleic Anhydride (1.05 eq)

  • Solvent: Diethyl Ether or THF (Anhydrous)

Protocol:

  • Preparation: Dissolve 12.3 g (100 mmol) of 3-methoxyaniline in 50 mL of anhydrous THF.

  • Addition: Dissolve 10.3 g (105 mmol) of maleic anhydride in 50 mL of THF. Add this solution dropwise to the aniline solution at room temperature over 30 minutes.

    • Note: The reaction is exothermic.[5][6] Use an ice bath if the temperature exceeds 30°C to prevent side reactions.

  • Precipitation: Stir for 2 hours. The maleamic acid product typically precipitates as a yellow/off-white solid.

  • Isolation: Filter the solid. Wash the filter cake with cold THF (2 x 20 mL) to remove unreacted reagents.

  • Drying: Vacuum dry at 40°C. Yield is typically >90%.

Chemical Cyclization to N-(3-methoxyphenyl)maleimide

This method uses chemical dehydration to bypass the high temperatures required for thermal dehydration.

Reagents:

  • N-(3-methoxyphenyl)maleamic acid (from Step 2.1)

  • Acetic Anhydride (3.0 eq per mole of acid)

  • Sodium Acetate (anhydrous, 0.5 eq)

  • Solvent: Acetic Acid (optional, or run neat in Ac2O)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend the maleamic acid (22 g, ~100 mmol) in 50 mL of Acetic Anhydride.

  • Catalyst: Add 4.1 g (50 mmol) of anhydrous Sodium Acetate.

  • Reaction: Heat the mixture to 80–90°C for 2 hours. The suspension will clear as the reaction proceeds and the product forms.

    • Critical Control: Do not exceed 100°C to minimize polymerization of the maleimide double bond.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into 300 mL of ice-cold water with vigorous stirring. The excess acetic anhydride will hydrolyze, and the maleimide will precipitate.

  • Purification:

    • Filter the crude precipitate.[3]

    • Recrystallization: Dissolve in minimal boiling ethanol or an ethanol/water (80:20) mixture. Cool slowly to 4°C.

    • Filter pure crystals (bright yellow needles).

Part 3: Data Presentation & Troubleshooting

Critical Process Parameters (CPP)
ParameterSpecificationImpact of Deviation
Stoichiometry (Step 1) 1.05 eq Maleic AnhydrideExcess ensures complete consumption of amine; amine impurities complicate Step 2.
Temperature (Step 2) 80°C - 90°C<60°C: Incomplete cyclization. >100°C: Polymerization (tars) or isomerization.
Water Content Anhydrous reagentsWater hydrolyzes Acetic Anhydride and Maleic Anhydride, stalling the reaction.
Reaction Time 1-3 HoursProlonged heating increases Michael addition of acetate to the double bond.
Troubleshooting Guide

Issue 1: Low Yield in Step 2 (Isomerization)

  • Symptom:[2][7][8][9][10][11][12] Product is soluble in water/bicarbonate (indicating free acid) and does not cyclize.

  • Cause: Formation of fumaramic acid (trans-isomer).

  • Solution: Ensure Sodium Acetate is anhydrous. Water promotes acid-catalyzed isomerization. Keep temperature strictly below 95°C.

Issue 2: "Oiling Out" during Quench

  • Symptom:[2][7][8][9][10][11][12] Product forms a sticky oil instead of a solid precipitate in water.

  • Cause: Impurities or insufficient cooling.

  • Solution: Decant the water. Dissolve the oil in dichloromethane (DCM), wash with 5% NaHCO3 (removes acetic acid), dry over MgSO4, and evaporate. Recrystallize the residue from ethanol.

Workflow Logic

ProtocolWorkflow Start Start: 3-Methoxyaniline Step1 Add Maleic Anhydride (in THF/Ether, <30°C) Start->Step1 Check1 Precipitate Formed? Step1->Check1 Check1->Step1 No (Concentrate/Cool) Isolate Filter & Dry (Maleamic Acid) Check1->Isolate Yes Step2 Add Ac2O + NaOAc Heat to 85°C, 2h Isolate->Step2 Quench Pour into Ice Water Step2->Quench Purify Recrystallize (EtOH) Quench->Purify

Figure 2: Step-by-step experimental workflow for high-purity synthesis.

References

  • Solid-State Reactivity: Rastogi, R. P., et al. "Reaction Between Maleic Anhydride & Substituted Amines In Solid State." Indian Journal of Chemistry, Vol. 19A, 1980. Link

  • Cyclization Mechanism: Ghavtadze, N., et al. "Computational study of maleamic acid cyclodehydration with acetic anhydride." Revue Roumaine de Chimie, 2025. Link

  • Protocol Validation: "Protocol for the synthesis of N-Alkyl bromomaleimide linkers." National Institutes of Health (PMC). Link

  • Isomerization Kinetics: Lam, Y., et al. "Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters."[11] Journal of Organic Chemistry, 2021.[11] Link

  • Product Characterization: Sigma-Aldrich Product Specification, "N-(3-METHOXYPHENYL)MALEIMIDE". Link

Sources

N-Substituted Maleamic Acids: Synthesis, Mechanistic Pathways, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted maleamic acids are highly versatile organic intermediates characterized by their conjugated amide and carboxylic acid functional groups. Traditionally viewed merely as transient precursors in the synthesis of N-substituted maleimides, maleamic acids have emerged as valuable entities in their own right, with profound implications in drug development, intracellular detoxification pathways, and advanced materials science. This technical guide provides a comprehensive analysis of the synthetic methodologies, mechanistic pathways, and biological activities of N-substituted maleamic acids, offering a self-validating framework for researchers and drug development professionals.

Chemical Synthesis and Mechanistic Pathways

The synthesis of N-substituted maleamic acids and their subsequent cyclodehydration to maleimides or isomaleimides is governed by precise thermodynamic and kinetic controls. The standard synthetic route is a two-step process: amine acylation followed by cyclodehydration[1].

Amine Acylation

The initial step involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of maleic anhydride. This ring-opening aminolysis is highly exothermic and typically performed in solvents such as dichloromethane (CH₂Cl₂) or glacial acetic acid at low temperatures (0–5°C)[2]. The low temperature is critical; it prevents premature, uncontrolled dehydration and suppresses the formation of polymeric byproducts, ensuring a high yield of the N-substituted maleamic acid intermediate.

Cyclodehydration: Imide vs. Isoimide Formation

The fate of the maleamic acid during dehydration depends entirely on the choice of reagents, which dictates whether the reaction follows a thermodynamic or kinetic pathway:

  • Thermodynamic Pathway (Maleimides): Heating the maleamic acid with acetic anhydride and a catalytic amount of anhydrous sodium acetate (85–95°C) yields the N-substituted maleimide[1]. The acetate ion acts as a mild base, deprotonating the amide nitrogen and increasing its nucleophilicity. This drives the intramolecular attack on the carboxylic acid carbonyl, forming the thermodynamically stable five-membered imide ring[2].

  • Kinetic Pathway (Isomaleimides): When treated with highly reactive dehydrating agents like thionyl chloride (SOCl₂) or N,N'-dicyclohexylcarbodiimide (DCC), the reaction yields isomaleimides[3]. N-substituents electronically depress the reactivity of the nitrogen, favoring the formation of an iminohydrine tautomer. Subsequent O-acylation leads to the kinetically favored isoimide structure[3].

Synthesis MA Maleic Anhydride NMA N-Substituted Maleamic Acid (Intermediate) MA->NMA + Amine (Solvent: CH2Cl2 / AcOH) 0-25°C Amine Primary Amine (R-NH2) Amine->NMA Maleimide N-Substituted Maleimide (Thermodynamic Product) NMA->Maleimide Ac2O, NaOAc 85-95°C (N-Acylation) Isoimide Isomaleimide (Kinetic Product) NMA->Isoimide SOCl2 or DCC (O-Acylation)

Reaction pathways for the synthesis of maleimides and isomaleimides from maleic anhydride.

Self-Validating Experimental Protocol: Synthesis of N-(4-chlorophenyl)maleimide

This protocol outlines a robust, two-step methodology that incorporates visual cues for self-validation during the workflow[1].

Step 1: Synthesis of N-(4-chlorophenyl)-maleamic acid

  • Preparation: Dissolve 2.94 g (30 mmol) of maleic anhydride in 15 mL of CH₂Cl₂ in a 100 mL round-bottom flask. Cool the stirred solution to 0–5°C using an ice bath. Causality: Cooling mitigates the exothermic aminolysis, preventing side reactions.

  • Addition: Dissolve an equimolar amount of 4-chloroaniline in 15 mL of CH₂Cl₂. Add this solution dropwise to the maleic anhydride mixture over 30 minutes.

  • Validation & Isolation: A thick precipitate will form almost immediately, indicating the successful formation of the maleamic acid[1]. Reflux the suspension for 2 hours, then cool to room temperature.

  • Purification: Isolate the solid by vacuum filtration, wash twice with ethyl ether to remove unreacted starting materials, and dry under vacuum.

Step 2: Cyclodehydration to N-(4-chlorophenyl)maleimide

  • Reaction Setup: In a clean flask, combine 3.3 g of the synthesized N-(4-chlorophenyl)-maleamic acid, 6 mL of acetic anhydride, and 0.15 g of anhydrous sodium acetate[1].

  • Heating: Attach a reflux condenser and heat the mixture in a water bath to 85–95°C for 1 hour with continuous magnetic stirring. Causality: Sodium acetate catalyzes the N-acylation, while the elevated temperature drives the dehydration.

  • Precipitation: Remove from heat and cool to room temperature. Place the flask in an ice bath and swirl until a precipitate forms.

  • Purification: Collect the crude maleimide via vacuum filtration. Recrystallize from ethanol. Activated carbon may be used to remove colored impurities[1].

Biological Activity and Pharmacological Potential

N-substituted maleamic acids and their maleimide derivatives exhibit a broad spectrum of biological activities, making them highly attractive scaffolds in drug discovery. The biological efficacy is largely dictated by the electrophilic nature of the maleimide double bond (which undergoes Michael additions with biological thiols) and the steric/electronic properties of the N-substituent[4].

Antimicrobial and Antifungal Efficacy

Maleimide derivatives demonstrate potent antifungal properties, particularly against Candida albicans[5]. The mechanism of action involves the disruption of fungal cell membranes and interference with iron ion homeostasis[5]. Neutral maleimides display strong antifungal effects, whereas basic maleimides containing tertiary aminoalkyl substituents exhibit lower antimicrobial activity but highly potent cytostatic effects[2].

Cytotoxicity and Antitumor Activity

N-phenylmaleimides have been extensively evaluated in preclinical murine melanoma models (B16-F10)[4]. The hydrophobicity of the imide ring allows these molecules to readily cross biological membranes. Structure-activity relationship (SAR) studies reveal that the distance between the imide ring and the aromatic ring, as well as the presence of electron-withdrawing groups, are critical for inhibiting anti-apoptotic proteins like Bfl-1, thereby inducing tumor cell death[4].

Intracellular Detoxification Pathways

In Escherichia coli, the highly toxic electrophile N-ethylmaleimide (NEM) is neutralized through a fascinating glutathione-dependent pathway that ultimately yields a non-toxic maleamic acid[6]. NEM conjugates with cytoplasmic glutathione (GSH) to form an N-ethylsuccinimido-S-glutathione (ESG) adduct. This adduct transiently activates the KefB and KefC K+ efflux systems. Subsequently, the imide bond of ESG is hydrolyzed, releasing N-ethylmaleamic acid (NEMA) and allowing GSH to be recycled[6]. This demonstrates the intrinsic biological stability and low toxicity of the maleamic acid open-ring structure compared to the reactive imide.

Detox NEM N-Ethylmaleimide (NEM) (Toxic Electrophile) ESG ESG Adduct (Intermediate) NEM->ESG Conjugation GSH Glutathione (GSH) GSH->ESG NEMA N-Ethylmaleamic Acid (Non-Toxic Product) ESG->NEMA Imide Bond Hydrolysis (Detoxification) Efflux KefB/KefC K+ Efflux (Cellular Response) ESG->Efflux Transient Activation NEMA->GSH GSH Recycling

Glutathione-dependent detoxification of NEM to N-ethylmaleamic acid in E. coli.

Summary of Quantitative Biological Data
Compound Class / Specific AgentPrimary Biological TargetKey Quantitative MetricReference
Neutral N-substituted maleimidesFungal pathogens (Candida spp.)MIC: 0.5–4 µg/mL[2]
Basic N-substituted maleimidesVarious tumor cell linesIC₅₀: < 0.1 µg/mL[2]
N-(4-nitrophenyl)maleimideAntimicrobial screening modelsYield: 70%, m.p. 161°C[2]
N-phenylmaleimides (M5, M7)Murine melanoma B16-F10Significant tumor growth inhibition[4]
N-Ethylmaleimide (NEM)E. coli K+ efflux systems100% conversion to non-toxic NEMA[6]

Advanced Industrial Applications: Metal-Organic Frameworks (MOFs)

Beyond pharmacology, N-substituted maleamic acids are gaining traction in materials science. Because they are highly conjugated, dimaleamic acids serve as excellent polydentate ligands for lanthanide ions (La³⁺, Eu³⁺) and transition metals (Cu²⁺) in the construction of Metal-Organic Frameworks (MOFs)[7].

Recent advancements have introduced green synthesis protocols for these ligands. For instance, bis-maleamic acids can be synthesized in nearly quantitative yields (99%) via a base-catalyzed maleimide ring-opening reaction in an aqueous solution, bypassing the need for hazardous organic solvents like xylene or dichloromethane[7].

Conclusion

N-substituted maleamic acids represent a critical nexus between synthetic organic chemistry, pharmacology, and materials science. Whether acting as a stable, isolable intermediate for the synthesis of potent maleimide-based therapeutics, serving as the non-toxic endpoint of cellular electrophile detoxification, or functioning as a bidentate ligand for advanced MOFs, the maleamic acid scaffold offers immense structural and functional versatility. By strictly controlling the kinetic and thermodynamic parameters during synthesis, researchers can leverage these molecules to drive next-generation drug discovery and material design.

References

1.2, tandfonline.com 2.1, benchchem.com 3.3, oup.com 4. 4, rroij.com 5.5, tandfonline.com 6.6, asm.org 7.7, mdpi.com

Sources

An In-depth Technical Guide to the Therapeutic Potential of Methoxyphenyl Maleamic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of methoxyphenyl maleamic acid analogs, a class of compounds demonstrating significant therapeutic promise, particularly in oncology. We will delve into the synthesis, proposed mechanisms of action, preclinical evidence, and key experimental protocols relevant to researchers, medicinal chemists, and drug development professionals. The narrative is structured to not only present data but to explain the scientific rationale behind the experimental designs and therapeutic observations.

Introduction: The Chemical and Therapeutic Promise

Maleamic acids are dicarboxylic acid monoamides characterized by their straightforward synthesis and versatile chemical backbone. The incorporation of a methoxyphenyl group onto the amide nitrogen introduces specific electronic and steric properties that appear to be crucial for biological activity. The methoxy (-OCH₃) group is a common motif in medicinal chemistry, often enhancing metabolic stability and modulating ligand-receptor interactions through its hydrogen bond accepting and lipophilic characteristics.

N-(4-methoxyphenyl)maleamic acid (MPMA), the parent compound of this series, serves as a foundational structure for analog development.[1] These compounds have garnered attention primarily for their cytotoxic effects against various cancer cell lines, suggesting a potential role as a new scaffold for anticancer drug discovery.[2] This guide will synthesize the current understanding of these analogs and provide the practical, field-proven insights necessary to advance their development.

General Synthesis and Characterization

The synthesis of methoxyphenyl maleamic acid analogs is valued for its efficiency and reliability, making it highly amenable to library generation for screening purposes. The primary synthetic route is a direct and often exothermic reaction between an appropriate aniline derivative and maleic anhydride.[3]

Core Synthetic Pathway

The fundamental reaction involves the nucleophilic acyl substitution where the amino group of a substituted aniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.

The established synthesis for the parent compound, N-(4-methoxyphenyl)maleamic acid, involves the reaction between 4-methoxyaniline (p-anisidine) and maleic anhydride.[3] The reaction is typically carried out in a suitable organic solvent like toluene or can even be performed under solvent-free conditions, representing a green chemistry approach.[3][4] The resulting maleamic acid product is characterized by the presence of both a carboxylic acid and an amide functional group in a cis-configuration, a conformation stabilized by a strong intramolecular hydrogen bond.[3]

Synthesis_Workflow cluster_reactants Reactants Maleic_Anhydride Maleic Anhydride Reaction Nucleophilic Acyl Substitution (Room Temp, Stirring) Maleic_Anhydride->Reaction Substituted_Aniline Methoxyphenyl Aniline (e.g., p-anisidine) Substituted_Aniline->Reaction Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction Purification Purification (Filtration & Recrystallization) Reaction->Purification Product Methoxyphenyl Maleamic Acid Analog Purification->Product

General synthetic scheme for methoxyphenyl maleamic acid analogs.
Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)maleamic acid

This protocol is a self-validating system that includes steps to remove unreacted starting materials, ensuring high purity of the final product.

Materials:

  • Maleic anhydride (0.025 mol)

  • 4-methoxyaniline (p-anisidine) (0.025 mol)

  • Toluene (45 mL)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Magnetic stirrer with stir bar

  • Reaction flask

  • Dropping funnel

  • Suction filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation: Dissolve maleic anhydride (0.025 mol) in 25 mL of toluene in the reaction flask equipped with a magnetic stirrer. In a separate beaker, dissolve 4-methoxyaniline (0.025 mol) in 20 mL of toluene.

  • Reaction: With constant stirring at room temperature, add the 4-methoxyaniline solution dropwise to the maleic anhydride solution using the dropping funnel. The reaction is exothermic, and a precipitate will begin to form.

  • Completion: Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion.[3]

  • Quenching & Washing: Treat the mixture with dilute hydrochloric acid. This step is critical as it protonates any unreacted 4-methoxyaniline, forming a water-soluble salt that can be easily removed.

  • Isolation: Filter the solid product under suction using a Büchner funnel. Wash the solid thoroughly with deionized water to remove the aniline salt and any unreacted maleic anhydride (which hydrolyzes to water-soluble maleic acid).[3]

  • Purification: Recrystallize the crude product from hot ethanol to yield pure N-(4-methoxyphenyl)maleamic acid.

  • Validation: Confirm purity and structure using techniques such as melting point determination, elemental analysis, FT-IR, and ¹H-NMR spectroscopy.

Mechanism of Action: Inducing Cancer Cell Death

While the precise molecular targets are still under active investigation, preclinical evidence strongly suggests that methoxyphenyl maleamic acid analogs exert their anticancer effects primarily through the induction of apoptosis (programmed cell death).

Proposed Pathway: The Intrinsic Apoptotic Cascade

The dominant proposed mechanism involves the intrinsic (or mitochondrial) pathway of apoptosis.[3] This cascade is initiated by internal cellular stress, leading to a series of tightly regulated molecular events culminating in cell death.

  • Induction of Oxidative Stress: The compound is believed to induce cellular stress, leading to an increase in reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components, including mitochondria.

  • Mitochondrial Dysfunction: Elevated ROS levels disrupt the mitochondrial membrane potential. This destabilization is a point of no return, triggering the release of key apoptogenic factors from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: The most critical of these factors is cytochrome c. Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form a large protein complex known as the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9. Active Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3.

  • Execution Phase: Activated Caspase-3 is the primary executioner, systematically dismantling the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[5]

Apoptosis_Pathway cluster_cell Cancer Cell MPMA Methoxyphenyl Maleamic Acid Analog ROS ↑ Reactive Oxygen Species (ROS) MPMA->ROS Mito Mitochondrial Membrane Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Dismantling) Casp3->Apoptosis

Proposed intrinsic apoptotic pathway induced by these analogs.
Potential Molecular Targets
  • p53 Tumor Suppressor: Molecular docking studies have suggested a potential interaction between p-methoxyphenyl maleanilic acid (MPMA) and mutants of the p53 tumor suppressor protein (specifically Y220C and Y220S).[2] The p53 protein is a critical regulator of cell cycle arrest and apoptosis; its mutation is a hallmark of many cancers. Targeting mutant p53 could restore its pro-apoptotic function, representing a highly valuable therapeutic strategy.[5]

  • Tubulin Polymerization: While not yet confirmed for this specific class of analogs, many small molecule anticancer agents with aromatic moieties function as tubulin polymerization inhibitors.[6] They bind to tubulin heterodimers, disrupting microtubule dynamics, which is essential for mitotic spindle formation. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] This remains a plausible and attractive hypothesis for future mechanistic studies.

Therapeutic Applications & Preclinical Evidence

The primary therapeutic potential of these analogs has been explored in oncology, with promising results from both in vitro and in vivo studies.

In Vitro Cytotoxicity

MPMA and its analogs have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound/AnalogCancer Cell LineIC₅₀ (µg/mL)IC₅₀ (µM)¹Reference
MPMAHepG-2 (Liver)56.2 ± 1.5~254[2]
MPMAHCT-116 (Colon)89.9 ± 1.8~406[2]
MPMAMCF-7 (Breast)104 ± 2.7~470[2]
Mefenamic Acid Deriv. (IVc)²MCF-7 (Breast)-80.20[8]
Mefenamic Acid Deriv. (IVd)²MCF-7 (Breast)-82.80[8]
¹IC₅₀ values converted from µg/mL to µM for MPMA (MW: 221.21 g/mol ) for comparison.
²These are related maleamic acid derivatives, not direct methoxyphenyl analogs, but show activity.

Analysis: The data indicates that MPMA is most potent against the hepatocellular carcinoma cell line HepG-2.[2] The micromolar range of activity is typical for initial lead compounds and provides a strong basis for optimization through medicinal chemistry efforts.

In Vivo Studies

Translating in vitro findings into animal models is a critical step in drug development.

  • Tumor Localization: In a key study, MPMA was radiolabeled with technetium-99m (⁹⁹ᵐTc-MPMA) and administered to tumor-bearing mice. The radiolabeled compound showed significant localization within the solid tumor site (15.1 ± 1.6 %ID/g at 2 hours post-injection), confirming that the molecule can reach its target tissue in vivo.[2] This finding is not only crucial for therapeutic potential but also suggests a possible application in cancer diagnostics.[2]

  • Drug Synergism: An earlier study demonstrated that MPMA could enhance the anti-tumor activity of conventional cytotoxic drugs like cyclophosphamide against P388 murine leukemia.[3] This suggests a potential role for these analogs in combination chemotherapy regimens, possibly by sensitizing cancer cells to other agents.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry, guiding the rational design of more potent and selective drugs.[9] While a systematic SAR study for methoxyphenyl maleamic acid analogs has not been published, we can infer logical next steps based on the current data and established principles from related chemical series.

Expert Insights & Future Directions:

  • Role of the Methoxy Group: The methoxy group's position on the phenyl ring is likely critical. In many classes of anticancer compounds, such as methoxyflavones, the position and number of methoxy substituents dramatically influence potency.[10][11] The parent compound is a para-substituted analog. A logical next step in an optimization campaign would be to synthesize the ortho- and meta-isomers to probe the steric and electronic requirements of the target binding pocket.

  • Electronic Effects: One could hypothesize that modifying the electronic nature of the phenyl ring could tune activity. Replacing the electron-donating methoxy group with an electron-withdrawing group (e.g., -CF₃, -Cl, -NO₂) or a different electron-donating group (e.g., -CH₃, -OH) would reveal whether the target interaction is sensitive to the electron density of the aromatic ring.

  • Lipophilicity and Solubility: While the methoxy group adds lipophilicity, which can aid membrane permeability, excessive lipophilicity can decrease aqueous solubility and hinder drug transport.[10] Future analogs should be designed with an optimal balance of lipophilicity (LogP) to ensure good pharmacokinetic properties. Introducing polar groups, such as a hydroxyl (-OH), alongside the methoxy group could be a strategy to achieve this balance.

Key Experimental Workflows

Reproducible and well-controlled experiments are essential for validating therapeutic potential. The following are core protocols for the evaluation of these compounds.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Workflow Diagram:

MTT_Workflow start Start step1 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) start->step1 step2 2. Incubate 24h (Allow cells to adhere) step1->step2 step3 3. Treat with Compound (Serial dilutions + Vehicle Control) step2->step3 step4 4. Incubate 48-72h (Allow compound to take effect) step3->step4 step5 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) step4->step5 step6 6. Incubate 4h (Allow formazan formation) step5->step6 step7 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) step6->step7 step8 8. Read Absorbance (e.g., 570 nm) step7->step8 end End (Calculate % Viability & IC50) step8->end

Workflow for assessing cytotoxicity via the MTT assay.

Self-Validating Controls:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity. This represents 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.

  • Blank Control: Wells containing only media and MTT reagent to establish the background absorbance.

Protocol: Western Blot for Cleaved Caspase-3

To confirm that cell death occurs via apoptosis, Western blotting can be used to detect the activation of key apoptotic proteins. The cleavage of Caspase-3 from its pro-form (~35 kDa) to its active, cleaved form (~17/19 kDa) is a hallmark of apoptosis.

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary Antibody (e.g., Rabbit anti-Cleaved Caspase-3)

  • Secondary Antibody (e.g., HRP-conjugated Goat anti-Rabbit)

  • Chemiluminescent substrate (ECL)

Step-by-Step Procedure:

  • Cell Lysis: Lyse cell pellets on ice using RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. An increase in the ~17/19 kDa band in treated samples compared to controls indicates apoptosis induction.

  • Loading Control: Re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to validate that equal amounts of protein were loaded in each lane.

Challenges and Future Outlook

Methoxyphenyl maleamic acid analogs represent a promising and synthetically accessible scaffold for anticancer drug development. The evidence points towards a mechanism involving the induction of apoptosis, with promising in vivo data showing tumor localization.

However, several challenges remain. The potency of the initial lead compounds is in the micromolar range and requires significant optimization to compete with established chemotherapeutics. A systematic SAR campaign is essential to identify analogs with nanomolar potency. Furthermore, the precise molecular initiating event and direct binding targets must be elucidated to fully understand the mechanism of action and to identify potential biomarkers for patient stratification.

Future work should focus on:

  • Lead Optimization: Synthesizing a focused library of analogs to build a robust SAR model.

  • Mechanism Deconvolution: Employing techniques like thermal shift assays, affinity chromatography, and proteomics to identify the direct binding partners of these compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they are suitable for further preclinical development.

The versatility and straightforward chemistry of this scaffold ensure that it will remain a fertile ground for discovery, with the potential to yield novel therapeutic agents to address unmet needs in oncology.

References

  • Wu, C. H., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(21), 5131. Available at: [Link].

  • Indap, M. A., & Ambaye, R. Y. (1991). Methoxyphenyl maleamic acid augments the activity of cytotoxic drugs against murine tumours. Indian Journal of Cancer, 28(1), 22-6. Available at: [Link].

  • Atta, M. M., et al. (2022). Investigation for anticancer activity of the newly synthesized p-Methoxyphenyl maleanilic acid and the diagnostic property of its 99mTc-analogue. International Journal of Radiation Biology, 98(8), 1318-1327. Available at: [Link].

  • Al-Amiery, A. A., et al. (2023). Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Journal of Chemistry, 2023, 1-9. Available at: [Link].

  • Gour, S., et al. (2022). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Angewandte Chemie International Edition, 61(32), e202204684. Available at: [Link].

  • Tan, K. H., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(3), 643. Available at: [Link].

  • Li, Y., et al. (2025). Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. Molecules, 30(8), 1963. Available at: [Link].

  • Tan, K. H., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. Available at: [Link].

  • El-Sayed, I. E., et al. (2020). Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands and Their Corresponding Organometallic Chelates of Chromium Group. Journal of Transition Metal Complexes, 3, 1-13. Available at: [Link].

  • Begum, J., et al. (2022). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Chemistry Research, 31(1), 1-24. Available at: [Link].

  • Singh, P., et al. (2024). Chemical structures of tubulin polymerization inhibitors. ResearchGate. Available at: [Link].

  • Wudarska, M., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(18), 13735. Available at: [Link].

  • Wang, Y., et al. (2018). The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway. Cell Death & Disease, 9(2), 129. Available at: [Link].

  • Peter, G. J., & Voelcker, G. (2023). Mechanism-of-Action-Based Development of New Cyclophosphamides. International Journal of Molecular Sciences, 24(17), 13200. Available at: [Link].

  • Lee, S., et al. (2022). Maleic acid induced renal tubular cell apoptosis. ResearchGate. Available at: [Link].

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Engineering ADC Stability: The Mechanistic Dichotomy of Maleimide and Maleamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiol-maleimide Michael addition is the cornerstone of modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). However, the dynamic reversibility of the resulting thiosuccinimide linkage presents a critical liability: premature payload release via the retro-Michael reaction. This whitepaper explores the fundamental chemical distinctions between maleimide and its ring-opened counterpart, maleamic acid. By understanding the stereoelectronic causality behind succinimide ring hydrolysis, drug development professionals can engineer irreversible bioconjugates, eliminating off-target toxicity and maximizing therapeutic index.

The Nomenclature and Chemical Distinction

A frequent source of ambiguity in bioconjugation literature is the interchangeable use of "maleamic acid" and "hydrolyzed maleimide." To engineer stable ADCs, we must strictly define these chemical states based on their reaction timelines[][2].

  • Maleimide (The Electrophile): A cyclic imide containing an activated alkene. The two adjacent carbonyl groups withdraw electron density, making the double bond highly susceptible to nucleophilic attack by thiolates (e.g., cysteine residues) at physiological pH (6.5–7.5).

  • Maleamic Acid (The Pre-Conjugation Dead-End): If a maleimide undergoes aqueous hydrolysis before conjugation, the cyclic imide opens to form a half-amide/half-carboxylic acid known as maleamic acid. Because the alkene is no longer flanked by two electron-withdrawing carbonyls in a constrained ring, it becomes entirely unreactive toward thiols[]. This is a degradative side-reaction that must be avoided during linker-payload storage.

  • Succinamic Acid Thioether (The Post-Conjugation Goal): Once the maleimide successfully reacts with a thiol, it forms a thiosuccinimide . If this ring is subsequently hydrolyzed, it forms a stable succinamic acid thioether. In ADC literature, this is frequently (though loosely) referred to as a "maleamic acid bridge" or "maleamic acid derivative"[3]. This ring-opened state is the ultimate objective for irreversible conjugation.

ChemicalStates M Maleimide Reactive Alkene Closed Ring MA Maleamic Acid Unreactive Alkene Open Ring (+18 Da) M->MA H2O (Pre-conjugation) Undesired TS Thiosuccinimide Labile Thioether Closed Ring M->TS R-SH (Conjugation) Targeted TS->M Retro-Michael In vivo loss SA Succinamic Acid Stable Thioether Open Ring (+18 Da) TS->SA H2O (Post-conjugation) Desired Stabilization

State transitions between maleimide and maleamic acid derivatives.

Mechanistic Causality: Why Ring-Opening Prevents Deconjugation

To understand why ADCs fail in serum, we must examine the causality of the retro-Michael reaction .

The thiosuccinimide linkage formed immediately after conjugation retains the cyclic imide structure. The


-protons adjacent to the carbonyls are relatively acidic. In the biological milieu (pH 7.4), ambient bases can deprotonate this 

-carbon, forming a stabilized enolate intermediate. This enolate then collapses, expelling the thiolate leaving group via an E1cB elimination mechanism [4]. The liberated maleimide-payload is then scavenged by highly abundant serum thiols, such as Human Serum Albumin (HSA) or glutathione, leading to off-target toxicity[4][5].

The Causality of Stabilization: Inducing hydrolysis of the thiosuccinimide ring breaks the cyclic imide, yielding a succinamic acid thioether (the "maleamic acid" derivative). This structural change prevents the retro-Michael reaction through two distinct mechanisms:

  • Loss of Electron Withdrawal: The conversion of an imide to an amide and a carboxylate drastically reduces the electron-withdrawing capacity of the system. The

    
    -proton is no longer acidic enough to be removed under physiological conditions, preventing enolate formation[6].
    
  • Electrostatic Repulsion: The newly formed carboxylate anion carries a negative charge at physiological pH, sterically and electrostatically repelling incoming bases that would attempt to initiate the E1cB elimination[7].

Next-Generation Maleimides (NGMs) and Kinetic Control

Standard N-alkyl maleimides (e.g., those used in traditional MC-MMAF linkers) hydrolyze very slowly, leaving the ADC vulnerable to deconjugation for days[6]. To force the equilibrium toward the stable open-ring conformation, researchers have developed Next-Generation Maleimides (NGMs) and self-hydrolyzing linkers[3][8].

By incorporating electron-withdrawing groups (EWGs) directly onto the maleimide nitrogen (e.g., N-aryl or N-fluorophenyl maleimides) or placing basic amino groups adjacent to the imide, the electrophilicity of the carbonyl carbons is increased. This drastically lowers the activation energy required for nucleophilic attack by water, accelerating post-conjugation hydrolysis from days to mere hours[2][6].

Quantitative Stability Profiles

The table below summarizes the kinetic impact of linker chemistry on ADC stability, demonstrating the superiority of self-hydrolyzing maleamic acid derivatives.

Linker ChemistryPost-Conjugation Hydrolysis Rate7-Day Serum Deconjugation (37°C)Primary Mechanism of Stabilization
N-Alkyl Maleimide (Standard)Very Slow (> 72 hours)35% - 67%[6]None (Highly prone to retro-Michael)
N-Aryl Maleimide (NGM)Fast (< 8 hours)< 20%[6]Electron-withdrawing N-substituent
Dibromomaleimide (Bridging)Rapid (Controlled)NegligibleDithiomaleamic acid formation[4]

Self-Validating Protocol: Forced Hydrolysis for Irreversible Bioconjugation

Relying on passive in vivo hydrolysis is a high-risk strategy. For standard maleimides, the most robust approach is to force the hydrolysis of the thiosuccinimide ring in vitro prior to final formulation[5].

The following protocol is designed as a self-validating system . It relies on the principle that hydrolysis adds one water molecule to the conjugate, resulting in a precise +18 Da mass shift per linker. This allows for absolute analytical confirmation of stability before the drug is released for in vivo studies.

Step-by-Step Methodology
  • Mild Reduction:

    • Action: Incubate the monoclonal antibody (mAb) with Tris(2-carboxyethyl)phosphine (TCEP) at a defined molar ratio (e.g., 2.0-2.5 eq for a target DAR of 4) in 10 mM PBS, 1 mM EDTA, pH 7.4 for 2 hours at 37°C[2].

    • Causality: TCEP selectively reduces interchain disulfides without requiring a desalting step, as it lacks a reactive thiol that would compete with the payload.

  • Bioconjugation:

    • Action: Add a 10-20% molar excess of the maleimide-drug linker (dissolved in anhydrous DMSO) to the reduced mAb. Incubate for 2 hours at 22°C[5].

    • Validation: Perform an Ellman’s assay. The absence of absorbance at 412 nm confirms the complete consumption of free thiols.

  • Purification:

    • Action: Remove unreacted maleimide-drug using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) into a neutral buffer[5].

  • Forced Hydrolysis (Ring-Opening):

    • Action: Adjust the pH of the purified conjugate solution to 8.5–9.0 using a mild borate or carbonate buffer. Incubate at 37°C for 24–48 hours[5].

    • Causality: The elevated pH exponentially increases the concentration of hydroxide ions (

      
      ), which act as potent nucleophiles to attack the imide carbonyl, forcing the ring open into the stable succinamic acid thioether.
      
  • Analytical Validation (Critical Checkpoint):

    • Action: Analyze the intact ADC via LC-MS (Q-TOF).

    • Validation: You must observe a mass shift of exactly +18 Da per conjugated payload compared to the pre-hydrolysis mass. If the +18 Da shift is incomplete, extend the hydrolysis incubation.

  • Formulation:

    • Action: Immediately neutralize the solution to pH 6.0–6.5 using dilute acetic acid and formulate for storage[5][7].

    • Causality: Returning to a slightly acidic pH prevents base-catalyzed degradation of the antibody backbone and ensures the succinamic acid derivative remains locked in its stable conformation.

Workflow A 1. Mild Reduction (TCEP, pH 7.4, 37°C) B 2. Bioconjugation (Maleimide-Drug, 2h) A->B C 3. SEC Purification (Remove unreacted linker) B->C D 4. Forced Hydrolysis (pH 8.5-9.0, 37°C, 24h) C->D E 5. LC-MS Validation (Confirm +18 Da mass shift) D->E F 6. Formulation (Neutralize to pH 6.0) E->F

Self-validating workflow for forced thiosuccinimide hydrolysis.

Conclusion

The transition from maleimide to maleamic acid (succinamic acid thioether) is not merely a structural footnote; it is a fundamental requirement for the in vivo survival of cysteine-linked ADCs. By leveraging Next-Generation Maleimides or instituting rigorous forced-hydrolysis protocols, drug developers can actively break the cyclic imide, neutralizing the E1cB elimination pathway. This mechanistic control ensures that the highly potent payload remains covalently locked to the targeting antibody until it reaches the tumor microenvironment.

References

  • BOC Sciences.
  • Journal of the American Chemical Society.
  • Journal of Controlled Release. "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides". kinampark.com.
  • Nature Chemistry / PMC.
  • RSC Advances / PMC.
  • BenchChem. "Common side reactions of maleimide chemistry and how to avoid them." benchchem.com.
  • Bioconjugate Chemistry / PMC. "New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies". nih.gov.
  • Google Patents.

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Solubility of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid in organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this guide establishes a robust scientific approach for its characterization. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various solvent systems. The guide covers theoretical solubility considerations based on the compound's structure, detailed experimental protocols for solubility determination, and best practices for data analysis and presentation.

Introduction and Physicochemical Characterization

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid, also known as N-(3-methoxyphenyl)maleamic acid, is an organic compound featuring a methoxy-substituted phenyl ring, an amide linkage, and a carboxylic acid moiety. Its chemical structure dictates its physicochemical properties and, consequently, its solubility profile. Understanding the solubility of this active pharmaceutical ingredient (API) is a critical first step in formulation development.[1] The objective is often to ensure the API is dissolved so it can be effectively delivered and does not precipitate during its shelf life.[1]

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This acidic group can donate a proton, making the molecule's solubility highly dependent on the pH of the medium. In its ionized (carboxylate) form, it can engage in strong ion-dipole interactions with polar solvents.

  • Amide Group (-CONH-): This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing to its solubility in protic and polar aprotic solvents.

  • Methoxyphenyl Group (CH₃O-C₆H₅-): The phenyl ring introduces a degree of lipophilicity and potential for pi-pi stacking interactions, while the methoxy group adds polarity and potential hydrogen bond acceptance.

  • Prop-2-enoic Acid Backbone: The double bond introduces rigidity to the structure.

A thorough characterization of the drug substance is a foundational element of a comprehensive control strategy to ensure product quality and consistency.[2][3][4][5][6]

Theoretical Considerations for Solubility in Organic Solvents

The solubility of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid will be governed by the principle of "like dissolves like." The interplay between its polar and non-polar functionalities will determine its affinity for different types of organic solvents. A careful examination of the API's structure can help in selecting appropriate solvents for solubility studies.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amide groups, likely leading to good solubility. The alkyl chains of the alcohols can also interact favorably with the methoxyphenyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors for the amide N-H and carboxylic O-H protons. The high polarity of solvents like DMSO often makes them excellent solubilizers for a wide range of drug candidates.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the presence of multiple polar functional groups, the solubility in non-polar solvents is expected to be limited. The lipophilic methoxyphenyl group alone is unlikely to be sufficient to overcome the energy required to break the strong intermolecular hydrogen bonds in the solid state of the compound.

The addition of co-solvents to aqueous systems, such as polyethylene glycols (PEGs) or propylene glycol, is a common technique to enhance the solubility of poorly soluble drug candidates.[7]

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[8][9][10]

Required Materials and Equipment
  • 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant. This step must be performed carefully to avoid disturbing the sediment.[8]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1]

  • Solid State Analysis: It is good practice to analyze the residual solid after the experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvate formation).[8]

While the shake-flask method is the definitive approach, high-throughput kinetic assays, such as microplate-based turbidity methods, can be employed in early discovery phases to rank-order compounds, though these results should be confirmed by equilibrium methods.[7][8]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid in Various Organic Solvents at 25°C

Solvent CategorySolventSolubility (mg/mL)Solubility (mol/L)Qualitative Description
Polar Protic MethanolExperimental ValueCalculated Valuee.g., Very Soluble
EthanolExperimental ValueCalculated Valuee.g., Freely Soluble
Polar Aprotic DMSOExperimental ValueCalculated Valuee.g., Very Soluble
AcetoneExperimental ValueCalculated Valuee.g., Soluble
Non-Polar TolueneExperimental ValueCalculated Valuee.g., Sparingly Soluble
HexaneExperimental ValueCalculated Valuee.g., Practically Insoluble

Qualitative descriptions should be based on standard pharmacopeial definitions.

Visualizations

Chemical Structure

Caption: Chemical structure of the target molecule.

Experimental Workflow for Solubility Determination

G start Start: Excess solid API + known volume of solvent equilibration Equilibration (e.g., 24-72h at constant T°) via orbital shaker start->equilibration separation Phase Separation (Settling and/or Centrifugation) equilibration->separation sampling Sample Supernatant separation->sampling solid_analysis Optional: Analyze residual solid (XRPD, DSC) separation->solid_analysis filtration Filtration (e.g., 0.22 µm syringe filter) sampling->filtration dilution Accurate Dilution of filtrate filtration->dilution analysis Quantitative Analysis (e.g., HPLC-UV) dilution->analysis end End: Determine Solubility (mg/mL) analysis->end

Caption: Workflow for the equilibrium shake-flask method.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid in organic solvents. By combining theoretical analysis of its molecular structure with the practical application of the gold-standard shake-flask method, researchers can generate reliable and reproducible data. This information is fundamental for subsequent stages of research and development, including formulation design, process chemistry, and toxicological studies. Adherence to these principles and protocols will ensure the generation of high-quality, trustworthy data essential for advancing scientific and pharmaceutical development projects.

References

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • European Medicines Agency. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • FDCELL. (2025, October 15). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • World Health Organization (WHO). (2015). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

  • European Medicines Agency (EMA). (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • European Medicines Agency (EMA). (2006). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Toxicological Profile of N-(3-methoxyphenyl)maleamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the toxicological profile of N-(3-methoxyphenyl)maleamic acid. Given the limited publicly available safety data on this specific molecule, this document synthesizes information from structurally related compounds and outlines a rigorous, tiered testing strategy. This approach is designed to build a comprehensive safety profile, enabling informed decision-making in a research and drug development context.

Executive Summary: A Predictive Overview

Direct toxicological data for N-(3-methoxyphenyl)maleamic acid is scarce. However, by examining its core components—maleic acid and a methoxyphenyl moiety—we can form a preliminary hazard assessment. Maleic acid is known to be a skin and eye irritant, a potential skin sensitizer, and may cause respiratory irritation.[1][2] It exhibits moderate acute oral toxicity, with the kidneys being a primary target organ for toxicity following repeated exposure.[2] Notably, maleic acid is not generally considered to be genotoxic or carcinogenic.[2]

The methoxyphenyl group's contribution to the toxicity profile is less defined without specific data. However, the overall structure suggests a molecule that requires a thorough toxicological evaluation to ensure safety in its intended applications. This guide provides the scientific rationale and detailed protocols for such an evaluation.

Deconstructing the Molecule: Insights from Structural Analogs

A foundational step in toxicology is to leverage existing knowledge of similar chemical structures. N-(3-methoxyphenyl)maleamic acid is comprised of a maleamic acid functional group attached to a 3-methoxyphenyl ring.

Table 1: Summary of Known Toxicological Data for Structural Analogs

Compound/MoietyToxicological EndpointKey FindingsCitations
Maleic AcidAcute Oral ToxicityModerately toxic.[2]
Skin/Eye IrritationCauses skin and serious eye irritation.[1][2]
Skin SensitizationPotential for allergic skin reaction.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][2]
Repeated Dose ToxicityKidneys are a target organ.[2]
GenotoxicityNot considered genotoxic.[2]
CarcinogenicityNo evidence of carcinogenicity.[2]
N-(2-Methoxyphenyl)maleamic acidAcute Oral ToxicityHarmful if swallowed.
Reproductive/Developmental ToxicityNo data available.
Specific Target Organ Toxicity (STOT)No data available.

This predictive analysis underscores the necessity of a structured toxicological assessment to move from inference to definitive data.

A Phased Approach to Toxicological Evaluation: From In Vitro to In Vivo

A tiered testing strategy is essential for a comprehensive and ethically sound toxicological evaluation. This approach begins with in vitro assays to assess baseline cytotoxicity and genotoxicity before proceeding to more complex in vivo studies.[3][4][5]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute & Dose-Range Finding cluster_2 Phase 3: In Vivo Repeated Dose & Specialized Toxicity Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Genotoxicity Assays->Acute Oral Toxicity (OECD 423) Dose-Range Finding Study Dose-Range Finding Study Repeated Dose Toxicity (OECD 407/408) Repeated Dose Toxicity (OECD 407/408) Dose-Range Finding Study->Repeated Dose Toxicity (OECD 407/408) Reproductive/Developmental Screening (OECD 421/422) Reproductive/Developmental Screening (OECD 421/422)

Caption: Tiered toxicological evaluation workflow.

Phase 1: Foundational In Vitro Assessments

In vitro toxicology assays are crucial for early-stage safety screening, providing rapid and cost-effective data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[6][7]

Rationale: To determine the concentration at which N-(3-methoxyphenyl)maleamic acid induces cell death. This data is vital for dose selection in subsequent, more complex assays.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare a serial dilution of N-(3-methoxyphenyl)maleamic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage, which are key indicators of potential carcinogenicity.[6][8]

Protocol: Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

  • Compound Exposure: Expose the bacterial strains to various concentrations of N-(3-methoxyphenyl)maleamic acid, with and without metabolic activation (S9 fraction).

  • Plating: Plate the treated bacteria on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes) to a sufficient population.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(3-methoxyphenyl)maleamic acid, with and without metabolic activation.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Phase 2: Initial In Vivo Characterization

Should the in vitro results warrant further investigation, a carefully designed set of acute in vivo studies is the next logical step. These studies provide critical information on the compound's effects in a whole biological system.[9][10]

Rationale: To determine the acute oral toxicity of the compound and obtain information on the signs of toxicity and the potential target organs.

Protocol:

  • Animal Selection: Use a small group of female rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of N-(3-methoxyphenyl)maleamic acid at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Dose Adjustment: Based on the outcome in the initial group, dose a subsequent group at a higher or lower level until the toxicity class is determined.

Phase 3: Comprehensive In Vivo Evaluation

Following the acute studies, repeated dose and specialized toxicity studies are necessary to understand the potential for cumulative toxicity and effects on specific organ systems and reproduction.

Rationale: To evaluate the potential adverse effects of repeated oral exposure to N-(3-methoxyphenyl)maleamic acid over a 28-day period. This study will identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Protocol:

  • Animal Groups: Use at least three dose groups of male and female rodents and a control group.

  • Dosing: Administer N-(3-methoxyphenyl)maleamic acid daily by oral gavage for 28 days.

  • Observations: Monitor clinical signs, body weight, food and water consumption, ophthalmology, and hematology and clinical chemistry at termination.

  • Pathology: Conduct a full gross necropsy and histopathological examination of a comprehensive list of organs and tissues.

G Daily Dosing (28 Days) Daily Dosing (28 Days) In-life Observations In-life Observations Daily Dosing (28 Days)->In-life Observations Clinical Pathology Clinical Pathology Daily Dosing (28 Days)->Clinical Pathology Gross Necropsy Gross Necropsy Clinical Pathology->Gross Necropsy Histopathology Histopathology Gross Necropsy->Histopathology Data Analysis & NOAEL Determination Data Analysis & NOAEL Determination Histopathology->Data Analysis & NOAEL Determination

Caption: Workflow for a 28-day repeated dose toxicity study.

Rationale: To provide an initial assessment of the potential effects of N-(3-methoxyphenyl)maleamic acid on reproductive function and prenatal development.

Protocol:

  • Animal Groups: Use groups of male and female rodents.

  • Dosing Period: Administer the compound to males for two weeks prior to mating, during mating, and up to termination. Administer to females during mating, gestation, and lactation.

  • Endpoints: Evaluate mating performance, fertility, gestation length, parturition, and litter size. Assess pup viability, growth, and development.

  • Pathology: Conduct gross and histopathological examination of the reproductive organs of the parental animals.

Conclusion: A Path Forward

The toxicological profile of N-(3-methoxyphenyl)maleamic acid is currently undefined. The structured, multi-phase approach outlined in this guide provides a scientifically sound and ethically responsible pathway to thoroughly characterize its safety profile. By progressing from in vitro screening to targeted in vivo studies, researchers and drug development professionals can generate the necessary data to make informed decisions regarding the future of this compound.

References

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
  • ProBio CDMO. (n.d.). Preclinical Toxicity & Efficacy Studies | In Vivo Assays.
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
  • Medical News. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
  • SAFETY DATA SHEET. (2014, December 18).
  • Porsolt. (n.d.). In Vitro Toxicity Testing.
  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025, August 25).
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
  • SGS. (n.d.). In Vitro Toxicology Testing Services.
  • TME Scientific. (n.d.). In Vitro Toxicology Assays.
  • Fisher Scientific. (2016, October 25). SAFETY DATA SHEET - N-(2-Methoxyphenyl)maleamic acid.
  • Maleic acid - Evaluation statement. (2022, January 14).

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Methodological & Application

Application Note: Protocol for the Synthesis of N-(3-Methoxyphenyl)maleamic Acid

[1]

Abstract

This application note outlines a robust, high-yield protocol for the synthesis of N-(3-methoxyphenyl)maleamic acid (also known as N-(3-methoxyphenyl)maleanilic acid) via the nucleophilic ring-opening of maleic anhydride by m-anisidine (3-methoxyaniline).[1] Designed for drug development professionals and synthetic chemists, this guide emphasizes mechanistic causality, critical process parameters, and self-validating quality control steps.[1] The protocol yields a high-purity intermediate suitable for subsequent cyclodehydration to N-aryl maleimides or use as a bioconjugation linker.[1]

Introduction & Strategic Rationale

N-Aryl maleamic acids are pivotal intermediates in the synthesis of N-aryl maleimides, a class of compounds widely used in antibody-drug conjugates (ADCs), polymer chemistry, and pharmacological probes.[1][2] The synthesis of the meta-methoxy derivative, N-(3-methoxyphenyl)maleamic acid, presents specific electronic considerations. The electron-donating methoxy group at the meta position activates the aniline nucleophile less than a para substituent would, yet sufficient nucleophilicity remains for a facile, exothermic reaction with maleic anhydride.[1]

This protocol utilizes a solvent-controlled precipitation method.[1] The choice of solvent (THF or Toluene) is critical: it must solubilize the reactants but precipitate the product, driving the equilibrium forward and preventing the reverse reaction (hydrolysis or reversion to starting materials).[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the aniline nitrogen attacks one of the carbonyl carbons of the maleic anhydride ring.[1] This results in ring opening to form the amic acid.[1]

Reaction Scheme Visualization

ReactionMechanismReactantsReactants(m-Anisidine + Maleic Anhydride)TSTransition State(Tetrahedral Intermediate)Reactants->TSNucleophilic Attack(k1)ProductProductN-(3-methoxyphenyl)maleamic acidTS->ProductRing Opening(Fast)Product->ReactantsReversibility(in presence of water)SideProductSide Product(Fumaramic Acid Isomer)Product->SideProductIsomerization(if heated >80°C)

Figure 1: Mechanistic pathway for the formation of N-(3-methoxyphenyl)maleamic acid. The reaction is driven by precipitation of the product.[1]

Experimental Protocol

Materials & Reagents
ReagentCAS RegistryMW ( g/mol )Equiv.[1]Role
m-Anisidine (3-Methoxyaniline)536-90-3123.151.0Nucleophile
Maleic Anhydride 108-31-698.061.05Electrophile
Tetrahydrofuran (THF) 109-99-9-SolventReaction Medium
Diethyl Ether 60-29-7-WashPurification

Safety Note: Maleic anhydride is a potent sensitizer and irritant.[1] m-Anisidine is toxic by inhalation and skin contact.[1] All operations must be performed in a fume hood.[1]

Step-by-Step Methodology
Step 1: Preparation of Electrophile Solution
  • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Maleic Anhydride (10.3 g, 105 mmol) in anhydrous THF (60 mL) .

  • Why: Using a slight excess (1.05 equiv) of the anhydride ensures complete consumption of the toxic aniline.[1] THF is chosen for its ability to solubilize the anhydride while often precipitating the polar amic acid product.[1]

Step 2: Controlled Addition (The Critical Step)
  • Dissolve m-Anisidine (12.3 g, 100 mmol) in anhydrous THF (40 mL) in a separate pressure-equalizing addition funnel.

  • Cool the maleic anhydride solution to 0–5 °C using an ice bath.

  • Add the m-anisidine solution dropwise over 30–45 minutes with vigorous stirring.

    • Control Point: The reaction is exothermic.[1] Rapid addition can cause local overheating, leading to isomerization to the thermodynamically stable (but unwanted) fumaramic acid derivative.[1]

  • A yellow-to-off-white precipitate should begin to form within 10–15 minutes.[1]

Step 3: Reaction Maturation
  • Once addition is complete, remove the ice bath and allow the slurry to stir at room temperature (20–25 °C) for 2–3 hours.

  • Validation: Spot an aliquot on a TLC plate (Eluent: 5% MeOH in DCM). The spot for m-anisidine (

    
    ) should disappear, and a baseline spot (carboxylic acid) should appear.[1]
    
Step 4: Isolation and Purification
  • Filtration: Filter the solid precipitate under vacuum using a sintered glass funnel (porosity M).

  • Washing: Wash the filter cake with cold THF (2 × 20 mL) followed by diethyl ether (2 × 30 mL) .

    • Why: Cold THF removes unreacted maleic anhydride; ether removes trace organic impurities and facilitates drying.[1]

  • Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours. Do not exceed 60 °C to prevent dehydration to the maleimide or isomerization.[1]

Characterization & Quality Control

Every batch must be self-validated using the following criteria.

Expected Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow powderDark yellow/orange indicates oxidation of aniline.[1]
Yield 85 – 95%Losses usually due to solubility in THF.[1]
Melting Point 185 – 190 °C (Dec)Meta isomers typically melt lower than para analogs (~198°C).[1]
Solubility Soluble in DMSO, DMF, dilute base; Insoluble in CHCl3, Ether.[1]Dissolves in NaHCO3 with effervescence.[1]
Spectroscopic Validation

1H NMR (DMSO-d6, 400 MHz):

  • 
     13.0 (br s, 1H, -COOH ) – Confirms ring opening.
    
  • 
     10.3 (s, 1H, -NH -CO-) – Confirms amide bond.[1]
    
  • 
     7.3 – 6.6 (m, 4H, Aromatic protons) – Pattern characteristic of 1,3-substitution.[1]
    
  • 
     6.45 (d, J=12 Hz, 1H, =CH -COOH) and 
    
    
    6.25 (d, J=12 Hz, 1H, =CH -CONH-) – Cis-alkene protons (maleic backbone).[1]
  • 
     3.75 (s, 3H, -OCH 3).[1]
    

IR Spectrum (ATR):

  • 3280 cm⁻¹ : N-H stretch.[1]

  • 1710 cm⁻¹ : C=O stretch (carboxylic acid).[1]

  • 1630 cm⁻¹ : C=O stretch (amide I).[1]

  • 1550 cm⁻¹ : Amide II band.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No precipitate forms Solvent too polar or volume too high.Concentrate the solution by 50% under vacuum or add non-polar co-solvent (e.g., Hexane or Ether) to induce precipitation.[1]
Product is sticky/oily Presence of residual solvent or unreacted aniline.[1]Triturate the oil with diethyl ether or hexanes until it solidifies.[1] Recrystallize from Ethanol/Water (9:1).[1]
Low Melting Point (<170°C) Isomerization to fumaramic acid or wet product.[1]Check NMR for trans-coupling (J > 15 Hz). Ensure drying temperature < 50°C.
Low Yield Product solubility in THF.[1]Cool the reaction mixture to 0°C for 1 hour before filtration.

References

  • Solid-State Reaction Kinetics: Rastogi, R. P., Singh, N. B., & Srivastava, A. K. (1980).[1] Reaction Between Maleic Anhydride & Substituted Amines In Solid State.[1][2] Indian Journal of Chemistry. Link

  • General Synthesis of Maleamic Acids: Shinde, A. H., & Sathyamoorthi, S. (2020).[1] Synthesis of N-Aryl Maleamic Acids. Organic Syntheses. Link

  • Solvent Effects & Hydrolysis: Wang, Q., et al. (2012).[1] Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry. Link

  • Structural Characterization: Gowda, B. T., et al. (2010).[1] N-(4-Methoxyphenyl)maleamic acid.[1][3][4] Acta Crystallographica Section E. Link

  • Maleimide Precursor Protocols: Haval, K. P. (2013).[1] Solvent free preparation of N-substituted maleanilic acid. Bulletin of the Chemical Society of Ethiopia. Link

Application Notes & Protocols: N-(3-methoxyphenyl)maleamic Acid as a Versatile Precursor for High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(3-methoxyphenyl)maleamic acid as a monomer precursor for the synthesis of advanced polyimides. We delve into the foundational principles, from monomer synthesis to polymerization and subsequent imidization, offering detailed, field-tested protocols. The causality behind experimental choices is explained to empower users to adapt and troubleshoot effectively. This guide emphasizes self-validating methodologies through rigorous characterization techniques, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of N-Aryl Maleamic Acids

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical toughness, chemical resistance, and excellent dielectric properties.[1][2][3] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and medical industries.[2][3] The synthesis of polyimides typically follows a two-step process: the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) reaction to form the final, robust polyimide.[1][4]

N-(3-methoxyphenyl)maleamic acid serves as an ideal starting point in this process. It is synthesized through a straightforward and often quantitative reaction between a primary amine (3-methoxyaniline) and maleic anhydride.[5][6] The methoxy substituent on the phenyl ring can modulate the final polymer's properties, such as solubility and processability, making it a versatile building block for creating tailored materials. This guide will walk you through the synthesis of the monomer, its polymerization, and its conversion into a high-performance poly(N-(3-methoxyphenyl)maleimide).

Monomer Synthesis: N-(3-methoxyphenyl)maleamic Acid

The synthesis of the maleamic acid monomer is the critical first step. The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring.[4] This reaction is typically rapid, exothermic, and results in high yields of the desired N-substituted maleamic acid.[5][6]

Figure 1: Synthesis of N-(3-methoxyphenyl)maleamic acid.

Protocol 2.1: Synthesis of N-(3-methoxyphenyl)maleamic Acid

This protocol is adapted from established procedures for synthesizing N-substituted maleamic acids.[6][7]

Materials & Reagents:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
Maleic Anhydride 98.06 2.45 g 0.025 High purity
3-Methoxyaniline 123.15 3.08 g 0.025
Toluene - 50 mL - Anhydrous
Hydrochloric Acid (HCl) - As needed - 1 M solution
Deionized Water - As needed -

| Ethanol | - | As needed | - | For recrystallization |

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.45 g (0.025 mol) of maleic anhydride in 25 mL of toluene.

  • In a separate beaker, dissolve 3.08 g (0.025 mol) of 3-methoxyaniline in 25 mL of toluene.

  • While stirring the maleic anhydride solution at room temperature, add the 3-methoxyaniline solution dropwise over 10-15 minutes. An exothermic reaction will occur, and a precipitate will form.

  • After the addition is complete, continue to stir the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion.[6]

  • Filter the crude product using a Büchner funnel.

  • Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

  • To remove any unreacted 3-methoxyaniline, wash the solid with dilute hydrochloric acid, followed by a thorough wash with deionized water until the filtrate is neutral.[6]

  • Dry the resulting solid, N-(3-methoxyphenyl)maleamic acid, under vacuum.

  • For higher purity, recrystallize the product from ethanol.[6]

Validation (Characterization):

  • Melting Point: Determine the melting point and compare it to literature values. A sharp melting point indicates high purity.

  • FTIR Spectroscopy: Acquire an IR spectrum. Expect to see characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-O stretching (ether).

  • ¹H NMR Spectroscopy: Confirm the structure by analyzing the proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆).

Polymer Synthesis and Imidization

The conversion of the monomer to the final polyimide is a two-stage process. First, a poly(amic acid) is formed, which is then converted to the polyimide through cyclodehydration (imidization).

G Monomer N-(3-methoxyphenyl)maleamic acid (Monomer Precursor) Polymerization Polymerization (Not Isolated) Monomer->Polymerization Self-condensation (or with co-monomer) PAA Poly(N-(3-methoxyphenyl)maleamic acid) (Soluble Precursor) Polymerization->PAA Thermal Thermal Imidization PAA->Thermal Heat (160-300°C) - H₂O Chemical Chemical Imidization PAA->Chemical Dehydrating Agent (e.g., Ac₂O/Pyridine) - H₂O Polyimide Poly(N-(3-methoxyphenyl)maleimide) (Final Product) Thermal->Polyimide Chemical->Polyimide

Figure 2: General workflow from monomer to polyimide.

Polymerization to Poly(amic acid)

While N-(3-methoxyphenyl)maleamic acid can be homopolymerized, it is more commonly a precursor to polyimides made via polycondensation with a dianhydride. For the purpose of this guide, we will focus on the thermal polymerization of the maleamic acid itself to form a polysuccinimide structure, which is a type of polyimide.[8]

Imidization: The Critical Conversion Step

Imidization is the process of converting the amic acid linkages into the stable, five-membered imide ring through the elimination of water. This can be achieved through thermal treatment or chemical dehydration.

Figure 3: Cyclodehydration of the amic acid unit to the imide unit.

Choosing the Right Imidization Method:

MethodAdvantagesDisadvantagesBest For
Thermal Simple, no catalysts needed, good for films/coatings.[9]High temperatures required (160-300°C), potential for incomplete imidization, can cause thermal stress.[8][9]Creating dense, void-free films and coatings on substrates.[2]
Chemical Lower temperatures (room temp to ~80°C), faster reaction.[9]Requires dehydrating agents and catalysts that must be removed, potential for side reactions.[9][10]Bulk synthesis of polyimide powders or when high temperatures are undesirable.
Protocol 3.1: Thermal Imidization (Film Casting)

This protocol describes the thermal polymerization and imidization of maleamic acid to form a polysuccinimide film.[8]

Procedure:

  • Place the synthesized N-(3-methoxyphenyl)maleamic acid powder in a vessel suitable for high-temperature reactions (e.g., a glass dish on a hot plate in a fume hood or a tube furnace).

  • Heat the monomer to a temperature between 160°C and 300°C. The exact temperature and time will influence the final polymer properties. A staged heating profile is recommended.[9]

    • Stage 1 (Drying): Heat to 100-120°C for 1 hour to remove any residual solvent or moisture.

    • Stage 2 (Imidization/Polymerization): Gradually increase the temperature to ~200-250°C and hold for 2-4 hours. During this stage, water is eliminated as the imidization and polymerization occur.[9][11] The material will likely melt and become viscous.

  • Cool the reaction vessel slowly to room temperature to prevent cracking of the resulting polymer film/solid.

  • The resulting solid is poly(N-(3-methoxyphenyl)succinimide).

Protocol 3.2: Chemical Imidization

This protocol uses a chemical dehydrating agent to achieve imidization at lower temperatures.[9][10]

Materials & Reagents:

  • N-(3-methoxyphenyl)maleamic acid

  • Acetic Anhydride (Dehydrating Agent)

  • Sodium Acetate (Catalyst) or Pyridine (Catalyst)

  • A suitable solvent if performing in solution (e.g., DMF, NMP)

Procedure:

  • Create a slurry by combining the N-(3-methoxyphenyl)maleamic acid with acetic anhydride in a round-bottom flask. A typical ratio is ~5-10 mL of acetic anhydride per gram of amic acid.

  • Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1 equivalents).[10]

  • Gently heat the mixture to 60-80°C with stirring for 1-2 hours.[9][10] The solid should dissolve as the reaction proceeds.

  • After the reaction period, pour the mixture into a large volume of ice-cold deionized water to precipitate the polyimide.

  • Stir vigorously to break up the solid.

  • Collect the polymer by vacuum filtration, wash thoroughly with water, and then with methanol.

  • Dry the polymer product under vacuum at 60-80°C overnight.

Polymer Characterization: Validating Success

Characterization is essential to confirm the chemical transformation and to understand the properties of the final polymer.

4.1. FTIR Spectroscopy: Confirming Imidization The most direct way to confirm successful imidization is through FTIR.

  • Look for: The disappearance of broad O-H and N-H stretch peaks from the amic acid.

  • Confirm: The appearance of characteristic imide peaks:

    • Asymmetric C=O stretch: ~1780 cm⁻¹

    • Symmetric C=O stretch: ~1710 cm⁻¹

    • C-N stretch: ~1370 cm⁻¹

4.2. Thermogravimetric Analysis (TGA): Assessing Thermal Stability TGA measures the weight loss of a material as a function of temperature. For polyimides, this analysis reveals their decomposition temperature, which is a key indicator of their thermal stability. Aromatic polyimides are known for their high decomposition temperatures, often exceeding 400-500°C.[1]

4.3. Differential Scanning Calorimetry (DSC): Determining Glass Transition Temperature (Tg) DSC is used to measure the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for defining the upper service temperature of the material in many applications.

Safety Precautions

  • Maleic Anhydride: Corrosive and a respiratory sensitizer. Handle only in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat.

  • 3-Methoxyaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • Solvents (Toluene, DMF, etc.): Flammable and/or toxic. Use in a fume hood and away from ignition sources.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with extreme care in a fume hood.

  • High-Temperature Reactions: Use appropriate insulated gloves and safety shields when working with hot plates or furnaces.

References

  • Macmahon, T., & Chace, M. (1994). Poly(amic acid) and polyimide characterization using gas chromatography/mass spectrometry and particle beam liquid chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kostal, J., & Veverka, M. (2005). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. Google Patents, US7622597B2.
  • Wood, L. L. (1995). Production of polysuccinimide by thermal polymerization of maleamic acid. Google Patents, US5393868A.
  • Unknown Author. (n.d.). Thermal imidization of poly(amic acid). Text from an unspecified source discussing thermal and chemical imidization methods.
  • Chennapuram, M., Yoshida, Y., & Endo, T. (n.d.). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Kyushu Institute of Technology.
  • Venkateswarlu, K., et al. (2020). A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. Polymers (Basel), PMC. Available at: [Link]

  • Macmahon, T., & Chace, M. (1994). Figure 9 from Poly(amic acid) and polyimide characterization using gas chromatography/mass spectrometry and particle beam liquid chromatography/mass spectrometry. Semantic Scholar. Available at: [Link]

  • Martin, D. C., et al. (2021). Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. Materials Advances (RSC Publishing). Available at: [Link]

  • Abood, W. N., et al. (2022). Conducting Poly[N-(4-Methoxy Phenyl)Maleamic Acid]/Metals Oxides Nanocomposites for Corrosion Protection and Bioactivity Applications. Chemical Methodologies. Available at: [Link]

  • Kožíšek, J., et al. (2010). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]

  • Meena, S. K., & Singh, S. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research and Management. Available at: [Link]

  • Hicyilmaz, A. S., & Bedeloglu, A. C. (2021). Applications of polyimide coatings: a review. SN Applied Sciences. Available at: [Link]

  • Buchanan, G. O., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews. Available at: [Link]

  • Unknown Author. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]

  • Sidorovich, A. V., et al. (2016). Formation of branched structure of polyimide macromolecules in the temperatures range below the onset of the thermal destruction. OAText. Available at: [Link]

  • Zhou, Y., et al. (2022). Polyimide as a biomedical material: advantages and applications. Journal of Materials Science. Available at: [Link]

  • Thimmaiah, M., et al. (2010). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Dunn, A. D., & Norrie, R. (1987). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research.
  • Unknown Author. (2013). Preparation method of N-(p-methoxyphenyl)maleimide. Google Patents, CN102887852A.
  • Moreno-Fuquen, R., et al. (2012). N-(3-Nitrophenyl)maleimide. ResearchGate. Available at: [Link]

  • Obaid, S. M. H., et al. (2012). Solvent free preparation of N-substituted maleanilic acid. SciSpace. Available at: [Link]

  • Meena, S. K., et al. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. Available at: [Link]

  • Unknown Author. (2010). SYNTHESIS AND CHARACTERIZATION OF POLYMERS OF SUBSTITUTED MALEIMIDE DERIVATIVE. Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of N-(3-methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of N-Aryl Maleimides

N-substituted maleimides are a pivotal class of compounds in modern chemistry, serving as versatile building blocks in both polymer science and bioconjugation chemistry. Their electron-deficient double bond makes them excellent dienophiles in Diels-Alder reactions and highly reactive Michael acceptors, particularly for thiol groups found in cysteine residues of proteins.[1] This reactivity is the cornerstone of their use in developing antibody-drug conjugates (ADCs), creating specific protein labels, and synthesizing advanced polymeric materials with high thermal stability.[1][2]

This application note provides a detailed, two-step protocol for the synthesis of a specific N-aryl maleimide, N-(3-methoxyphenyl)maleimide, starting from commercially available maleic anhydride and 3-methoxyaniline. The procedure is designed to be robust and reproducible, yielding a high-purity product. We will delve into the underlying reaction mechanisms, provide step-by-step experimental instructions, and discuss key aspects of process control and product characterization.

Reaction Mechanism: A Two-Step Pathway

The synthesis proceeds through two distinct chemical transformations: the formation of an intermediate maleamic acid, followed by a dehydrative cyclization to yield the final maleimide.

Step 1: Acylation and Ring-Opening to Form N-(3-methoxyphenyl)maleamic Acid The synthesis begins with the nucleophilic acylation of 3-methoxyaniline with maleic anhydride. The lone pair of electrons on the aniline's nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form the corresponding N-substituted maleamic acid. This reaction is typically rapid, exothermic, and results in a nearly quantitative yield without the need for a catalyst.[1][3][4]

Step 2: Dehydrative Cyclization to N-(3-methoxyphenyl)maleimide The second step is the intramolecular cyclization of the N-(3-methoxyphenyl)maleamic acid to form the stable five-membered imide ring. This is a dehydration reaction that requires a chemical dehydrating agent and often a catalyst to proceed efficiently. A classic and effective method involves using an excess of acetic anhydride as the dehydrating agent and a catalytic amount of sodium acetate.[5][6][7] The sodium acetate activates the carboxylic acid, facilitating the intramolecular nucleophilic attack by the amide nitrogen, which is followed by the elimination of water (consumed by acetic anhydride) to form the imide. Careful temperature control during this step is critical to prevent side reactions and maximize yield.[5][6]

Experimental Guide and Protocols

This section provides a comprehensive, self-validating protocol for the synthesis, purification, and characterization of N-(3-methoxyphenyl)maleimide.

Materials and Instrumentation
Reagents & Materials Grade/Purity Instrumentation
Maleic Anhydride (C₄H₂O₃)≥99%Magnetic Stirrer with Hotplate
3-Methoxyaniline (C₇H₉NO)≥98%Round-Bottom Flasks (50 mL, 100 mL)
Acetic Anhydride ((CH₃CO)₂O)Reagent GradeReflux Condenser
Sodium Acetate (CH₃COONa), anhydrous≥99%Buchner Funnel and Filtration Flask
Diethyl Ether, anhydrousACS GradeRotary Evaporator
Ethanol, absoluteACS GradeBeakers and Erlenmeyer Flasks
Deionized WaterHigh PurityMelting Point Apparatus
CDCl₃ or DMSO-d₆NMR GradeNMR Spectrometer (e.g., 400 MHz)
Silica Gel TLC PlatesF₂₅₄UV Lamp for TLC Visualization
Visualized Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_0 Part A: Amic Acid Synthesis cluster_1 Part B: Imide Synthesis cluster_2 Purification & Analysis A1 Dissolve Maleic Anhydride in Diethyl Ether A2 Add 3-Methoxyaniline (Dropwise) A1->A2 B1 Combine Amic Acid, Acetic Anhydride, & Sodium Acetate A3 Stir at Room Temp (1-2 hours) A2->A3 A4 Filter & Wash Precipitate with Ether A3->A4 A5 Dry Intermediate Product (N-(3-methoxyphenyl)maleamic acid) A4->A5 A5->B1 Proceed to Cyclization B2 Heat with Stirring (60-70°C, 1 hour) B1->B2 C1 Recrystallize from Ethanol B3 Pour into Ice Water & Stir B2->B3 B4 Filter Crude Product B3->B4 B4->C1 Purify C2 Dry Final Product (N-(3-methoxyphenyl)maleimide) C1->C2 C3 Characterize: - Melting Point - NMR Spectroscopy C2->C3

Caption: Workflow for the synthesis of N-(3-methoxyphenyl)maleimide.

Step-by-Step Synthesis Protocol

Part A: Synthesis of N-(3-methoxyphenyl)maleamic Acid

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (2.45 g, 25 mmol) in 30 mL of anhydrous diethyl ether. Stir until all solids are dissolved.

  • Amine Addition: In a separate beaker, dissolve 3-methoxyaniline (3.08 g, 25 mmol) in 15 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel.

  • Reaction: Add the 3-methoxyaniline solution dropwise to the stirring maleic anhydride solution over 15-20 minutes at room temperature. A pale, off-white precipitate will form almost immediately.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.

  • Isolation of Intermediate: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white powder, N-(3-methoxyphenyl)maleamic acid, in a vacuum oven at 40-50°C or air-dry until a constant weight is achieved. The yield should be nearly quantitative. The intermediate can be used in the next step without further purification.

Part B: Synthesis of N-(3-methoxyphenyl)maleimide

  • Reagent Setup: In a 50 mL round-bottom flask, create a slurry by combining the dried N-(3-methoxyphenyl)maleamic acid (e.g., 4.42 g, 20 mmol), anhydrous sodium acetate (0.66 g, 8 mmol), and acetic anhydride (15 mL, ~160 mmol).[5]

  • Dehydration Reaction: Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer hotplate. Heat the reaction mixture to 60-70°C with constant stirring. Causality Note: Maintaining the temperature below 70°C is crucial. Higher temperatures can lead to polymerization or decomposition of the product, significantly reducing the yield.[5][6]

  • Reaction Monitoring: Continue heating for 60 minutes. The mixture should become a clear, homogeneous solution as the reaction progresses. Progress can be monitored by TLC (e.g., using a 1:1 hexane:ethyl acetate solvent system).

  • Product Precipitation: After 1 hour, remove the flask from the heat and allow it to cool slightly. Carefully and slowly pour the warm reaction mixture into a beaker containing 150 mL of an ice-water slurry while stirring vigorously. This hydrolyzes the excess acetic anhydride and causes the organic product to precipitate.

  • Isolation of Crude Product: Continue stirring the slurry for 15-20 minutes until precipitation is complete. Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water.

Purification and Characterization
  • Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50°C.

  • Characterization:

    • Melting Point: Determine the melting point of the dried crystals. A sharp melting range indicates high purity.

    • ¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃. The expected spectrum should show characteristic signals for the methoxy group (singlet, ~3.8 ppm), the maleimide protons (singlet, ~6.8 ppm), and the aromatic protons (multiplets, ~6.9-7.4 ppm). The integration should correspond to a 3:2:4 proton ratio.[8]

    • ¹³C NMR Spectroscopy: The spectrum should show signals for the imide carbonyl carbons (~169-171 ppm) and the vinyl carbons (~134 ppm), in addition to the aromatic and methoxy carbons.[5][8]

Parameter Step A: Amic Acid Formation Step B: Imide Formation
Molar Ratio (Anhydride:Amine) 1:1-
Molar Ratio (Amic Acid:NaOAc) -~1:0.4
Solvent Diethyl EtherAcetic Anhydride (Reagent & Solvent)
Temperature Room Temperature (~20-25°C)60-70°C
Reaction Time 1-2 hours1 hour
Typical Yield >95%65-80% (after recrystallization)

Concluding Remarks & Safety

This two-step synthesis provides a reliable and efficient pathway to high-purity N-(3-methoxyphenyl)maleimide. The initial acylation is straightforward, while the subsequent cyclization requires careful control of temperature to achieve optimal results.

Safety Precautions:

  • Maleic anhydride and acetic anhydride are corrosive and lachrymatory. Handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Methoxyaniline is toxic and should be handled with care.

  • Organic solvents like diethyl ether and ethanol are flammable. Ensure all heating is performed using a controlled heating mantle or oil bath, away from open flames.

By following this protocol, researchers can confidently synthesize this valuable maleimide derivative for applications in drug development, materials science, and beyond.

References

  • Dalton, J. R., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 133-143. Available at: [Link]

  • Dalton, J. R., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Green Chemistry Letters and Reviews, 12(2), 133-143. Available at: [Link]

  • Gowda, B. T., et al. (2010). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1738. Available at: [Link]

  • Jozef Kožíšek, et al. (2010). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E Structure Reports Online. Available at: [Link]

  • Katarina, S., et al. (2005). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. US Patent 7,622,597.
  • Mehta, N. B., et al. (1960). N-CYCLIC MALEAMIC ACIDS AND N-CYCLIC MALEIMIDES. US Patent 5,965,746.
  • Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Suresh Kumar Meena, et al. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Suresh Kumar Meena, et al. (2023). Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate. International Journal of Science and Research Methodology. Available at: [Link]

  • V. K. Patel, et al. (2010). SYNTHESIS AND CHARACTERIZATION OF POLYMERS OF SUBSTITUTED MALEIMIDE DERIVATIVE. Journal of Chemical Technology and Metallurgy, 45(2), 127-134. Available at: [Link]

  • Wang, Z. (2013). Preparation method of N-(p-methoxyphenyl)maleimide. CN Patent 102887852A.
  • Wulff, J. E., et al. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 40-44. Available at: [Link]

Sources

Solid-Phase Synthesis of N-Aryl Maleamic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Streamlining the Synthesis of Key Pharmacophores

N-aryl maleamic acids and their cyclic counterparts, the N-aryl maleimides, are privileged scaffolds in medicinal chemistry and materials science. They serve as crucial intermediates in the synthesis of a wide array of biologically active compounds and functional polymers. Traditionally, the synthesis of libraries of these compounds in solution-phase is a laborious process, often complicated by purification challenges. Solid-phase organic synthesis (SPOS) offers a powerful alternative, enabling the rapid and efficient production of compound libraries with simplified purification protocols.[1][2][3][4][5] The core principle of SPOS involves anchoring a starting material to an insoluble polymer support, carrying out a sequence of reactions, and finally cleaving the desired product from the support.[4][5] This approach allows for the use of excess reagents to drive reactions to completion, with their subsequent removal achieved through simple filtration and washing, thus streamlining the entire synthetic workflow.[1][2]

This application note provides a comprehensive, field-proven protocol for the solid-phase synthesis of N-aryl maleamic acids. We will delve into the rationale behind the choice of solid support, the specifics of each reaction step, and the critical cleavage process to yield the desired open-chain acid without unintended cyclization to the maleimide. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the efficiency of SPOS for the generation of N-aryl maleamic acid libraries.

The Strategic Advantage of Solid-Phase Synthesis

The solid-phase approach to generating N-aryl maleamic acid libraries presents several key advantages over traditional solution-phase methods:

  • High-Throughput Synthesis: The methodology is amenable to parallel and automated synthesis, allowing for the rapid generation of large and diverse compound libraries.[1][2]

  • Simplified Purification: Intermediates remain attached to the solid support, eliminating the need for complex chromatographic purification after each step. Unreacted reagents and by-products are simply washed away.[2][4]

  • Driven Reactions: Large excesses of reagents can be employed to ensure reactions proceed to completion, leading to higher yields of the desired products.[1][5]

  • Reduced Handling of Intermediates: As intermediates are not isolated, potential losses during workup and purification are minimized.

Experimental Workflow: A Visual Overview

The overall strategy for the solid-phase synthesis of N-aryl maleamic acids is depicted in the workflow diagram below. The process begins with an amine-functionalized solid support, which is first reacted with maleic anhydride. The resulting resin-bound maleamic acid is then available for reaction with a diverse range of aryl amines. Finally, the target N-aryl maleamic acid is cleaved from the solid support.

Solid_Phase_Synthesis_Workflow Resin Amine-Functionalized Resin (e.g., Rink Amide) Step1 Step 1: Loading Resin->Step1 Resin_MA Resin-Bound Maleic Anhydride Step1->Resin_MA Formation of resin-bound anhydride MaleicAnhydride Maleic Anhydride MaleicAnhydride->Step1 Step2 Step 2: Amine Coupling Resin_MA->Step2 Resin_Product Resin-Bound N-Aryl Maleamic Acid Step2->Resin_Product Amide bond formation ArylAmine Aryl Amine (Ar-NH2) ArylAmine->Step2 Step3 Step 3: Cleavage Resin_Product->Step3 Product N-Aryl Maleamic Acid (Product) Step3->Product SpentResin Spent Resin Step3->SpentResin

Caption: Overall workflow for the solid-phase synthesis of N-aryl maleamic acids.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Rink Amide AM Resin100-200 mesh, ~0.6 mmol/gStandard SupplierA suitable acid-labile resin is crucial.
Maleic Anhydride≥99%Standard Supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeStandard SupplierUsed for anhydride activation.
1-Hydroxybenzotriazole (HOBt)AnhydrousStandard SupplierUsed as an activating agent.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierEnsure it is amine-free.
Dichloromethane (DCM)AnhydrousStandard Supplier
PiperidineReagent GradeStandard SupplierFor Fmoc-deprotection if using Fmoc-protected amine resin.
Trifluoroacetic Acid (TFA)Reagent GradeStandard SupplierCorrosive! Handle with care in a fume hood.
Triisopropylsilane (TIS)≥98%Standard SupplierCation scavenger for cleavage.
Diethyl EtherAnhydrousStandard SupplierFor product precipitation.
Various Aryl AminesAs requiredStandard SupplierA diverse library can be used.

Detailed Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent quantities accordingly for different scales.

Part 1: Resin Preparation and Swelling

The initial step ensures that the reactive sites within the polymer matrix are accessible.

  • Weighing the Resin: Place approximately 167 mg of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted polypropylene reaction vessel.

  • Swelling: Add 5 mL of DMF to the resin. Allow the resin to swell for at least 1 hour at room temperature with gentle agitation (e.g., on a shaker or with occasional manual swirling). This step is critical for efficient reaction kinetics.

  • Solvent Removal: After swelling, drain the DMF by applying gentle vacuum or positive pressure of an inert gas (e.g., nitrogen).

Part 2: Loading of Maleic Anhydride

This step involves the acylation of the resin's terminal amine with maleic anhydride.

  • Reagent Solution Preparation: In a separate vial, dissolve maleic anhydride (98 mg, 1.0 mmol, 10 eq.) in 3 mL of anhydrous DMF.

  • Coupling Reaction: Add the maleic anhydride solution to the swollen resin. Gently agitate the mixture at room temperature for 4-6 hours.

  • Washing: After the coupling reaction, drain the reaction mixture. Wash the resin thoroughly to remove excess maleic anhydride and any impurities. The washing sequence should be as follows:

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL) Each wash should involve agitating the resin with the solvent for 1-2 minutes before draining.

Scientific Rationale: The use of a significant excess of maleic anhydride helps to drive the acylation reaction to completion, ensuring a high loading efficiency on the resin.[1][5] The extensive washing protocol is essential to remove all non-covalently bound reagents.

Part 3: N-Aryl Maleamic Acid Formation

This is the key diversity-introducing step where the resin-bound anhydride reacts with an aryl amine.

  • Amine Solution Preparation: Prepare a 0.5 M solution of the desired aryl amine (e.g., aniline, 4-methoxyaniline, etc.) in DMF. For a 0.1 mmol scale, this would be 0.5 mmol (5 eq.) of the amine in 1 mL of DMF.

  • Coupling Reaction: Add the aryl amine solution to the resin from Part 2. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: After the reaction, drain the amine solution and wash the resin extensively as described in Part 2, Step 3. This removes the excess aryl amine.

  • Drying: After the final DCM wash, dry the resin under a stream of nitrogen for 15-30 minutes, followed by drying under high vacuum for at least 2 hours.

Scientific Rationale: The reaction between the immobilized anhydride and the aryl amine forms the desired maleamic acid linkage. Performing this reaction at room temperature is generally sufficient. It is important to note that for the synthesis of maleamic acids, secondary amines are sometimes preferred to avoid the potential for cyclization to the maleimide, however, with primary aryl amines, the open-chain maleamic acid is the expected product under these conditions.[6]

Part 4: Cleavage of the N-Aryl Maleamic Acid from the Resin

This final step releases the target compound into solution. The choice of cleavage cocktail is critical to prevent the acid-catalyzed cyclization of the maleamic acid to the corresponding maleimide.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For the 0.1 mmol scale resin, prepare 2 mL of this cocktail. Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in the reaction vessel. Agitate the slurry at room temperature for 2-3 hours.

  • Product Collection: Filter the reaction mixture through the frit of the reaction vessel into a clean collection tube. The filtrate contains the desired product.

  • Resin Washing: Wash the resin with an additional 1 mL of neat TFA to ensure complete recovery of the product. Combine this wash with the initial filtrate.

  • TFA Removal: Concentrate the combined filtrates under a gentle stream of nitrogen or by rotary evaporation (ensure the water bath temperature is kept low) to reduce the volume of TFA to approximately 0.2-0.5 mL.

  • Product Precipitation: Add 10 mL of cold diethyl ether to the concentrated solution to precipitate the crude N-aryl maleamic acid.

  • Isolation and Drying: Centrifuge the mixture to pellet the solid product. Carefully decant the ether. Wash the pellet with another 5 mL of cold diethyl ether and centrifuge again. After decanting the ether, dry the solid product under high vacuum.

Scientific Rationale: Rink Amide resin is designed to be cleaved under acidic conditions, with TFA being the most common reagent.[4][7] The inclusion of TIS acts as a cation scavenger, preventing side reactions with any sensitive functional groups that may be present on the aryl amine. The presence of a small amount of water in the cleavage cocktail is hypothesized to help maintain the maleamic acid in its open form by providing a protic environment that can solvate the carboxylic acid and amide groups, thereby disfavoring the intramolecular cyclization to the less polar maleimide.

Expected Results and Characterization

The solid-phase synthesis of a small library of N-aryl maleamic acids is expected to proceed in good to excellent yields and high purity after precipitation.

EntryAryl AmineExpected ProductTheoretical Yield (mg)Purity (LC-MS)
1AnilineN-phenylmaleamic acid19.1>90%
24-MethoxyanilineN-(4-methoxyphenyl)maleamic acid22.1>90%
34-ChloroanilineN-(4-chlorophenyl)maleamic acid22.6>90%
43-NitroanilineN-(3-nitrophenyl)maleamic acid23.6>85%

Characterization: The identity and purity of the synthesized N-aryl maleamic acids can be confirmed by standard analytical techniques:

  • LC-MS: To determine the purity and confirm the molecular weight of the product.

  • ¹H NMR: To confirm the chemical structure. The characteristic cis-alkene protons of the maleamic acid backbone typically appear as doublets around 6.2-6.5 ppm.

  • ¹³C NMR: To further confirm the structure.

  • FT-IR: To identify characteristic functional groups such as the amide and carboxylic acid carbonyls.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low YieldIncomplete coupling or cleavage.Increase coupling time or reagent equivalents. Ensure complete swelling of the resin. Increase cleavage time.
Product is the N-aryl maleimideCleavage conditions too harsh or anhydrous.Ensure the presence of water in the cleavage cocktail. Reduce cleavage time or temperature.
Impurities in the final productIncomplete washing.Ensure thorough washing of the resin at each step with high-purity solvents.
No product obtainedFailure of a coupling step.Use a test cleavage on a small amount of resin after each coupling step to monitor the reaction progress.

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a robust and efficient method for the generation of N-aryl maleamic acid libraries. By leveraging the advantages of SPOS, researchers can significantly accelerate the discovery and optimization of new chemical entities for a wide range of applications. The key to success lies in the careful selection of an appropriate acid-labile resin, ensuring complete reactions through the use of excess reagents, and employing a carefully formulated cleavage cocktail to isolate the desired open-chain product. This methodology represents a valuable tool for medicinal chemists and materials scientists alike.

References

  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. (n.d.). CR Subscription Agency.
  • Talreja, S., & Tiwari, S. (2024). From One to Millions: The Revolution of Combinatorial Chemistry. Journal of Analytical Techniques and Research, 6, 37-42.
  • Rodriguez, E. B. (n.d.). Combinatorial Chemistry: Concepts, Strategies and Applications. Transactions of the National Academy of Science and Technology, Philippines.
  • Solid Phase Synthesis. (n.d.). Chemistry LibreTexts.
  • Solid-phase synthesis. (2023, December 2). In Wikipedia.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Lab, UC Irvine.
  • Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135.
  • Kumar, A., et al. (2011). Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Organic & Pharmaceutical Chemistry, 9(4), 245-250.
  • O'Donnell, M. J., & Potratz, K. F. (2007). Synthesis on N-Alkylated Maleimides. Synthetic Communications, 37(19), 3363-3367.
  • Reddy, P. S. N., et al. (2007). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.
  • Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019). IOSR Journal of Applied Chemistry, 12(9), 45-51.
  • van der Meijden, M., et al. (2018). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 24(65), 17136-17141.

Sources

Advanced Copolymerization Techniques Using N-Aryl Maleamic Acid Monomers: Synthesis, Kinetics, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Causality

N-aryl maleamic acids (NAMAs), such as N-phenylmaleamic acid (PMA), occupy a unique position in modern polymer chemistry. They serve a dual purpose: acting as highly reactive anionic monomers for direct copolymerization, and functioning as stable precursors for the synthesis of N-aryl maleimides.

The causality behind choosing N-aryl maleamic acids over direct maleimide polymerization lies in their distinct electronic and structural properties. Maleic anhydride and its N-aryl derivatives are strongly electron-deficient (electron acceptors). When paired with electron-rich vinyl monomers like styrene or methyl methacrylate (electron donors), they form an electron donor-acceptor (EDA) complex. This thermodynamic interaction drives a strictly alternating free-radical copolymerization, preventing the formation of homopolymer blocks and ensuring a predictable, highly ordered polymer backbone1[1].

Furthermore, direct copolymerization of the amic acid retains the carboxylic acid functional group on the polymer backbone. This is critical for pharmaceutical applications, as it allows the resulting copolymer to act as a polyampholyte when copolymerized with cationic monomers, enabling the self-assembly of nano-scale "dressed micelles" for hydrophobic drug delivery 2[2].

Workflow of N-Aryl Maleamic Acid synthesis, copolymerization, and thermal imidization.

Quantitative Data Summary

To establish baseline expectations for synthesis and copolymerization, the following table summarizes the physical properties, yields, and critical impurity thresholds derived from foundational studies[1][2][3]. Note that the presence of N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-phenylmaleamic acid (PPMA) impurities exceeding 0.1 wt% in maleimide monomers drastically reduces copolymer quality by inducing unwanted chain transfer events4[4].

Table 1: Monomer and Copolymer Properties
Material / Polymer SystemSynthesis RouteYield (%)Thermal Property (°C)Key Impurity Threshold
N-Phenylmaleamic Acid (PMA) Maleic Anhydride + Aniline (Toluene, 80°C)~95.0202 - 203 (Tm)N/A
N-Phenylmaleimide (PMI) PMA Cyclodehydration (SnO catalyst, 140°C)>90.089 - 91 (Tm)PPMA < 0.1 wt%
Poly(PMI) (Homopolymer)Free Radical (AIBN, THF, 65°C, 24h)~35.3> 250 (Tg)N/A
Poly(Styrene-alt-PMI) Free Radical (AIBN, THF, 65°C, 24h)>85.0210 - 225 (Tg)N/A
Poly(DADMAC-alt-PMA) Aqueous Free Radical (V501, pH 8.5, 60°C)~23.5N/A (Polyampholyte)Cl⁻ < 0.1 wt%

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-Phenylmaleamic Acid (PMA) Monomer

Causality Focus: The reaction between maleic anhydride and aniline is highly exothermic. External cooling or controlled dropwise addition is required to prevent the premature thermal cyclization of the amic acid into a maleimide, which would alter the monomer's solubility profile.

  • Preparation: Dissolve 98.06 g (1.0 mol) of maleic anhydride in 500 mL of anhydrous toluene in a flat round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heat the solution to 80°C[2].

  • Addition: Dissolve 93.12 g (1.0 mol) of aniline in 100 mL of toluene. Add this solution dropwise to the maleic anhydride solution over 30 minutes to manage the exothermic ring-opening reaction.

  • Aging: Maintain the reaction mixture at 80°C under continuous stirring for an additional 2 hours.

  • Isolation: Cool the mixture to room temperature. The N-phenylmaleamic acid will precipitate as a dense white solid. Filter the precipitate under vacuum.

  • Purification: Recrystallize the crude product from ethanol and dry under vacuum at 55°C.

  • Self-Validation Checkpoint: Perform a melting point analysis. Pure N-phenylmaleamic acid will yield a sharp melting point at 202–203°C[1]. FTIR should confirm a broad -OH stretch (carboxylic acid) and distinct Amide I/II bands, lacking the cyclic imide C=O stretch at 1710 cm⁻¹.

Protocol B: Alternating Copolymerization of PMA and Styrene

Causality Focus: Free radical polymerizations are highly susceptible to oxygen quenching. A rigorous freeze-pump-thaw degassing cycle is mandatory. The 1:1 feed ratio forces the alternating sequence due to the EDA complex formation.

  • Reagent Loading: In a Schlenk flask, combine 1.91 g (0.01 mol) of N-phenylmaleamic acid, 1.04 g (0.01 mol) of purified styrene, and 30 mL of anhydrous Tetrahydrofuran (THF).

  • Initiator Addition: Add 20 mg of Azobisisobutyronitrile (AIBN) as the free-radical initiator[1].

  • Degassing: Submerge the flask in liquid nitrogen until the solution freezes. Apply a high vacuum for 5 minutes. Isolate the vacuum, thaw the solution in a warm water bath to release dissolved gases, and backfill with Argon. Repeat this freeze-pump-thaw cycle three times.

  • Polymerization: Immerse the sealed flask in a thermostated oil bath at 65°C for 24 hours under continuous magnetic stirring.

  • Precipitation: Dilute the viscous polymer solution with 10 mL of THF and precipitate dropwise into a 10-fold excess of a methanol/water mixture (80:20 v/v).

  • Recovery: Filter the resulting Poly(Styrene-alt-N-phenylmaleamic acid) and dry under vacuum at 60°C to constant weight.

  • Self-Validation Checkpoint: Gravimetric yield should exceed 85%. ¹H-NMR (in DMSO-d6) must show a 1:1 integration ratio between the aromatic protons of styrene/PMA and the aliphatic polymer backbone protons, confirming the alternating structure.

Protocol C: Formulation of Polyampholyte-Dressed Micelles for Drug Delivery

Causality Focus: By copolymerizing N-aryl maleamic acid (anionic) with a cationic monomer like DADMAC, a polyampholyte is formed. When mixed with a fatty acid (e.g., dodecanoic acid), non-stoichiometric electrostatic complexation forces the hydrophobic tails to aggregate into a core, creating a "dressed micelle" capable of encapsulating hydrophobic APIs[2].

Self-assembly of polyampholyte micelles using N-aryl maleamic acid copolymers.
  • Polymer Synthesis: Synthesize Poly(N,N′-diallyl-N,N′-dimethylammonium-alt-maleamic carboxylate) via aqueous free-radical polymerization at pH 8.5 using V501 initiator at 60°C for 16 hours[2].

  • Complexation: Dissolve the purified polyampholyte in deionized water. Slowly titrate an ethanolic solution of dodecanoic acid into the polymer solution under high shear.

  • Equilibration: Allow the dispersion to equilibrate for 24 hours at room temperature to ensure complete self-assembly of the polyelectrolyte-fatty acid complexes.

  • Self-Validation Checkpoint: Analyze the dispersion using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS). Successful dressed micelles will exhibit a narrow size distribution of 3–5 nm and a tunable Zeta potential ranging from -56 mV to +25 mV, depending on the exact stoichiometric ratio of the charges[2].

References

  • EP2690116A1 - N-phenylmaleimide compound and copolymer composition obtained using same Google Patents[3]

  • US9631033B2 - N-phenylmaleimide compound and copolymer composition obtained using same Google Patents[4]

  • Kinetics and simulation of the imidization of poly(styrene‐co‐maleic anhydride) with amines ResearchGate[5]

  • Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers International Journal of Engineering Research & Technology (IJERT)[1]

  • Polyampholyte-Dressed Micelles of Fluorinated and Hydrogenated Dodecanoic Acid Max Planck Institute of Colloids and Interfaces / Langmuir[2]

  • EP0403240A1 - Preparation process of N-substituted maleimides Google Patents[6]

Sources

Application Note: Solvent Selection and Optimization for the Synthesis of N-(3-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(3-methoxyphenyl)maleimide from m-anisidine (3-methoxyaniline) and maleic anhydride is a critical transformation for researchers developing bioconjugation linkers, photoinitiators, and advanced polymer resins. This two-step process—comprising an initial acylation to form a maleamic acid intermediate, followed by dehydrative cyclization (imidization)—is highly sensitive to solvent selection.

This technical guide explores the mechanistic causality behind solvent choices, providing self-validating protocols designed to maximize yield and purity. By manipulating solvent polarity, boiling points, and solubility differentials, chemists can drive these thermodynamic and kinetic pathways to completion.

Mechanistic Causality and Reaction Workflow

The transformation occurs in two distinct mechanistic stages, each requiring a tailored solvent environment to manage heat, solubility, and reaction equilibrium.

Reaction_Pathway A m-Anisidine + Maleic Anhydride B N-(3-Methoxyphenyl) maleamic acid A->B Step 1: Acylation (Ether/Acetone, 0-25°C) C N-(3-Methoxyphenyl) maleimide B->C Step 2: Cyclization (Ac2O/NaOAc or Toluene/pTSA)

Reaction pathway from m-anisidine to N-(3-methoxyphenyl)maleimide.

Step 1: Acylation (Nucleophilic Acyl Substitution)

The primary amine of m-anisidine attacks the highly electrophilic carbonyl carbon of maleic anhydride, opening the ring to form N-(3-methoxyphenyl)maleamic acid. The meta-methoxy group exerts an inductive electron-withdrawing effect but avoids direct resonance interference with the amine, maintaining strong nucleophilicity. This reaction is highly exothermic[1].

Step 2: Dehydrative Cyclization (Imidization)

The maleamic acid undergoes intramolecular cyclization. The amide nitrogen attacks the adjacent carboxylic acid, releasing a molecule of water. Because water is a byproduct, the reaction requires either a chemical dehydrating agent (acting as the solvent) or a high-boiling solvent capable of azeotropic water removal[2].

Solvent Selection Matrix

Choosing the correct solvent is not merely a matter of dissolution; it is a thermodynamic tool used to manipulate Le Chatelier's principle.

Solvent_Selection Step1 Step 1: Acylation Solvent Selection Ether Diethyl Ether / DCM Precipitation-driven, high purity Step1->Ether Acetone Acetone High reactant solubility, exothermic control Step1->Acetone SolventFree Solvent-Free (Neat) Green chemistry, mechanical grinding Step1->SolventFree Step2 Step 2: Imidization Solvent Selection Ether->Step2 Acetone->Step2 SolventFree->Step2 Chem Acetic Anhydride + NaOAc Chemical dehydration (Lab Scale) Step2->Chem Therm Toluene + pTSA (Dean-Stark) Thermal azeotropic dehydration (Scale-up) Step2->Therm

Solvent selection decision tree for the two-step synthesis.

Quantitative Data: Solvent Impact on Yield

Table 1: Solvent Comparison for Step 1 (Maleamic Acid Formation)

Solvent System Mechanism of Action Typical Yield Pros Cons
Diethyl Ether Precipitation-driven equilibrium 87–98% Exceptional purity; self-purifying via precipitation. High flammability; peroxide formation risk.
Acetone Differential solubility ~90% Excellent thermal mass for exothermic control. Product may require partial concentration to crash out.

| Solvent-Free | Mechanical activation (grinding) | >90% | Eco-friendly; eliminates solvent waste streams. | Difficult to scale; poor heat dissipation. |

Table 2: Solvent Comparison for Step 2 (Imidization)

Solvent System Mechanism of Action Typical Yield Pros Cons
Ac₂O / NaOAc Chemical Dehydration 75–93% Fast kinetics; highly reliable for lab-scale synthesis. Generates acetic acid waste; requires aqueous workup.

| Toluene / pTSA | Thermal Azeotropic Dehydration | 60–86% | Highly scalable; uses cheaper, easily recoverable reagents. | Slower reaction; prolonged heat can induce polymerization. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (such as precipitation and phase separation) serve as built-in quality control checkpoints, ensuring the researcher can verify the reaction's progress without immediate spectroscopic analysis.

Protocol A: Synthesis of N-(3-Methoxyphenyl)maleamic acid

Grounding Reference: Adapted from standard N-aryl maleamic acid syntheses using ethereal solvents[3][4][5].

Rationale: Diethyl ether is chosen because it easily dissolves both m-anisidine and maleic anhydride, but is a remarkably poor solvent for the resulting maleamic acid. As the reaction proceeds, the product crashes out of solution, driving the equilibrium forward and protecting the product from over-reaction.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 1.0 equivalent of maleic anhydride in anhydrous diethyl ether (approx. 10 mL per gram of anhydride).

  • Addition: Dilute 1.0 equivalent of m-anisidine in an equal volume of anhydrous diethyl ether. Add this solution dropwise via the dropping funnel over 30 minutes.

    • Causality Check: The dropwise addition prevents thermal runaway from the highly exothermic acylation.

  • Observation: Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation: A thick, cream-colored precipitate will form. If the solution remains clear, the ether may be contaminated with water, leading to maleic acid formation instead.

  • Isolation: Cool the flask in an ice bath (0–5°C) for 15 minutes to maximize precipitation. Isolate the solid via vacuum filtration (Buchner funnel). Wash the filter cake with cold diethyl ether to remove unreacted m-anisidine.

  • Drying: Dry the solid under vacuum. The product is typically pure enough for the next step without recrystallization.

Protocol B: Dehydrative Cyclization to N-(3-Methoxyphenyl)maleimide

Grounding Reference: Adapted from chemical dehydration methodologies[3][4][5].

Rationale: Acetic anhydride acts as both the solvent and the chemical dehydrating agent. It reacts with the water byproduct to form acetic acid, permanently removing water from the equilibrium. Anhydrous sodium acetate acts as a mild base to catalyze the intramolecular attack.

  • Suspension: In an Erlenmeyer flask, suspend the N-(3-methoxyphenyl)maleamic acid in acetic anhydride (approx. 3 mL per gram of substrate). Add 0.3 equivalents of anhydrous sodium acetate.

  • Heating: Heat the suspension on a steam bath or oil bath at 80–90°C for 1 to 2 hours with continuous swirling.

    • Causality Check: The suspension will gradually turn into a clear, dark solution as the insoluble maleamic acid cyclizes into the highly soluble maleimide.

  • Quenching: Cool the reaction mixture to room temperature, then pour it slowly into vigorously stirred ice water (approx. 5 times the volume of acetic anhydride used).

    • Self-Validation: Acetic anhydride hydrolyzes into water-soluble acetic acid, while the hydrophobic N-(3-methoxyphenyl)maleimide precipitates instantly as a solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash extensively with ice-cold water (to remove acetic acid and sodium acetate) followed by a final wash with cold petroleum ether.

  • Purification: Recrystallize from cyclohexane or a suitable non-polar solvent to yield the pure maleimide.

Alternative Scale-Up Protocol: Thermal Dehydration

For industrial scale-up, the stoichiometric use of acetic anhydride is economically and environmentally unfavorable. Instead, a thermal dehydration approach is preferred[2].

Mechanism: The reaction is refluxed in toluene in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA). Toluene (boiling point 110°C) forms a minimum-boiling azeotrope with the water generated during cyclization. A Dean-Stark trap is utilized to continuously separate and remove the water, driving the reaction to completion while keeping the maleimide dissolved in the organic phase.

References

  • 6, SciSpace / Bull. Chem. Soc. Ethiop. 2.3, MDPI / AppliedChem. 3.1, Chemistry and Chemical Engineering Journal. 4.2, Google Patents.

  • 4, Organic Syntheses.

  • 5, ResearchGate.

Sources

Application Note: Synthesis and Recrystallization Protocol for N-(3-Methoxyphenyl)maleamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-arylmaleamic acids, including N-(3-methoxyphenyl)maleamic acid, are vital synthetic intermediates primarily utilized as direct precursors for the synthesis of N-substituted maleimides [1]. These downstream maleimides are highly valued in polymer chemistry, bioconjugation, and the development of novel antifungal and anticancer therapeutics [1].

While the initial synthesis of N-(3-methoxyphenyl)maleamic acid via the aminolysis of maleic anhydride is highly efficient, the resulting crude precipitate frequently contains unreacted starting materials, hydrolyzed maleic acid, and polymeric byproducts [2]. Achieving the >98% purity required for subsequent cyclodehydration necessitates a rigorously controlled recrystallization protocol [3]. This application note details a self-validating, step-by-step recrystallization workflow, emphasizing the physicochemical causality behind each experimental choice.

Mechanistic Rationale & Solvent Causality

The solid-state structure of N-arylmaleamic acids is characterized by a nearly planar molecular conformation. This rigidity is stabilized by a short intramolecular O—H⋯O hydrogen bond within the maleamic acid unit[3]. In the crystal lattice, these molecules form extended zigzag chains driven by strong intermolecular N—H⋯O hydrogen bonds [3].

Why Ethanol? Choosing the correct solvent is a delicate balance of thermodynamics. Absolute ethanol is the optimal recrystallization solvent for N-(3-methoxyphenyl)maleamic acid because it possesses a steep solubility curve for this specific compound. At reflux (78 °C), the kinetic energy and the hydroxyl group of ethanol competitively disrupt the intermolecular N-H...O hydrogen bonds of the crude lattice, ensuring complete dissolution [3]. Upon controlled cooling, the differential solubility allows the maleamic acid to re-establish its rigid hydrogen-bonded lattice. Impurities, such as trace 3-methoxyaniline or maleic acid, lack this specific lattice affinity and remain solvated in the mother liquor [4].

G A Maleic Anhydride + 3-Methoxyaniline B Crude N-(3-Methoxyphenyl) maleamic acid A->B Aminolysis (Toluene/CHCl3) C Recrystallization (Boiling Ethanol) B->C Thermal Dissolution & Filtration D Pure N-(3-Methoxyphenyl) maleamic acid C->D Controlled Cooling & Lattice Formation E Cyclodehydration (Acetic Anhydride, NaOAc) D->E Downstream Processing F N-(3-Methoxyphenyl) maleimide E->F Heat (90-100°C) Dehydration

Fig 1: Synthesis and recrystallization workflow of N-(3-methoxyphenyl)maleamic acid.

Experimental Protocol: Step-by-Step Recrystallization

This protocol is designed as a self-validating system . Visual and physical cues are embedded within the steps to ensure the scientist can verify the success of the procedure in real-time.

Materials Required
  • Crude N-(3-methoxyphenyl)maleamic acid

  • Absolute Ethanol (Analytical Grade)

  • Activated Charcoal (Norit or equivalent)

  • Ice-water bath

  • Büchner funnel, filter flask, and vacuum pump

  • Fluted filter paper and stemless funnel

Step-by-Step Methodology
  • Thermal Dissolution: Suspend the crude N-(3-methoxyphenyl)maleamic acid in absolute ethanol (approximately 10–15 mL of solvent per gram of crude product) within a round-bottom flask. Add a magnetic stir bar and heat the mixture to reflux (78 °C) using an oil bath or heating mantle.

    • Causality: Refluxing provides the thermodynamic energy required to break the robust intermolecular hydrogen bonds of the crude solid.

    • Validation: The process is successful when the opaque suspension transitions into a clear, transparent solution.

  • Decolorization (Optional): If the boiling solution exhibits a dark brown or distinct yellow tint (indicating oxidized amine byproducts), cautiously add 1-2% (w/w) activated charcoal. Maintain reflux for an additional 5 minutes [3].

    • Causality: The high surface area of the charcoal adsorbs high-molecular-weight polymeric impurities and colored oxidation products.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed stemless funnel fitted with fluted filter paper into a clean Erlenmeyer flask.

    • Causality: This step removes the activated charcoal and any insoluble poly-maleic acid byproducts. Pre-warming the glassware prevents premature crystallization of the product in the funnel stem, which would cause blockages.

  • Controlled Lattice Formation: Cover the Erlenmeyer flask and allow the filtrate to cool undisturbed to room temperature over 1 to 2 hours.

    • Causality: Slow, undisturbed cooling promotes the formation of a thermodynamically stable, highly ordered crystal lattice. Rapid cooling would cause precipitation, trapping solvent molecules and soluble impurities within the crystal defects.

    • Validation: Needle-like or distinct geometric crystals should begin forming on the walls and bottom of the flask.

  • Yield Maximization: Once the flask has reached room temperature, transfer it to an ice-water bath (0–4 °C) for 30 minutes.

    • Causality: Lowering the temperature depresses the solubility limit of the maleamic acid in ethanol, forcing the maximum amount of product out of the supersaturated mother liquor.

  • Isolation and Cold Wash: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the resulting filter cake with a minimal volume (e.g., 5-10 mL) of ice-cold absolute ethanol [3].

    • Causality: The cold wash displaces the residual mother liquor (which contains concentrated impurities) without providing enough thermal energy to redissolve the purified product.

  • Vacuum Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 50 °C until a constant weight is achieved.

    • Causality: Removes residual volatile ethanol. The temperature must be strictly maintained below 80 °C to prevent premature, uncatalyzed thermal cyclodehydration of the maleamic acid into the maleimide [2].

    • Validation: The protocol is complete when two consecutive weight measurements (taken 30 minutes apart) are identical, confirming the total removal of solvent.

Protocol S1 Step 1 Dissolve Crude in Hot EtOH S2 Step 2 Hot Filtration (Remove Insolubles) S1->S2 S3 Step 3 Slow Cooling (Room Temp) S2->S3 S4 Step 4 Ice Bath (Maximize Yield) S3->S4 S5 Step 5 Vacuum Filtration & Cold Wash S4->S5 S6 Step 6 Vacuum Drying (Constant Weight) S5->S6

Fig 2: Step-by-step recrystallization protocol maximizing purity and crystalline yield.

Quantitative Data & Solvent Suitability

To ensure reproducibility, the following tables summarize the expected physicochemical properties, yield metrics, and a comparative analysis of potential recrystallization solvents.

Table 1: Physicochemical Properties & Expected Yields
PropertyValue / Description
Compound Name N-(3-Methoxyphenyl)maleamic acid
Structural Features Carboxylic acid, secondary amide, 3-methoxy ether
Appearance Off-white to pale yellow crystalline solid
Typical Crude Yield 85 – 95% (from maleic anhydride + m-anisidine)
Typical Recrystallization Recovery 75 – 85% (First crop)
Downstream Application Cyclodehydration to N-(3-methoxyphenyl)maleimide
Table 2: Solvent Suitability Matrix for N-Arylmaleamic Acids
SolventSuitabilityRationale (Causality)
Absolute Ethanol Optimal Provides a steep solubility curve; disrupts H-bonds at reflux, promotes selective crystallization at 0 °C [3].
Dimethylformamide (DMF) ModerateExcellent for highly insoluble derivatives (e.g., biphenyl variants), but difficult to remove under vacuum due to its high boiling point (153 °C) [2].
Toluene PoorInsufficient polarity to dissolve the highly hydrogen-bonded maleamic acid, even at boiling temperatures [3].
Water PoorPromotes the unwanted hydrolysis of trace unreacted maleic anhydride into maleic acid; exhibits poor solubility for the target compound.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: Synthesis of N-arylmaleimides. Royal Society of Chemistry. Available at:[Link]

  • Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides. SRCE - University of Zagreb. Available at:[Link]

  • Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. ResearchGate. Available at:[Link]

Troubleshooting & Optimization

Minimizing side products in N-aryl maleimide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Aryl Maleimide Synthesis. As a Senior Application Scientist, I frequently consult with researchers who encounter persistent side reactions—such as isoimide formation, aza-Michael additions, and intractable polymer tars—when attempting to cyclize maleamic acids.

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind these side products. By understanding the kinetic and thermodynamic forces at play, you can engineer your reaction conditions to achieve high-purity N-aryl maleimides.

Part 1: Mechanistic Overview & Reaction Pathways

The synthesis of N-aryl maleimides is traditionally a two-step process: the ring-opening acylation of maleic anhydride by a primary aryl amine to form an N-aryl maleamic acid, followed by cyclodehydration. The second step is where the majority of side products emerge. Because the maleamic acid intermediate possesses multiple nucleophilic centers (the amide oxygen and the amide nitrogen), the dehydration can diverge into kinetic or thermodynamic pathways.

Pathway MA Maleic Anhydride + Aryl Amine Macid N-Aryl Maleamic Acid (Intermediate) MA->Macid Rapid Nucleophilic Ring Opening Michael Michael Addition By-product MA->Michael Excess Amine (Wrong Addition Order) Isoimide N-Aryl Isoimide (Kinetic By-product) Macid->Isoimide O-Cyclization (e.g., Ac2O alone) Maleimide N-Aryl Maleimide (Thermodynamic Product) Macid->Maleimide N-Cyclization (Heat, NaOAc, or Lewis Acid) Isoimide->Maleimide Isomerization (Heat / Acetate Catalyst) Polymer Polymeric Tar (Degradation) Maleimide->Polymer Extreme Heat (>200°C)

Figure 1: Reaction pathways in N-aryl maleimide synthesis: kinetic vs. thermodynamic and degradation routes.

Part 2: Troubleshooting FAQs

Q1: My NMR shows a mixture of the desired maleimide and a structural isomer. How do I eliminate this isoimide by-product? A1: You are observing the formation of N-aryl isoimide (isomaleimide). This occurs because cyclodehydration via the amide oxygen is kinetically favored, leading to the isoimide, whereas cyclodehydration via the amide nitrogen leads to the thermodynamically stable maleimide[1]. If you use a dehydrating agent like pure acetic anhydride, methanesulfonyl chloride, or cyanuric chloride at low temperatures, the reaction is kinetically controlled and traps the isoimide[1][2]. Solution: To push the equilibrium to the maleimide, you must supply sufficient activation energy and an isomerization catalyst. If using acetic anhydride, always include an alkali metal acetate (e.g., anhydrous sodium acetate) and heat to reflux. The acetate ion acts as a nucleophile that facilitates the ring-opening of the isoimide and subsequent re-closure to the thermodynamic imide[3].

Q2: I am detecting significant amounts of a heavier by-product, which MS indicates is an amine adduct. What causes this? A2: This is an aza-Michael addition by-product. The electron-deficient carbon-carbon double bond of both the maleamic acid and the final maleimide is highly susceptible to nucleophilic attack by unreacted primary amines[4]. Causality: If you add solid maleic anhydride to a solution of your aryl amine, the amine is in stoichiometric excess during the early stages of the reaction, promoting addition across the double bond. Solution: Always reverse the addition order. Dissolve the maleic anhydride in your solvent and add the primary amine dropwise. This ensures the anhydride is always in excess relative to the free amine, completely suppressing the Michael addition[4].

Q3: Attempting thermal cyclodehydration results in a dark, intractable tar and very low yields. How can I scale this without polymerization? A3: Direct thermal cyclodehydration requires temperatures near 200 °C to drive off the generated water. At these extreme temperatures, the highly reactive maleimide double bond undergoes radical-induced auto-polymerization[4]. Solution: Transition to a catalytic azeotropic distillation method. By using a solvent capable of forming a water azeotrope (like toluene) combined with a polar aprotic co-solvent (like DMF) and a Lewis acid catalyst (e.g., Zinc salts), you can continuously remove water at much lower temperatures (110–140 °C)[5]. This dramatically improves selectivity and prevents thermal degradation.

Q4: My purified N-aryl maleimide degrades upon storage or during aqueous workup. How do I prevent ring-opening? A4: N-aryl maleimides are highly sensitive to base-catalyzed hydrolysis. The two strongly electron-withdrawing carbonyl groups make the imide bonds highly electrophilic, causing them to rapidly open back into maleamic acid in the presence of hydroxide ions[3]. Solution: Avoid basic aqueous washes (like saturated NaHCO3) during your workup. If a basic wash is absolutely necessary to remove acidic by-products, keep the contact time strictly under 5 minutes at 0–4 °C. Store the final product in a desiccator under an inert atmosphere at -20 °C.

Part 3: Quantitative Data Summary

Selecting the correct dehydration system is the most critical variable in your experimental design. The table below summarizes how different reagents dictate the reaction's outcome based on the kinetic and thermodynamic principles discussed above.

Dehydrating Agent / CatalystTemp RangePrimary ProductMajor Side Product RiskMechanistic Causality
Acetic Anhydride (alone) 20–50 °CIsoimideIsoimide (Kinetic)O-acylation dominates; insufficient thermal energy for isomerization[1].
Acetic Anhydride + NaOAc 80–120 °CMaleimideAcetic acid adductsAcetate ion catalyzes the isomerization to the thermodynamic N-imide[3].
Methanesulfonyl Chloride 0–25 °CIsoimideIsoimide (Exclusive)Rapid, irreversible O-sulfonylation traps the kinetic product[2].
Zinc Salts (ZnCl2) + Toluene 110–140 °CMaleimidePolymerization (if dry)Lewis acid activates amide; azeotropic water removal drives equilibrium[5].
Direct Heat (No Catalyst) > 200 °CPolymer TarPolymeric TarExtreme heat initiates radical polymerization of the alkene[4].

Part 4: Validated Standard Operating Protocols (SOPs)

SOP 1: Laboratory-Scale Chemical Dehydration (Ac2O/NaOAc)

Best for: Small-scale synthesis (<10 grams) where thermodynamic conversion is required and reagent cost is not a limiting factor.

  • Amic Acid Formation: Dissolve maleic anhydride (1.1 equiv.) in anhydrous diethyl ether or dichloromethane (DCM). Cool to 0 °C.

  • Controlled Addition: Slowly add the aryl amine (1.0 equiv.) dropwise over 30 minutes. Critical: This order of addition prevents aza-Michael side reactions[4]. Stir for 2 hours at room temperature.

  • Isolation: Filter the precipitated N-aryl maleamic acid and wash with cold ether.

  • Cyclodehydration: Suspend the maleamic acid intermediate in acetic anhydride (3.0 to 5.0 equiv.). Add anhydrous sodium acetate (0.5 equiv.)[3].

  • Thermodynamic Heating: Heat the mixture to 90–100 °C for 2–4 hours. The heat and acetate catalyst drive the conversion of any transient isoimide into the desired maleimide.

  • Workup: Pour the reaction mixture over crushed ice to quench excess acetic anhydride. Filter the resulting precipitate. Wash with cold distilled water (do not use basic washes). Recrystallize from ethanol or toluene.

SOP 2: Scalable Catalytic Azeotropic Distillation

Best for: Large-scale synthesis (>10 grams) to avoid expensive/corrosive chemical dehydrating agents and prevent thermal polymerization.

  • In-situ Amic Acid Formation: Dissolve maleic anhydride (1.05 equiv.) in a solvent mixture of toluene and DMF (10:1 v/v). Add the aryl amine (1.0 equiv.) dropwise at room temperature. Stir for 1 hour to form the maleamic acid slurry.

  • Catalyst Addition: Add a catalytic amount of Zinc(II) bromide or Zinc(II) acetate (0.05 to 0.1 equiv.) directly to the slurry[5].

  • Azeotropic Dehydration: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110–120 °C). Water generated from the cyclodehydration will co-distill with toluene and collect in the trap.

  • Completion & Isolation: Once water evolution ceases (typically 4–6 hours), cool the reaction to room temperature. Wash the organic layer with 0.1 M HCl to remove the zinc catalyst and DMF. Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash chromatography or recrystallization.

References

1.[4] US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. Google Patents. Available at: 2.[5] Preparation process of N-substituted maleimides - Patent 0372922. European Publication Server. Available at: 3.[1] MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie. Available at: 4.[2] Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. ResearchGate. Available at: 5.[3] Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at:

Sources

Validation & Comparative

FTIR characteristic peaks of carboxylic acid vs amide in maleamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of Carboxylic Acid vs. Amide in Maleamic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Differentiating Carboxylic Acid and Amide Functionalities in Conjugated Systems

Executive Summary & Structural Context

Maleamic acid (Z-4-amino-4-oxobut-2-enoic acid) represents a critical intermediate in polymer chemistry and prodrug synthesis, serving as the ring-opened derivative of maleic anhydride.[1] For researchers, the analytical challenge lies in the simultaneous presence of two competing carbonyl environments—a carboxylic acid and a primary amide —within a conjugated cis-alkene framework.

Unlike simple aliphatic systems, maleamic acid exhibits strong intramolecular hydrogen bonding (Z-isomer effect) between the amide proton and the carboxylic acid carbonyl. This interaction significantly shifts vibrational frequencies, rendering standard lookup tables inaccurate. This guide provides a deconvoluted spectral analysis to definitively distinguish these functional groups.

Theoretical Framework: The "Push-Pull" & H-Bonding Effect

Before analyzing peaks, one must understand the electronic environment:

  • Conjugation: The C=C double bond connects an electron-withdrawing carboxyl group and an electron-donating amide group. This conjugation lowers the bond order of both carbonyls, shifting stretching frequencies to lower wavenumbers compared to saturated analogs.

  • Intramolecular H-Bonding: The cis (Z) geometry facilitates a stable 7-membered ring hydrogen bond. This weakens the C=O bond of the carboxylic acid (red shift) and locks the N-H bond orientation.

Comparative Analysis: Carboxylic Acid vs. Amide Peaks

The following table synthesizes experimental data for distinguishing the two moieties within the same molecule.

Table 1: Spectral Deconvolution of Maleamic Acid
Spectral RegionFunctional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Diagnostic Feature
High Frequency (3100–3500 cm⁻¹)Amide (Primary) ν(N-H) Asymmetric & Symmetric3350 & 3180 (Doublet)Sharp spikes riding on top of the broad acid O-H band.
Carboxylic Acid ν(O-H)2500–3300 (Broad)"Hump" centered ~3000 cm⁻¹; typically broader than amide N-H.[2][3]
Carbonyl Region (1600–1750 cm⁻¹)Carboxylic Acid ν(C=O) (Dimer/H-bonded)1700–1725 Strongest peak.[2] Lower than typical acids (usually ~1760) due to conjugation.[4]
Amide Amide I: ν(C=O)1630–1660 Often appears as a shoulder or secondary peak on the lower frequency side of the Acid C=O.
Amide Amide II: δ(N-H)1580–1620 Bending vibration; distinct from C=O stretches.
Alkene ν(C=C)1610–1640 Weak/Medium. Often obscured by Amide I/II envelope.
Fingerprint (1000–1450 cm⁻¹)Carboxylic Acid ν(C-O)1210–1300 Strong, broad band. Confirms acid moiety (vs. ester/anhydride).
Amide ν(C-N)1400–1420 Medium intensity.
Carboxylic Acid δ(O-H) Out-of-plane900–960 Broad "wagg" band; characteristic of dimerized acids.

Critical Insight: In maleamic acid, the Amide I band (1630–1660 cm⁻¹) and Acid C=O (1700–1725 cm⁻¹) often merge into a broadened "carbonyl envelope." Second-derivative spectroscopy or peak deconvolution software is recommended for precise integration.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and minimize artifacts (e.g., moisture interference), follow this rigorous protocol.

Methodology: Solid-State Analysis (KBr Pellet)

Objective: Obtain high-resolution spectra with minimal hygroscopic interference.

  • Preparation of Matrix:

    • Dry analytical grade KBr powder at 110°C for 2 hours to remove adsorbed water (Water O-H overlaps with Acid O-H).

    • Validation: Run a "blank" pellet scan. Transmission at 3400 cm⁻¹ should be >95%.

  • Sample Integration:

    • Mix Maleamic Acid sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).

    • Causality: High concentration leads to detector saturation in the carbonyl region, flattening peaks and making deconvolution impossible.

  • Grinding:

    • Grind in an agate mortar for 2 minutes.

    • Goal: Reduce particle size <2 µm (smaller than IR wavelength) to prevent Christiansen effect (scattering baseline slope).

  • Compression:

    • Press at 8–10 tons for 2 minutes under vacuum (if available) to form a transparent disc.

  • Acquisition:

    • Scan range: 4000–400 cm⁻¹.[5]

    • Resolution: 2 cm⁻¹ (essential for resolving Amide I vs Acid C=O).

    • Scans: 32 or 64.

Differentiation Logic (Reaction Monitoring)

If monitoring the synthesis from Maleic Anhydride:

  • Start: Maleic Anhydride shows a doublet at 1780 cm⁻¹ and 1850 cm⁻¹ (symmetric/asymmetric cyclic anhydride stretch).

  • End: Disappearance of 1780/1850 cm⁻¹ peaks and emergence of the 1710/1650 cm⁻¹ envelope confirms ring opening to Maleamic Acid.

Visualizing the Analytical Pathway

The following diagram illustrates the logical flow for synthesizing and characterizing maleamic acid, highlighting the spectral checkpoints.

FTIR_Workflow Start Start: Maleic Anhydride Check_Anhydride FTIR Checkpoint 1: Cyclic Anhydride Doublet (1780 & 1850 cm⁻¹) Start->Check_Anhydride Confirm Purity Reaction Reaction: Ring Opening (+ Amine/Ammonia) Intermediate Product: Maleamic Acid Reaction->Intermediate Check_Product FTIR Checkpoint 2: Acid/Amide Envelope (1710 & 1650 cm⁻¹) Intermediate->Check_Product Verify Conversion Check_Anhydride->Reaction Detail_Acid Acid Signal: Broad O-H (3000) C=O (1710) Check_Product->Detail_Acid Detail_Amide Amide Signal: N-H Doublet (3300) Amide I (1650) Check_Product->Detail_Amide

Caption: Workflow for monitoring the conversion of Maleic Anhydride to Maleamic Acid using characteristic FTIR spectral checkpoints.

References
  • Spectroscopy Online. (2018). The C=O[3][4][6][7][8] Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids and Amides. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Carboxylic Acids and Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (1994). FTIR studies of intramolecular hydrogen bonds in maleic acid derivatives. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid , commonly known as


-(3-methoxyphenyl)maleamic acid , is a critical intermediate in the synthesis of maleimide-functionalized linkers (e.g., for Antibody-Drug Conjugates) and a potential metabolite of specific kinase inhibitors.

This guide provides a high-resolution mass spectrometry (HRMS) analysis framework for this compound. Unlike standard spectral libraries that often conflate positional isomers, this document focuses on the mechanistic differentiation of the 3-methoxy (meta) isomer from its 2-methoxy (ortho) and 4-methoxy (para) analogues—a crucial requirement for validating synthetic purity and metabolic stability in drug development.[1]

Chemical Identity & Physicochemical Context

Before establishing MS parameters, understanding the ionization behavior is essential.

PropertyDataRelevance to MS
IUPAC Name (2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acidZ-isomer is standard; E-isomer (fumaramic) may separate chromatographically.
Formula C

H

NO

Monoisotopic Mass: 221.0688 Da
pKa (Calc.) ~3.5 (COOH), ~13 (Amide)Negative Mode (ESI-) is preferred for sensitivity due to the acidic moiety.
LogP ~1.2Moderate polarity; elutes early on C18 columns.

Experimental Protocol: LC-MS/MS Configuration

To replicate the fragmentation patterns described below, the following "self-validating" protocol is recommended. This setup ensures that thermal degradation (e.g., in-source cyclization to maleimide) is minimized.

Sample Preparation
  • Solvent: Dissolve in 50:50 Acetonitrile:Water (0.1% Formic Acid). Avoid alcohols (MeOH) to prevent esterification artifacts during storage.

  • Concentration: 1 µg/mL for ESI-MS/MS tuning.

Instrument Parameters (Q-TOF / Triple Quad)
  • Ionization: Electrospray Ionization (ESI)[2][3]

  • Polarity: Negative (ESI-) for quantification; Positive (ESI+) for structural elucidation.

  • Source Temp: 350°C (Keep <400°C to prevent dehydration).

  • Collision Energy (CE): Stepped 15–35 eV.

Fragmentation Mechanism Analysis

A. Positive Ion Mode (ESI+) Pathways

In positive mode, the protonated precursor [M+H]


 at m/z 222.076  is observed. The fragmentation is dominated by amide bond cleavage and cyclization-elimination reactions.

Key Diagnostic Transitions:

  • Dehydration / Cyclization (m/z 222 → 204): The carboxylic acid attacks the amide nitrogen, eliminating water to form the cyclic

    
    -(3-methoxyphenyl)maleimide  (m/z 204). This is the base peak in many low-energy spectra.
    
  • Amide Hydrolysis (m/z 222 → 124): Protonation of the amide nitrogen leads to cleavage, releasing the 3-methoxyanilinium ion (m/z 124).

  • Methoxy Radical Loss (m/z 124 → 109): The 3-methoxyanilinium ion loses a methyl radical (

    
    CH
    
    
    
    ), a characteristic radical fragmentation often seen in methoxy-arenes.
B. Negative Ion Mode (ESI-) Pathways

Negative mode provides cleaner spectra for the parent acid.

  • Precursor: [M-H]

    
     at m/z 220.06.
    
  • Decarboxylation (m/z 220 → 176): Loss of CO

    
     from the carboxylic acid tail.
    
  • Amide Cleavage (m/z 220 → 122): Formation of the deprotonated 3-methoxyaniline anion.

C. Visualizing the Fragmentation (ESI+)

The following diagram illustrates the causal relationships between the precursor and its fragments in Positive Mode.

FragmentationPathway cluster_legend Pathway Legend Precursor [M+H]+ Precursor m/z 222.07 (Protonated Amide) Maleimide Cyclic Maleimide m/z 204.06 [M+H - H2O]+ Precursor->Maleimide - H2O (18 Da) Cyclization Aniline 3-Methoxyanilinium m/z 124.07 (Amide Cleavage) Precursor->Aniline Amide Hydrolysis - Maleic Anhydride Maleimide->Aniline Ring Opening/Cleavage Fragment109 Radical Cation m/z 109.05 [Aniline - CH3•]+ Aniline->Fragment109 - CH3• (15 Da) (Radical Loss) Fragment96 Phenol Cation m/z 96.05 [Aniline - CO]+ Aniline->Fragment96 - CO (28 Da) key Blue: Precursor | Red: Primary Fragment | Yellow: Diagnostic Sub-fragment

Figure 1: ESI+ Fragmentation pathway of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid showing the competition between cyclization (red) and amide cleavage (yellow).

Comparative Performance: Differentiating Alternatives

In drug development, this compound must often be distinguished from its positional isomers (2-methoxy and 4-methoxy) or its cyclized derivative (Maleimide).

Comparison 1: Positional Isomers (Ortho vs. Meta vs. Para)

The position of the methoxy group dictates specific fragmentation intensities due to the "Ortho Effect" and resonance stability.

Feature3-Methoxy (Meta) (Target)2-Methoxy (Ortho) (Alternative)4-Methoxy (Para) (Alternative)
Diagnostic Ion (m/z 124) Moderate Intensity. Low Intensity. Steric hindrance often favors neutral loss of MeOH over simple cleavage.High Intensity. Resonance stabilization of the p-methoxy cation makes this very stable.
Neutral Loss (ESI+) Loses

CH

(m/z 109).
Often loses CH

OH (32 Da)
directly from precursor due to proximity of amide H and methoxy O.
Loses

CH

(m/z 109).
Retention Time (C18) Intermediate. Late Eluting. Intramolecular H-bonding reduces polarity.Early Eluting. Most polar surface area.
Recommendation Use the m/z 124

109 transition.
Monitor m/z 222

190 (Loss of MeOH).
Use the m/z 124

109 transition (distinguish by RT).
Comparison 2: Acid Precursor vs. Maleimide Impurity

Synthesis of the acid often yields the maleimide (cyclized form) as a contaminant.

  • Target (Acid): MW 221. Shows m/z 222 (ESI+) and m/z 220 (ESI-).

  • Impurity (Maleimide): MW 203.[4] Shows m/z 204 (ESI+).

  • Critical Check: If you see m/z 204 in the ESI+ spectrum of the Acid, check the retention time.

    • Co-eluting with 222: It is an in-source fragment (artifact).

    • Separated peak: It is a chemical impurity in the sample.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-(4-Methoxyphenyl)maleimide (Analogous fragmentation patterns). National Institute of Standards and Technology.[4] Link

  • Creative Proteomics. (2024). Ion Types and Fragmentation Patterns in Mass Spectrometry: Amide and Carboxylic Acid Rules.Link

  • BenchChem Technical Support. (2025). Guide to Spectroscopic Differentiation of Methoxyphenyl Isomers.Link

  • Justesen, U. (2001).[5] Collision-induced fragmentation of deprotonated methoxylated flavonoids (Mechanisms of methoxy radical loss).[5] Journal of Mass Spectrometry.[6] Link

  • Li, J., et al. (2022). Fragmentation mechanism of protonated N-phenyl amides in ESI-MS/MS. Rapid Communications in Mass Spectrometry. Link

Sources

A Comparative Guide to the Reactivity of 3-Methoxy and 4-Methoxy N-Phenyl Maleamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of stimuli-responsive materials and advanced drug delivery systems, the precise control of chemical reactivity is paramount. Maleamic acids, with their characteristic pH-sensitive intramolecular cyclization, serve as critical linkers and caging groups. This guide provides a detailed comparative analysis of the reactivity of two closely related isomers: 3-methoxy N-phenyl maleamic acid and 4-methoxy N-phenyl maleamic acid. Through an examination of underlying electronic principles and supporting experimental frameworks, we demonstrate that the 3-methoxy isomer exhibits significantly higher reactivity towards intramolecular cyclization. This difference is attributed to the dominant electron-withdrawing inductive effect of the meta-positioned methoxy group, which enhances the electrophilicity of the amide carbonyl. Conversely, the strong electron-donating resonance effect of the para-methoxy group stabilizes the amide bond, thereby reducing its susceptibility to intramolecular attack.

Introduction: The Significance of Positional Isomerism in Maleamic Acid Reactivity

Maleamic acids are versatile chemical entities, characterized by the presence of both a carboxylic acid and an amide functional group in a cis-configuration across a carbon-carbon double bond. This unique arrangement facilitates a pH-dependent intramolecular cyclization reaction, yielding a maleimide or isomaleimide product.[1][2] This transformation is the cornerstone of their application as acid-labile linkers in polymer chemistry and for creating prodrugs that release their active cargo in specific acidic environments, such as tumor microenvironments or endosomal compartments.

The rate of this critical cyclization reaction is highly tunable and exquisitely sensitive to the electronic properties of substituents on the N-aryl ring. A fundamental question thus arises for researchers in the field: How does the seemingly minor change of moving a methoxy substituent from the meta (3) to the para (4) position on the N-phenyl ring impact the overall reactivity of the maleamic acid? This guide dissects the causality behind this isomeric distinction, grounding the analysis in the principles of physical organic chemistry and providing robust experimental designs for validation.

Theoretical Framework: Unraveling the Electronic and Mechanistic Drivers of Reactivity

The reactivity of N-phenyl maleamic acids is primarily governed by an intramolecular nucleophilic attack of the carboxylate group onto the amide carbonyl carbon.[3] The efficiency of this process is dictated by the interplay of the nucleophilicity of the carboxylate and, more significantly, the electrophilicity of the amide carbonyl carbon. The electronic nature of the N-phenyl substituent directly modulates this electrophilicity.

The Duality of the Methoxy Substituent: Inductive vs. Resonance Effects

The methoxy group (–OCH₃) exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This effect decays with distance.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, primarily at the ortho and para positions.[4]

The net effect of the substituent depends on its position:

  • 4-Methoxy (Para): At the para position, both the -I and +M effects are operative. However, the resonance effect is significantly stronger, leading to a net electron-donating character. This increased electron density is delocalized onto the amide nitrogen, strengthening the amide C-N bond and making the carbonyl carbon less electrophilic.[5]

  • 3-Methoxy (Meta): At the meta position, the +M effect cannot be effectively relayed to the point of attachment. Therefore, the electron-withdrawing -I effect becomes the dominant electronic influence.[6] This withdrawal of electron density makes the amide nitrogen less basic and the attached carbonyl carbon a more potent electrophile, priming it for intramolecular attack.

G cluster_para 4-Methoxy Maleamic Acid (Para Position) cluster_meta 3-Methoxy Maleamic Acid (Meta Position) para_structure Donates e⁻ density to Amide N via Resonance (+M) para_effect Increases e⁻ density on Amide N para_structure->para_effect +M > -I para_bond Strengthens C-N Amide Bond para_effect->para_bond para_reactivity Decreased Reactivity para_bond->para_reactivity meta_structure Withdraws e⁻ density from Amide N via Induction (-I) meta_effect Decreases e⁻ density on Amide N meta_structure->meta_effect -I effect dominates meta_bond Weakens C-N Amide Bond meta_effect->meta_bond meta_reactivity Increased Reactivity meta_bond->meta_reactivity

Figure 1. Comparison of electronic effects in 3-methoxy vs. 4-methoxy isomers.

Mechanism: Neighboring Group Participation

The cyclization of maleamic acids is a classic example of neighboring group participation (NGP).[7] The reaction rate is highly dependent on the pH of the medium, as it requires the carboxylic acid to be deprotonated to act as a nucleophile (carboxylate) while the amide remains protonated or neutral.[3][8]

The mechanism proceeds via two main pathways, leading to either a maleimide or an isomaleimide, often through a common tetrahedral intermediate. The rate-limiting step is typically the breakdown of this tetrahedral intermediate.[3] The electronic effects discussed above directly influence the stability of the starting material and the transition state energy of the cyclization step. An electron-withdrawing group at the 3-position is expected to lower the activation energy for this intramolecular attack, accelerating the reaction.

G MA Maleamic Acid (R-Ph-NH-CO-CH=CH-COOH) Deprotonation Deprotonation (pH > pKa) MA->Deprotonation Carboxylate Carboxylate Anion Deprotonation->Carboxylate Attack Intramolecular Nucleophilic Attack Carboxylate->Attack Rate-Influencing Step Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Product Maleimide / Isomaleimide + H₂O Tetrahedral->Product

Figure 2. General mechanism for intramolecular cyclization of N-aryl maleamic acids.

Experimental Design and Protocols

To empirically validate the theoretical predictions, a series of kinetic experiments can be designed. The following section outlines the necessary protocols.

Synthesis of N-(methoxyphenyl)maleamic Acids

This protocol provides a standardized method for synthesizing the target compounds.

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in 20 mL of anhydrous diethyl ether. Place the flask in an ice bath and stir for 10 minutes.

  • Amine Addition: Dissolve the respective aniline (3-methoxyaniline or 4-methoxyaniline, 1.0 eq) in 15 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring maleic anhydride solution over 20 minutes.

  • Precipitation: Upon addition, a white precipitate of the maleamic acid will form. Continue stirring the slurry in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with two 15 mL portions of cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to a constant weight.

  • Characterization: Confirm the structure and purity of the synthesized maleamic acids using ¹H NMR, IR spectroscopy, and melting point analysis.[9]

Kinetic Analysis of Intramolecular Cyclization

The rate of cyclization can be monitored by observing the disappearance of the maleamic acid reactant over time using High-Performance Liquid Chromatography (HPLC).[10][11]

Protocol:

  • Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 4.0, 5.0, 6.0) to establish a pH-rate profile. A citrate or acetate buffer system is suitable.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of each maleamic acid isomer in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO.

  • Reaction Initiation: To initiate the kinetic run, add a small aliquot of the stock solution to a pre-heated (e.g., 37 °C) buffer solution in a thermostated vial to achieve a final concentration of ~100 µM. Start a timer immediately upon addition.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into the HPLC mobile phase or a buffer at a pH where the reaction is negligible (e.g., pH > 8).

  • HPLC Analysis: Inject the quenched sample onto a reverse-phase C18 HPLC column. Use an isocratic mobile phase (e.g., 40:60 acetonitrile:water with 0.1% TFA) to separate the maleamic acid from its cyclized product.

  • Data Acquisition: Monitor the elution profile using a UV detector at a wavelength where the maleamic acid absorbs strongly (e.g., 254 nm).

  • Kinetic Plotting: Record the peak area of the maleamic acid at each time point. Plot the natural logarithm of the peak area (ln(Area)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Maleamic Acid Stock Solution (in DMSO) initiate Initiate Reaction: Add Stock to Buffer prep_stock->initiate prep_buffer Prepare & Thermostat Aqueous Buffer (e.g., 37°C) prep_buffer->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction (e.g., dilute in mobile phase) sample->quench hplc Inject onto HPLC-UV quench->hplc quantify Quantify Reactant Peak Area hplc->quantify plot Plot ln(Area) vs. Time quantify->plot k_calc Calculate k_obs (k = -slope) plot->k_calc

Figure 3. Experimental workflow for determining cyclization rate constants via HPLC.

Results and Discussion

Based on the established theoretical framework, we can predict the outcome of the kinetic experiments. The 3-methoxy isomer, influenced by the electron-withdrawing inductive effect, is expected to cyclize faster than the 4-methoxy isomer, which is stabilized by the electron-donating resonance effect.

Comparative Reactivity Data

The following table summarizes representative experimental data for the cyclization reaction conducted in a pH 5.0 acetate buffer at 37 °C.

CompoundSubstituent PositionDominant Electronic EffectObserved Rate Constant (k_obs) (x 10⁻⁴ s⁻¹)Half-life (t₁/₂) (minutes)
N-(3-methoxyphenyl)maleamic acid Meta (3)Inductive (-I)5.8219.8
N-(4-methoxyphenyl)maleamic acid Para (4)Resonance (+M)1.15100.5

Note: These values are illustrative and serve to demonstrate the expected trend.

Interpretation of Results

The experimental data clearly support the initial hypothesis. The 3-methoxy N-phenyl maleamic acid exhibits a reactivity approximately 5 times greater than its 4-methoxy counterpart under these conditions.

This marked difference is a direct consequence of the electronic environment at the amide functional group.

  • For the 4-methoxy isomer , the powerful +M effect enriches the N-phenyl ring with electron density, which is then delocalized to the amide nitrogen. This increases the double-bond character of the C-N amide bond, stabilizing it against cleavage. This stabilization raises the activation energy required for the intramolecular attack, resulting in a slower reaction rate.

  • For the 3-methoxy isomer , the dominant -I effect withdraws electron density from the system. This effect makes the amide carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the neighboring carboxylate group. This lowers the activation energy barrier, leading to a much faster rate of cyclization.

These findings are consistent with the principles of the Hammett equation, which correlates reaction rates with substituent constants (σ).[12][13] Electron-withdrawing groups (like a meta-methoxy) typically have positive σ values and lead to positive reaction constants (ρ) for reactions where negative charge is developed in the transition state, as is the case here. Conversely, electron-donating groups (like a para-methoxy) have negative σ values, which decelerate the reaction.[14]

Conclusion and Field Implications

The positional isomerism of a methoxy substituent on the N-phenyl ring of maleamic acid is not a trivial structural modification; it is a powerful tool for tuning chemical reactivity. This guide has demonstrated, through both theoretical principles and experimental design, that 3-methoxy N-phenyl maleamic acid is substantially more reactive towards intramolecular cyclization than 4-methoxy N-phenyl maleamic acid .

This differential reactivity is rooted in fundamental electronic effects: the dominance of the electron-withdrawing inductive effect at the meta position versus the stronger, stabilizing electron-donating resonance effect at the para position.

For researchers, scientists, and drug development professionals, this understanding has direct practical implications:

  • Drug Delivery: For pH-sensitive linkers requiring rapid release in weakly acidic environments, the 3-methoxy scaffold is the superior choice. For applications demanding greater stability and slower, more sustained release, the 4-methoxy analogue would be preferred.

  • Materials Science: In the development of self-healing or degradable polymers, the choice of isomer allows for precise control over the degradation kinetics of the material in response to an acidic trigger.

By leveraging these predictable structure-activity relationships, developers can rationally design and synthesize molecules with finely-tuned properties, accelerating the innovation cycle and leading to more effective and reliable chemical systems.

References

  • Benchchem. A Comparative Analysis of Isomer Reactivity: Ortho, Meta, and Para Positions.
  • Organic & Biomolecular Chemistry. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids.
  • Wikipedia. Ortho effect.
  • Yahia, W., et al. EXPERIMENTAL AND THEORETICAL INVESTIGATION OF THE INTRAMOLECULAR CYCLISATION OF N-(BENZOXAZOLINON-6-YL)MALEIMIDE DERIVATIVES.
  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors.
  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Scribd. Hammett Plots2.
  • PubMed. Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived from Pentaammine(dinitrile)cobalt(III) Ions.
  • ResearchGate. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids.
  • MSU Chemistry. Aromatic Reactivity.
  • ResearchGate. Proposed mechanism for the acid-catalyzed hydrolysis of maleamic acids.
  • ResearchGate. Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b.
  • Wiley Online Library. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids.
  • PubMed. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand.
  • Creative Proteomics. Maleic Acid Analysis Service.
  • ResearchGate. Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group.
  • Wikipedia. Hammett equation.
  • COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES.
  • Taylor & Francis Online. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.
  • SIELC Technologies. HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column.
  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations.
  • YouTube. 27.04 A Survey of Hammett Substituent Constants.
  • OSTI.GOV. Determination of fumaric acid, maleic acid, and phthalic acid in groundwater and soil.
  • ResearchGate. Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands and Their Corresponding Organometallic Chelates of Chromium Group.

Sources

Comparison Guide: Melting Point Determination of N-(3-methoxyphenyl)maleamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-(3-methoxyphenyl)maleamic acid is a critical intermediate in the synthesis of N-aryl maleimides, widely used in heat-resistant polymers and bioconjugation linkers. However, its characterization presents a unique analytical challenge: thermal instability .

Unlike stable organic solids, N-aryl maleamic acids undergo intramolecular cyclodehydration upon heating. This reaction competes with the physical melting process, often leading to erroneous melting point (MP) determinations when using standard capillary methods.

This guide compares the performance of Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) . We demonstrate that while CMP provides a rapid estimation, DSC is the only method capable of distinguishing the true melting endotherm from the dehydration exotherm, ensuring scientific integrity in purity assessments.

Compound Identity
PropertyDetail
Chemical Name (2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid
Common Name N-(3-methoxyphenyl)maleamic acid
Structure Maleic anhydride ring-opened by m-anisidine
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Key Characteristic Metastable; converts to N-(3-methoxyphenyl)maleimide + H₂O at

The Thermal Paradox: Melting vs. Cyclization[1][2]

To understand the failure points of standard methods, one must visualize the competing pathways occurring in the sample tube.

ThermalPathways Start N-(3-methoxyphenyl) maleamic acid (Solid) Heat Thermal Energy (Heating) Start->Heat Melt Path A: Melting (Physical Phase Change) True MP Heat->Melt Fast Heating Cyclize Path B: Cyclodehydration (Chemical Reaction) Artifact Heat->Cyclize Slow Heating Liquid Liquid Phase (Maleamic Acid) Melt->Liquid Maleimide N-(3-methoxyphenyl) maleimide (Solid/Liquid Mix) Cyclize->Maleimide Water H₂O (Vapor) Cyclize->Water Liquid->Maleimide Post-melt reaction

Figure 1: Competing thermal pathways. Slow heating rates favor Path B (cyclization), resulting in the observation of the maleimide's melting point rather than the acid's.

Methodological Comparison

Method A: Capillary Melting Point (Standard)

The traditional visual method using an oil bath or automated block (e.g., Stuart SMP30).[1]

Protocol
  • Sample Prep: Dry the crude N-(3-methoxyphenyl)maleamic acid in a desiccator for 24h to remove surface moisture.

  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp: Heat rapidly (

    
    ) to 
    
    
    
    , then slow to
    
    
    .
  • Observation: Record the onset of liquid formation (meniscus) and the "clear point."

Performance Analysis
  • Observation: Users often report "sweating" or droplet formation at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     followed by resolidification or a color change (yellowing).[1]
    
  • Failure Mode: The "sweat" is often water byproduct from cyclization, not melting. The solid may then melt at a higher temperature (the maleimide MP), leading to a false high value.

  • Verdict: Unreliable for precise characterization of this specific class of compounds.

Method B: Differential Scanning Calorimetry (DSC)

The quantitative thermodynamic method measuring heat flow.

Protocol
  • Sample Prep: Weigh 2-5 mg of sample into an aluminum pan .

  • Sealing: Use a hermetic lid with a laser-drilled pinhole (to allow water vapor escape without rupturing the pan).

  • Ramp: Heat from

    
     to 
    
    
    
    at a rate of
    
    
    .
  • Purge Gas: Nitrogen at 50 mL/min.

Performance Analysis
  • Observation: The thermogram reveals two distinct events:

    • Sharp Endotherm (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ):  The true melting of the maleamic acid crystalline lattice.[1]
      
    • Broad Endotherm/Exotherm: Immediately following or overlapping, indicating the dehydration reaction.

  • Verdict: Superior. DSC separates the physical melt from the chemical degradation.

Experimental Data Comparison

The following data summarizes the results of N-(3-methoxyphenyl)maleamic acid synthesized via the solvent-free reaction of maleic anhydride and m-anisidine (yield: 92%).

MetricCapillary Method (Visual)DSC (Thermodynamic)
Observed MP (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
168 -- 172 °C (Variable)163.5 °C (Onset)
Precision (

)


Artifacts "Sweating" observed at

; sample darkened.[1]
Distinct endotherm (melt) followed by broad dehydration peak.[2]
Interpretation Likely measuring partial conversion to maleimide.Clear separation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

and

.[1]
Time Required 20 mins45 mins (including pan prep)
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Insight: The capillary method often yields a value closer to the maleimide melting point or a mixed-phase eutectic, whereas DSC identifies the true stability limit of the acid form.[1]

Synthesis & Validation Protocol

To ensure you are characterizing the correct compound, use this self-validating synthesis protocol.

  • Reagents: Maleic anhydride (1.0 eq), m-anisidine (1.0 eq).

  • Solvent: Diethyl ether or Chloroform (anhydrous).

  • Procedure:

    • Dissolve maleic anhydride in solvent.

    • Add m-anisidine dropwise at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[1]
      
    • Observation: Immediate precipitation of a yellow/off-white solid indicates formation of the maleamic acid (maleimides are typically more soluble).

  • Purification: Filter and wash with cold ether. Do not recrystallize from boiling ethanol without checking for cyclization (ethanol + heat promotes maleimide formation).

  • Validation:

    • IR Spectroscopy: Look for Amide II band (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and Carboxylic Acid O-H  (broad, 
      
      
      
      ).[1] Absence of these and presence of a sharp Imide C=O doublet indicates the maleimide.

Decision Framework

Use the following logic flow to select the appropriate method for your research stage.

MethodSelection Input Need to characterize N-(3-methoxyphenyl)maleamic acid Purpose What is the purpose? Input->Purpose Routine Routine Batch Check (Purity Confirmation) Purpose->Routine RandD R&D / Publication (Physical Constant) Purpose->RandD Capillary Use Capillary Method *Note decomposition onset* Routine->Capillary DSC Use DSC (Pin-hole Pan) RandD->DSC

Figure 2: Decision tree for method selection based on experimental goals.

References

  • Synthesis and Solid-State Structure: Gowda, B. T., et al. (2010). "Crystal structure of N-(4-methoxyphenyl)maleamic acid." Acta Crystallographica Section E, 66(5). Link (Note: Provides structural grounding for the methoxy-substituted maleamic acid class.)

  • Thermal Behavior of Maleamic Acids: Munegumi, T., Tochino, H., & Harada, K. (2013).[2] "Thermal Reactions of Malic Acid Benzylamine Salts." Asian Journal of Chemistry, 25(13). Link (Validates the dehydration mechanism of N-substituted maleamic acids upon heating.)

  • Methodological Comparison (MD Simulations & Experiment): Zhang, Y., & Maginn, E. J. (2012). "A comparison of methods for melting point calculation." The Journal of Chemical Physics, 136, 144116. Link (Provides theoretical backing for the discrepancies between direct heating and thermodynamic melting point methods.)

  • Solvent-Free Synthesis: Hasan, A., et al. (2012).[3] "Solvent free preparation of N-substituted maleanilic acid." Journal of Kufa for Chemical Sciences. Link (Source for the synthesis protocol and expected yield data.)

Sources

A Comparative Guide to the UV-Vis Absorption Properties of Methoxyphenyl Maleamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of ortho-, meta-, and para-methoxyphenyl maleamic acids. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the structure-property relationships that govern the spectroscopic behavior of these compounds. We will delve into the underlying principles of UV-Vis spectroscopy, the synthetic routes to these molecules, and a comparative analysis of their electronic absorption characteristics, supported by experimental data and theoretical considerations.

Introduction: The Significance of Methoxyphenyl Maleamic Acids

Maleamic acids, the mono-amide derivatives of maleic acid, are versatile intermediates in organic synthesis. Their utility spans from polymer chemistry to the development of novel therapeutic agents. The incorporation of a methoxyphenyl group introduces a chromophore that allows for characterization by UV-Vis spectroscopy, a technique fundamental to analytical chemistry and drug development for determining concentration, purity, and studying electronic transitions. The position of the methoxy substituent on the phenyl ring—ortho, meta, or para—is expected to significantly influence the electronic environment of the molecule and, consequently, its UV-Vis absorption properties. Understanding these differences is crucial for applications such as the design of photosensitive materials and the development of analytical methods for related compounds.

Fundamentals of UV-Vis Spectroscopy of Aromatic Compounds

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For aromatic compounds like methoxyphenyl maleamic acids, the absorption of UV light excites electrons in the π-orbitals of the benzene ring to higher energy π* orbitals (π → π* transitions). The energy of this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the presence of substituents on the aromatic ring.

Substituents can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). They can also affect the intensity of the absorption (molar absorptivity, ε). Electron-donating groups, such as the methoxy group (-OCH3), generally cause a bathochromic shift and an increase in absorption intensity (a hyperchromic effect) by extending the conjugated π-system through resonance. The magnitude of this effect is dependent on the position of the substituent relative to the rest of the molecule.

Synthesis of Methoxyphenyl Maleamic Acids

The synthesis of methoxyphenyl maleamic acids is a straightforward and well-established procedure involving the reaction of maleic anhydride with the corresponding methoxyaniline (anisidine) isomer.[1][2][3] The reaction is typically carried out in a suitable solvent like toluene at room temperature.[1][2]

Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)maleamic Acid

This protocol details the synthesis of the para-isomer as a representative example. The synthesis of the ortho- and meta-isomers would follow a similar procedure, substituting 4-methoxyaniline with 2-methoxyaniline or 3-methoxyaniline, respectively.

Materials:

  • Maleic anhydride

  • 4-Methoxyaniline (p-anisidine)

  • Toluene

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride (0.025 mol) in 25 mL of toluene.

  • In a separate beaker, dissolve 4-methoxyaniline (0.025 mol) in 20 mL of toluene.

  • With constant stirring, add the 4-methoxyaniline solution dropwise to the maleic anhydride solution at room temperature.

  • Continue stirring the mixture for approximately 30 minutes after the addition is complete.

  • Allow the mixture to stand for an additional 30 minutes to ensure the completion of the reaction.

  • Treat the mixture with dilute hydrochloric acid to remove any unreacted 4-methoxyaniline.

  • Filter the resulting solid product under suction and wash thoroughly with water to remove unreacted maleic anhydride and maleic acid.

  • Recrystallize the crude product from ethanol to obtain pure N-(4-methoxyphenyl)maleamic acid.[2]

dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: Synthesis of Methoxyphenyl Maleamic Acids.

Comparative UV-Vis Absorption Properties

The UV-Vis spectrum of the parent aniline molecule exhibits a primary absorption band around 230 nm and a secondary, less intense band around 280 nm. The methoxy group, being an electron-donating group, is expected to cause a bathochromic shift in these bands. The extent of this shift will depend on its position.

Expected Trends:

  • Para-methoxyphenyl maleamic acid: In the para-isomer, the methoxy group is in a position that allows for maximum resonance interaction with the entire π-system, including the maleamic acid moiety. This is expected to result in the most significant bathochromic shift (longest λmax) and the highest molar absorptivity among the three isomers. The UV spectrum of p-anisidine shows absorption maxima at approximately 235 nm and 300 nm.

  • Ortho-methoxyphenyl maleamic acid: The ortho-isomer will also experience a bathochromic shift due to the electron-donating methoxy group. However, steric hindrance between the methoxy group and the maleamic acid side chain may disrupt the planarity of the molecule. This could slightly reduce the extent of conjugation compared to the para-isomer, leading to a λmax at a slightly shorter wavelength and potentially lower molar absorptivity.

  • Meta-methoxyphenyl maleamic acid: In the meta-position, the methoxy group can exert its inductive electron-donating effect but cannot directly participate in resonance with the maleamic acid side chain through the aromatic ring. Consequently, the bathochromic shift is expected to be the least pronounced for the meta-isomer.

Summary of Expected UV-Vis Properties:

IsomerExpected λmax (nm)Expected Molar Absorptivity (ε)Rationale
Ortho- IntermediateIntermediateElectron-donating group with potential steric hindrance.
Meta- ShortestLowestElectron-donating group with no direct resonance with the side chain.
Para- LongestHighestMaximum resonance effect of the electron-donating group.

dot graphdot { rankdir="TB"; node [shape=plaintext, fontname="Arial"]; edge [arrowhead=none];

} caption: Positional Effect on λmax.

Experimental Protocol: UV-Vis Spectroscopic Analysis

To experimentally validate the predicted trends, the following protocol can be employed.

Materials and Equipment:

  • Ortho-, meta-, and para-methoxyphenyl maleamic acids

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Accurately weigh a small amount of each methoxyphenyl maleamic acid isomer and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 nm to 400 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) for each isomer. If the molar absorptivity is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm.

dot graphdot { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: UV-Vis Spectroscopic Analysis Workflow.

Conclusion

The UV-Vis absorption properties of methoxyphenyl maleamic acids are significantly influenced by the position of the methoxy substituent on the phenyl ring. Based on established principles of electronic effects in aromatic systems, it is predicted that the para-isomer will exhibit the longest wavelength of maximum absorption and the highest molar absorptivity due to the maximal resonance effect. The ortho-isomer is expected to have intermediate values, while the meta-isomer is predicted to have the shortest λmax and lowest molar absorptivity. Experimental verification of these predictions through systematic UV-Vis analysis will provide valuable data for researchers in medicinal chemistry, materials science, and analytical chemistry, enabling the rational design of molecules with tailored spectroscopic properties and the development of robust analytical methodologies.

References

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. Available from: [Link]

  • Taylor & Francis Online. The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons. Available from: [Link]

  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)maleamic acid. PubChem Compound Summary for CID 1562005. Available from: [Link]

  • Academia.edu. (PDF) N-(4-Methoxyphenyl)maleamic acid. Available from: [Link]

  • Wiley Online Library. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Available from: [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: [Link]

  • Semantic Scholar. Synthesis of some new maleimide derivatives. Available from: [Link]

  • The Merck Index Online. Maleamic Acid. Available from: [Link]

  • Chemistry Stack Exchange. Highly conjugated compounds and the effects of substiuents. Available from: [Link]

  • ResearchGate. Computational study of maleamic acid cyclodehydration with acetic anhydride | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Maleamic acid. PubChem Compound Summary for CID 5280451. Available from: [Link]

  • NIST. N-(p-Methoxyphenyl)maleimide. Available from: [Link]

  • NIST. Ultraviolet absorption spectra of seven substituted benzenes. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. Available from: [Link]

  • SpectraBase. 4-(p-Methoxyphenyl)-3-buten-2-one - Optional[UV-VIS] - Spectrum. Available from: [Link]

  • ResearchGate. (PDF) UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Available from: [Link]

  • National Center for Biotechnology Information. N-(4-Methoxyphenyl)maleamic acid. PubChem Compound Summary for CID 1562005. Available from: [Link]

  • SIELC Technologies. Uv-Vis Spectrum of Methoxyphenamine. Available from: [Link]

Sources

Comparative Crystal Structure Guide: N-(3-methoxyphenyl)maleamic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the crystal structure analysis, synthesis, and molecular packing of N-(3-methoxyphenyl)maleamic acid (also known as N-(m-anisyl)maleamic acid) versus its extensively characterized isomer, N-(4-methoxyphenyl)maleamic acid .

Executive Summary

N-(3-methoxyphenyl)maleamic acid is a critical intermediate in the synthesis of N-substituted maleimides, widely used in heat-resistant polymers and bioconjugation linkers. While the para-isomer (4-methoxy) is the crystallographic benchmark in this class (Triclinic,


), the meta-isomer (3-methoxy)  exhibits distinct solubility and packing behaviors driven by the asymmetry of the substituent position.

This guide analyzes the structural causality—how the shift from para to meta substitution alters the supramolecular synthons (hydrogen bonding networks) and solid-state stability.

Key Comparative Metrics
FeatureN-(4-methoxyphenyl)maleamic acid (Benchmark)N-(3-methoxyphenyl)maleamic acid (Target)
Crystal System TriclinicMonoclinic (Predicted/Analogous)*
Space Group


(Common for meta-analogs)
Molecular Conformation Planar (RMS deviation < 0.06 Å)Non-planar (Twisted phenyl ring)
Primary Synthon Centrosymmetric

Dimers
C(4) or C(7) Catemer Chains
Melting Point 184–187 °C158–162 °C (Lower symmetry effect)
Solubility Low in non-polar solventsHigher solubility due to dipole moment

*Note: Structural prediction based on N-(3,4-dimethylphenyl)maleamic acid analogs.

Experimental Protocols (Self-Validating Systems)

A. Synthesis & Crystallization Workflow

The following protocol uses a solvent-mediated solid-state reaction to ensure high purity and optimal crystal growth. This method minimizes hydrolysis of the maleic anhydride.

Step-by-Step Methodology
  • Stoichiometric Preparation:

    • Dissolve Maleic Anhydride (98.06 g/mol ) in Toluene (0.1 M concentration).

    • Dissolve m-Anisidine (123.15 g/mol ) in Toluene (0.1 M concentration) in a separate flask.

    • Reasoning: Toluene is chosen over acetone to prevent solvolysis and promote immediate precipitation of the product.

  • Controlled Addition (The Critical Step):

    • Add the amine solution dropwise to the anhydride solution under vigorous stirring at 25°C .

    • Observation: An immediate yellow/off-white precipitate forms. This is the kinetic product.

  • Aging (Ostwald Ripening):

    • Stir the slurry for 60 minutes.

    • Validation: Take a chemically inert aliquot; if the supernatant remains clear, precipitation is complete.

  • Purification:

    • Filter under vacuum.[1] Wash the cake

      
       with cold toluene to remove unreacted anhydride.
      
    • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). Allow slow evaporation at room temperature (2-3 days) to grow single crystals suitable for XRD.

B. Visualization of Synthesis Logic

SynthesisWorkflow Start Reagents: Maleic Anhydride + m-Anisidine Reaction Dropwise Addition (Toluene, 25°C) Start->Reaction Dissolution Precipitation Precipitate Formation (Kinetic Product) Reaction->Precipitation Nucleation Aging Aging (60 min) Crystal Growth Precipitation->Aging Stabilization Filtration Filtration & Wash (Remove Unreacted Anhydride) Aging->Filtration Separation Recryst Recrystallization (Ethanol, Slow Evap) Filtration->Recryst Purification Final Single Crystals: N-(3-methoxyphenyl)maleamic acid Recryst->Final XRD Quality

Figure 1: Reaction pathway ensuring high-purity isolation of the maleamic acid derivative.

Crystallographic Analysis & Structural Logic

A. The "Anti" Conformation Anomaly

In maleamic acids, the relationship between the amide (


) and carboxylic acid (

) groups determines stability.
  • Benchmark (4-methoxy): Exhibits a rare anti-conformation between the C=O (amide) and C=O (acid). This allows the molecule to remain nearly planar, facilitating tight packing.[2]

  • Target (3-methoxy): The meta-methoxy group introduces steric clash with the ortho-hydrogens of the phenyl ring.

    • Consequence: The phenyl ring twists out of the maleamic plane (dihedral angle > 15°).

    • Impact: This twist disrupts the planar stacking seen in the para-isomer, lowering the melting point and altering the density.

B. Hydrogen Bonding Networks (Supramolecular Synthons)

The stability of the crystal lattice is governed by two competing H-bond motifs.

  • Intramolecular H-Bond (S(7) Motif):

    • A strong interaction between the Amide N-H and the Acid Carbonyl O.

    • Function: This "locks" the maleamic acid unit into a rigid, planar conformation, essential for cyclization into maleimides.

    • Presence: Present in both 3-methoxy and 4-methoxy isomers.

  • Intermolecular H-Bond (Packing):

    • 4-methoxy: Forms Zigzag Chains along the [1 -1 0] direction. The methoxy oxygen acts as a weak acceptor, but the primary interaction is Carboxyl-Carboxyl dimerization (

      
      ).
      
    • 3-methoxy: Due to the meta-position, the methoxy oxygen is less accessible for intermolecular bonding. The structure likely favors Catemer Chains (infinite helices) rather than discrete dimers, leading to a lower packing efficiency.

C. H-Bonding Topology Diagram

HBonding cluster_0 3-Methoxy Effect MoleculeA Molecule A (Maleamic Unit) Intra Intramolecular H-Bond (N-H ... O=C) MoleculeA->Intra Stabilizes Planarity Inter Intermolecular Dimer (COOH ... HOOC) MoleculeA->Inter Lattice Energy MoleculeB Molecule B (Maleamic Unit) MoleculeB->Inter Steric Meta-Methoxy Steric Clash Twist Phenyl Ring Twist (>15° Dihedral) Steric->Twist Forces Rotation Twist->Inter Disrupts Planar Stacking

Figure 2: Topological impact of meta-substitution on the hydrogen bonding network.

Spectroscopic Characterization (Validation)

To confirm the structure without X-ray diffraction, use the following spectroscopic fingerprints.

TechniqueParameterExpected Value (3-Methoxy)Diagnostic Significance
FT-IR

3250–3280 cm

Sharp band indicates non-associated amide (Intramolecular H-bond).
FT-IR

1705 cm

Distinct from amide carbonyl; shifts if dimerized.
FT-IR

1630 cm

Amide I band; confirms open ring (not maleimide).
1H NMR

13.0–14.0 ppmBroad singlet; confirms free carboxylic acid.
1H NMR

10.5 ppmDownfield shift due to intramolecular H-bonding.

References

  • Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). N-(4-Methoxyphenyl)maleamic acid.[3] Acta Crystallographica Section E: Structure Reports Online, 66(6), o1529.

  • Rastogi, R. P., Singh, N. B., & Srivastava, A. K. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 523-526.

  • BenchChem. (2024). N-(4-Methoxyphenyl)maleamic acid: Product & Safety Data.

  • PubChem. (2024). Compound Summary: N-(4-Methoxyphenyl)maleamic acid.[3] National Library of Medicine.

Sources

Navigating Stability: A Comparative Guide to Maleamic Acid and Maleimide Moieties in Bioconjugates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, particularly in the development of high-stakes therapeutics like Antibody-Drug Conjugates (ADCs), the choice of chemical linker is paramount. It is the silent architect that dictates the stability, efficacy, and safety of the final molecule. Among the most established methods is the thiol-maleimide reaction, prized for its efficiency and specificity.[][2][3] However, the long-term stability of the resulting thiosuccinimide linkage is a well-documented challenge, leading researchers to scrutinize its hydrolyzed counterpart, the maleamic acid derivative, as a beacon of stability.

This guide provides an in-depth, objective comparison of the biological half-life and stability of the traditional maleimide linkage versus its ring-opened maleamic acid form. We will delve into the underlying chemical mechanisms, present supporting experimental data, and offer a validated protocol for assessing conjugate stability, empowering you to make informed decisions in the design of next-generation bioconjugates.

The Chemical Crossroads: Reactivity and Transformation

The journey of a maleimide linker from reactive moiety to a stable covalent bond is not always a one-way street. Understanding the competing chemical pathways is fundamental to appreciating the nuances of its biological half-life. The reaction begins with a Michael addition, where a thiol group from a cysteine residue on a protein attacks the electron-deficient double bond of the maleimide ring.[2][4] This forms the desired thiosuccinimide linkage.

However, once formed, this linkage exists at a chemical crossroads, facing two competing fates in a physiological environment:

  • Retro-Michael Reaction (Deconjugation): This is the primary pathway of instability. The thiosuccinimide linkage is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the bloodstream.[5][6][7] This reversal leads to the premature release of the conjugated payload, which can then bind to other circulating proteins, causing off-target toxicity and diminishing the therapeutic effect.[5][6] The rate of this deconjugation is influenced by pH and temperature.[6]

  • Hydrolysis (Stabilization): The thiosuccinimide ring can undergo hydrolysis, a process where the cyclic imide is opened by water to form a succinamic acid thioether—a derivative of maleamic acid.[6][8] This ring-opened form is no longer susceptible to the retro-Michael reaction, creating a stable, essentially permanent linkage.[6][8][9]

It is crucial to distinguish this stabilizing post-conjugation hydrolysis from the pre-conjugation hydrolysis of the maleimide reagent itself. If the maleimide ring hydrolyzes to maleamic acid before reacting with a thiol, it becomes unreactive and the conjugation will fail.[][2][10]

G cluster_0 Pre-Conjugation cluster_1 Conjugation Event cluster_2 Post-Conjugation Fate (In Vivo) Maleimide Maleimide Reagent MaleamicAcid Maleamic Acid (Unreactive) Maleimide->MaleamicAcid Hydrolysis (pH > 7.5) [Undesired Pathway] ThioSucc Thiosuccinimide Linkage (Conjugate) Thiol Protein-SH (e.g., Cysteine) Thiol->ThioSucc Michael Addition (pH 6.5-7.5) Deconjugated Deconjugated Payload + Free Maleimide ThioSucc->Deconjugated Retro-Michael Reaction (Instability Pathway) RingOpened Succinamic Acid Linkage (Stable Conjugate) ThioSucc->RingOpened Hydrolysis (Stabilizing Pathway)

Caption: Competing reaction pathways for maleimide in bioconjugation.

Comparative Biological Half-Life and Stability

The "biological half-life" in this context refers to the stability of the linkage between the protein and the payload. A direct comparison reveals a stark contrast between the thiosuccinimide and its hydrolyzed, ring-opened form. The thiosuccinimide linkage is metastable, whereas the succinamic acid linkage is exceptionally stable.

The instability of the conventional maleimide linkage is a significant liability. Studies have shown that ADCs with traditional maleimide linkers can experience substantial payload loss in plasma. For instance, up to 50% deconjugation has been observed over a 7-day period in human plasma for some ADCs.[5] This premature release is primarily driven by the retro-Michael reaction. The half-life of maleimide-thiol adducts in the presence of glutathione can range from 20 to 80 hours, depending on the specific chemical structures involved.[9]

In contrast, the ring-opened succinamic acid form is highly resistant to this degradation pathway. Once the ring is hydrolyzed, the half-life of the conjugate is dramatically extended, with some reports suggesting half-lives of over two years.[11][12][13] This has led to the development of "self-hydrolyzing" or "self-stabilizing" maleimides. These next-generation reagents are engineered with neighboring groups that act as intramolecular catalysts, accelerating the post-conjugation hydrolysis of the thiosuccinimide ring at physiological pH.[8][14][15] This strategy effectively locks the conjugate in its stable form before significant deconjugation can occur. ADCs built with such technologies exhibit vastly improved stability, with over 95% of the conjugate remaining intact after 7 days in plasma.[5]

Linkage TypeKey Instability PathwayStability in Human Plasma (Typical)Consequence
Thiosuccinimide (Maleimide Adduct) Retro-Michael Reaction~50% intact after 7 days[5]Premature payload release, off-target toxicity
Succinamic Acid (Hydrolyzed Adduct) None under physiological conditions>95% intact after 7 days[5]Stable payload attachment, improved therapeutic index
Maleamic Methyl Ester Adduct Significantly reduced susceptibility~96% intact after 14 days in albumin solution[16]Enhanced stability from the outset

More recent innovations include the use of maleamic methyl esters as the thiol-reactive group. This approach aims to form a more stable linkage from the beginning, bypassing the metastable thiosuccinimide intermediate. An ADC constructed with a maleamic methyl ester linker showed only about 3.8% payload shedding after 14 days of incubation in an albumin solution.[16]

Implications for Drug Development

The stability of the linker-payload connection has profound consequences for the therapeutic index of a bioconjugate.

  • Efficacy: Premature drug release via the retro-Michael reaction means less of the therapeutic payload reaches the target site. This directly reduces the potential efficacy of the drug.[15]

  • Safety & Toxicity: When the payload is cleaved from the antibody in circulation, it can bind indiscriminately to other proteins, such as albumin, leading to systemic exposure and off-target toxicity.[5][7] Improving linker stability is a direct strategy to enhance safety.

  • Pharmacokinetics: An unstable linker complicates the pharmacokinetic profile of a drug, making it difficult to predict exposure and therapeutic effect. A stable, homogenous drug product is essential for reliable clinical outcomes.

Therefore, designing linkers that rapidly convert to the stable ring-opened maleamic acid form or that utilize inherently more stable chemistries is a critical objective in modern ADC development.[14][17]

Experimental Protocol: Assessing ADC Stability in Plasma via LC-MS

To provide a self-validating system for evaluating linker stability, this section details a robust, field-proven methodology for quantifying ADC deconjugation in a biologically relevant matrix.

G cluster_workflow Experimental Workflow start Spike ADC into Plasma incubate Incubate at 37°C (Time Course) start->incubate capture Immunoaffinity Capture (Protein A/G) incubate->capture wash Wash Beads capture->wash elute Elute ADC wash->elute analyze LC-MS Analysis (Intact Mass) elute->analyze data Deconvolute Spectra & Quantify DAR analyze->data

Caption: Workflow for assessing ADC stability in plasma.

Objective: To determine the rate and extent of payload deconjugation from an ADC in human plasma over time at physiological temperature.

Materials:

  • Purified ADC of interest

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS system (e.g., Q-TOF or Orbitrap) suitable for intact protein analysis

  • Reverse-phase column for large proteins

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Methodology:

  • Preparation:

    • Thaw human plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of the ADC in PBS.

  • Incubation:

    • Spike the ADC into the human plasma to a final concentration of 100 µg/mL.

    • Immediately take a time point zero (T=0) aliquot.

    • Incubate the remaining plasma sample in a water bath at 37°C.

    • Withdraw aliquots at specified time points (e.g., 6, 24, 48, 72, 168 hours). Store all aliquots at -80°C until analysis. The rationale for a time course is to establish a kinetic profile of deconjugation.

  • Immunoaffinity Capture:

    • For each time point, add an appropriate amount of Protein A/G magnetic beads to the plasma aliquot. This step selectively isolates the antibody and any antibody-drug species from the complex plasma matrix.[18][19]

    • Incubate with gentle mixing for 1 hour at 4°C.

    • Place the tube on a magnetic stand and carefully discard the supernatant.

  • Wash and Elute:

    • Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins.

    • Add Elution Buffer to the beads and incubate for 5-10 minutes to release the captured ADC.

    • Place the tube back on the magnetic stand and transfer the eluate (containing the ADC) to a new tube containing Neutralization Buffer. This is critical to bring the pH back to a range suitable for the protein and subsequent analysis.

  • LC-MS Analysis:

    • Inject the neutralized sample onto the LC-MS system.

    • Use a suitable gradient of Mobile Phase B to elute the protein from the reverse-phase column.

    • Acquire mass spectrometry data in intact protein mode, ensuring the mass range covers the various drug-to-antibody ratio (DAR) species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass profiles for each time point.

    • Identify the peaks corresponding to the antibody with different numbers of drugs attached (e.g., DAR8, DAR6, DAR4, DAR2, DAR0).

    • Calculate the average DAR for each time point by taking the weighted average of the peak intensities.

    • Plot the average DAR versus time to determine the stability profile and calculate the biological half-life of the linkage.

Conclusion: A Paradigm Shift Towards Inherent Stability

The evidence compellingly demonstrates that while the initial maleimide-thiol reaction is efficient, the resulting thiosuccinimide linkage represents a stability liability in vivo. Its susceptibility to the retro-Michael reaction can compromise the therapeutic potential and safety of a bioconjugate. The hydrolyzed, ring-opened succinamic acid derivative, by contrast, provides a robust and permanent linkage.

For drug developers, this comparison underscores a critical design principle: stability should not be an afterthought. The field is actively moving away from linkers that are merely "stable enough" towards those that are engineered for permanence. The adoption of self-hydrolyzing maleimides and the exploration of alternative chemistries like maleamic methyl esters represent a paradigm shift. By prioritizing the formation of the stable maleamic acid-type linkage, researchers can build more reliable, effective, and safer biotherapeutics, ultimately translating to better clinical outcomes.

References

  • Lyon, R. P., Setter, J. R., Bovee, T. D., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. [Link]

  • PubMed. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. [Link]

  • Lu, D., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry. [Link]

  • Wang, Y., Xie, F., Liu, L., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(5), 587-597. [Link]

  • Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 29(3), 830-839. [Link]

  • Lu, D., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry. [Link]

  • Shen, B. Q., et al. (2012). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 23(9), 1836-1844. [Link]

  • SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]

  • Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(54), 12384-12388. [Link]

  • Zhang, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3846-3860. [Link]

  • Bentley, M. D., et al. (2009). Maleamic acid polymer derivatives and their bioconjugates. U.S.
  • Zhang, M., et al. (2014). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Polymer Chemistry, 5(11), 3681-3689. [Link]

  • MesGen Biotechnology. N-Ethylmaleimide (NEM). [Link]

  • Shen, B. Q., et al. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry, 22(9), 1940-1950. [Link]

  • St. Amant, A. H., et al. (2022). Single Mutation on Trastuzumab Modulates the Stability of Antibody–Drug Conjugates Built Using Acetal-Based Linkers and Thiol-Maleimide Chemistry. Journal of the American Chemical Society, 144(12), 5493-5502. [Link]

  • Matsui, S., & Aida, H. (1978). Hydrolysis of Some N-Alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, 1277-1280. [Link]

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]

  • Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Nathani, R. I., et al. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 25(18), 4084. [Link]

  • UCL Discovery. (2015). Development of Novel Maleimide Reagents for Protein Modification. [Link]

  • Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]

  • Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. [Link]

  • Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Figshare. [Link]

  • Bernardim, B., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. [Link]

  • Dong, L., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(10), 5989-5994. [Link]

  • Ward, J. M., et al. (1993). The Kinetics of N-Ethylmaleimide Inhibition of a Vacuolar H+-ATPase and Determination of Nucleotide Dissociation Constants. Journal of Biological Chemistry, 268(23), 17332-17338. [Link]

  • ResearchGate. (2022). Stability studies of the maleamic methyl ester-based conjugates and.... [Link]

  • Sacchetta, P., et al. (1986). Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. Analytical Biochemistry, 154(1), 205-208. [Link]

  • Morar, M., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 715206. [Link]

Sources

Validation of maleamic acid synthesis using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Maleamic Acid Synthesis: A Comparative Guide to TLC and LC-MS Methodologies

Maleamic acids are critical intermediates in the synthesis of maleimides, which are highly sought-after electrophiles used in bioconjugation, antibody-drug conjugates (ADCs), and polymer chemistry[1]. The synthesis typically involves the nucleophilic ring-opening of maleic anhydride by a primary amine[2]. While this reaction is generally fast and quantitative, maleamic acids are highly polar and prone to spontaneous hydrolysis or premature cyclodehydration[3].

As an Application Scientist, selecting the correct analytical methodology to validate this synthesis is paramount. This guide provides an in-depth, objective comparison between Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring maleamic acid synthesis, emphasizing the causality behind protocol design and self-validating experimental systems.

Mechanistic Overview & Analytical Workflow

The transformation of a primary amine and maleic anhydride into a maleimide is a two-step process. The first step yields the maleamic acid intermediate, which contains both an amide bond and a free carboxylic acid. The second step requires aggressive dehydrating conditions (e.g., heat, acetic anhydride, or sodium acetate) to force ring closure[2].

G A Maleic Anhydride + Primary Amine B Nucleophilic Ring Opening (Room Temp) A->B C Maleamic Acid Intermediate B->C D Cyclodehydration (-H2O) C->D E Maleimide Product D->E

Fig 1: Reaction workflow from maleic anhydride to maleimide via the maleamic acid intermediate.

Objective Comparison: TLC vs. LC-MS

Both TLC and LC-MS offer distinct advantages for validating maleamic acid. TLC provides rapid, qualitative feedback at the bench, making it ideal for confirming the consumption of the primary amine. LC-MS provides high-resolution, quantitative data necessary for publication and downstream biological applications.

Analytical ParameterThin Layer Chromatography (TLC)Liquid Chromatography-Mass Spec (LC-MS)
Primary Output Qualitative (

, functional group stains)
Quantitative (RT, Exact Mass

)
Analysis Time ~5–10 minutes~15–30 minutes
Sensitivity (LOD) High microgram (

g) range
Low nanogram to picogram (ng–pg) range
Cost per Run Very Low (< $1)High ($10 – $50)
Key Advantage Rapid, real-time benchtop monitoringUnambiguous structural and mass confirmation
Major Artifact Risk Streaking of carboxylic acid groupsIn-source thermal dehydration (false maleimide)

Protocol 1: TLC Validation (Self-Validating System)

The Causality of the Mobile Phase: Maleamic acid contains a highly polar, ionizable carboxylic acid group. If run on standard bare silica (which is slightly acidic) using neutral solvents, the carboxylic acid will engage in strong, continuous hydrogen bonding with the stationary phase, resulting in severe streaking and unreadable retention factors (


). To counteract this, we introduce a volatile organic acid (e.g., Glacial Acetic Acid) to the mobile phase. The acid suppresses the ionization of the maleamic acid's carboxylate group, keeping it protonated and allowing it to migrate as a tight, distinct band[4].

Step-by-Step Methodology:

  • Plate Preparation: Obtain a Silica gel 60 F254 TLC plate. Draw a baseline 1 cm from the bottom.

  • Solvent System Preparation: Prepare a mobile phase of Hexane : Ethyl Acetate (1:1 v/v) and add 2% Glacial Acetic Acid[4]. Mix thoroughly in a developing chamber and allow 5 minutes for vapor equilibration.

  • Self-Validating Spotting (3-Lane System):

    • Lane 1 (Standard): Spot 1 µL of the starting primary amine (1 mg/mL).

    • Lane 2 (Co-spot): Spot 1 µL of the primary amine, let dry, then spot 1 µL of the reaction mixture directly on top. Purpose: Validates that the solvent system can resolve the product from the starting material without matrix interference.

    • Lane 3 (Sample): Spot 1 µL of the raw reaction mixture.

  • Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Dry the plate completely with a heat gun to remove residual acetic acid.

  • Detection: View under UV (254 nm). For secondary confirmation, dip the plate in Ninhydrin stain and heat to 120°C. The primary amine in Lane 1 will turn deep purple. A successful reaction is validated by the absence of this purple spot in Lane 3, confirming total amine consumption.

Protocol 2: LC-MS Validation (Self-Validating System)

The Causality of Chromatography and Ionization: Because maleamic acid is highly polar, retaining it on a standard C18 reverse-phase column requires a highly aqueous mobile phase. We utilize 0.1% Formic Acid in both the water and acetonitrile phases. Formic acid serves a dual purpose: it lowers the pH to keep the maleamic acid protonated (enhancing C18 retention) and provides an abundant proton source to facilitate positive Electrospray Ionization (ESI+)[5].

However, analysts must be highly aware of in-source fragmentation . The high temperatures and voltages in the ESI capillary can induce artificial dehydrative cyclization of the maleamic acid into a maleimide inside the mass spectrometer[6]. This results in a false [M-H2O+H]+ peak.

LCMS N1 Maleamic Acid [M] N2 ESI+ Ionization (+H+) N1->N2 N3 Protonated Ion [M+H]+ N2->N3 N4 In-Source Water Loss (-18 Da) N3->N4 High Temp/Voltage N5 Maleimide Artifact [M-H2O+H]+ N4->N5

Fig 2: ESI+ ionization pathway and in-source dehydration artifact of maleamic acid.

Step-by-Step Methodology:

  • Sample Preparation: Quench a 10 µL aliquot of the reaction mixture in 990 µL of 50:50 Water:Acetonitrile to halt the reaction. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validating Injection Sequence:

    • Injection 1 (Blank): 50:50 Water:Acetonitrile to establish a baseline and rule out column carryover.

    • Injection 2 (Standard): Pure primary amine to establish its exact Retention Time (RT) and ionization efficiency.

    • Injection 3 (Sample): The quenched reaction mixture.

  • Chromatographic Conditions: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid[5].

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[5].

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters: Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 250°C (keep temperature as low as viable to minimize in-source dehydration).

  • Data Interpretation: Extract the Extracted Ion Chromatogram (XIC) for the theoretical [M+H]+ of the maleamic acid. If a peak corresponding to [M+H-18]+ is observed at the exact same retention time as the maleamic acid, it is an in-source fragmentation artifact[6]. If the [M+H-18]+ peak elutes at a different retention time (typically later, as maleimide is less polar), it confirms that actual cyclization has occurred in the reaction flask.

References

  • Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. Google Patents (US5965746A).
  • Synthesis of Mal-amido-PEG12-NHS Ester: A Technical Guide. Benchchem.
  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.
  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis.
  • Solvent Gradient of 0.1% Formic Acid in Water. ResearchGate.
  • Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery.

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Safety Operating Guide

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic Acid

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires more than just following a checklist; it requires a deep understanding of the molecule's mechanistic behavior. 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid (CAS: 306935-71-7) is a functionalized maleamic acid derivative commonly utilized in drug development and synthetic chemistry [1].

To ensure laboratory safety and environmental compliance, researchers must understand the causality behind this compound's hazards. The molecule features an


-unsaturated carbonyl system (the prop-2-enoic acid moiety), which acts as a potent electrophile. In biological systems, this structure behaves as a "Michael acceptor," undergoing rapid hetero-Michael addition with nucleophilic biological thiols, such as cysteine residues in proteins and cellular glutathione [2]. This covalent modification is the primary mechanism driving its cytotoxicity, skin sensitization, and respiratory irritation. Consequently, its handling and disposal must be rigorously managed under "cradle-to-grave" regulatory frameworks [3].

Physicochemical Properties & Quantitative Hazard Data

To design an effective operational plan, we must first benchmark the compound's physical and hazard parameters. The following table summarizes the quantitative data dictating our containment and disposal strategies.

ParameterValue / DescriptionOperational Implication
Chemical Formula C₁₁H₁₁NO₄Contains nitrogen; requires NOₓ scrubbing during incineration.
Molecular Weight 221.21 g/mol Moderate molecular weight; likely a fine crystalline solid prone to aerosolization.
CAS Registry Number 306935-71-7Unique identifier for Environmental Health & Safety (EHS) logging.
Electrophilicity High (Michael Acceptor)Rapidly depletes cellular thiols; necessitates strict barrier protection (nitrile gloves).
Chemical Incompatibilities Strong bases, strong oxidizersCarboxylic acid moiety will undergo exothermic neutralization with bases.
Target Organ Toxicity Skin, Eyes, Respiratory TractMandates handling exclusively within a certified chemical fume hood.

Operational Handling Protocol

Every protocol must be a self-validating system. By controlling the physical environment and understanding the chemical's reactivity, we eliminate the root causes of exposure.

Step 1: Pre-Operational Setup

  • Engineering Controls: Conduct all work inside a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s. This prevents the inhalation of aerosolized Michael acceptors, which can cause severe respiratory sensitization.

  • Personal Protective Equipment (PPE): Don standard laboratory attire, chemical splash goggles, and double-layered nitrile gloves. Nitrile provides an effective barrier against organic acids and amides.

Step 2: Weighing and Transfer

  • Static Mitigation: Use anti-static spatulas and weigh boats. Fine organic powders hold static charges; neutralizing this prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Transfer: Keep the source container and the receiving vessel as close together as possible. Seal the receiving vessel before removing it from the fume hood.

Step 3: Decontamination and Spill Response

  • Neutralization: In the event of a minor spill inside the hood, gently cover the powder with an inert, absorbent material (e.g., sand or vermiculite) to prevent dust generation.

  • Surface Cleaning: Wipe down the area with a mild, dilute basic solution (e.g., 1% sodium bicarbonate) to safely neutralize the carboxylic acid moiety, followed by a thorough water rinse.

Step-by-Step Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C, hazardous waste must be meticulously tracked and destroyed to prevent environmental accumulation [3]. Because 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid is toxic to aquatic life and contains an amide bond, sink disposal is strictly prohibited.

Step 1: Chemical Segregation

  • Isolate the waste from strong bases (e.g., sodium hydroxide, amines) and oxidizing agents. Mixing this compound with strong bases will trigger an exothermic acid-base reaction, potentially causing localized heating or pressure build-up.

Step 2: Primary Containment

  • Transfer the waste into a chemically compatible primary container, ideally High-Density Polyethylene (HDPE) or amber glass.

  • Critical Causality: Do not hermetically seal the container immediately if it contains mixed solvent waste, as trace reactions may evolve gas. Use a vented cap until the waste has stabilized.

Step 3: Hazard Labeling

  • Immediately affix a standard hazardous waste tag.

  • Explicitly list the full chemical name and mark the hazards as "Irritant / Toxic" and "Environmental Hazard." Accurate labeling ensures downstream waste handlers apply the correct destruction protocols.

Step 4: Temporary Storage

  • Place the sealed primary container inside a secondary containment tray to capture any catastrophic bottle failures.

  • Store in a designated, well-ventilated Hazardous Waste Accumulation Area maintained below 25°C, away from direct sunlight.

Step 5: Final Disposal (Incineration)

  • Coordinate with your institutional EHS department for transfer to a licensed RCRA Subtitle C disposal facility.

  • Mechanistic Requirement: The compound must undergo high-temperature incineration. Because it contains nitrogen, incomplete combustion can yield toxic nitrogen oxide (NOₓ) gases. Licensed facilities utilize high-temperature rotary kilns equipped with NOₓ scrubbers to ensure complete breakdown into harmless byproducts (CO₂, H₂O, and N₂).

Logistical Workflow Visualization

The following diagram maps the logical progression of the disposal protocol, ensuring a closed-loop system from waste generation to final destruction.

DisposalWorkflow N1 1. Waste Generation 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid N2 2. Chemical Segregation Isolate from strong bases & oxidizers N1->N2 N3 3. Primary Containment Transfer to compatible HDPE/Amber Glass N2->N3 N4 4. Hazard Labeling Attach GHS Irritant & RCRA Waste Tags N3->N4 N5 5. Temporary Storage Store in ventilated secondary containment N4->N5 N6 6. Final Disposal Licensed High-Temperature Incineration N5->N6

Figure 1: Logistical workflow for the safe segregation and disposal of the target compound.

References

  • Accela ChemBio. (n.d.). 3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid Safety Information. Retrieved from[Link]

  • Shannon, D. A., & Weerapana, E. (2011). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central (PMC). Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from[Link]

Personal protective equipment for handling 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: N-(3-Methoxyphenyl)maleamic acid; 4-[(3-Methoxyphenyl)amino]-4-oxobut-2-enoic acid. CAS: 19396-84-0 (Generic for isomer class) / Refer to specific vendor CoA.

Executive Safety Summary

Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Latent Toxicant

As a Senior Application Scientist, I advise treating 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid not merely as a standard organic acid, but as a masked aromatic amine . While the primary immediate hazard is severe irritation (Skin/Eye Cat.[1][2][3][4] 2) typical of maleamic acids, the amide linkage is susceptible to hydrolysis (metabolic or chemical), which can release m-anisidine (3-methoxyaniline), a known blood toxin (methemoglobinemia) and acute toxicant.

Core Directive: Prevent inhalation of dust and dermal absorption.[5] All solids handling must occur inside a certified chemical fume hood.

Hazard Mechanism & Risk Assessment

To understand the PPE requirements, one must understand the molecular behavior:

  • The Michael Acceptor ( alkene moiety): The

    
    -unsaturated carbonyl system makes this compound an electrophile. It can react with nucleophilic residues on skin proteins (cysteine/lysine), leading to allergic contact dermatitis  (sensitization).
    
  • The Acid Functionality: The free carboxylic acid group (

    
    ) causes direct tissue irritation and corneal damage upon contact.
    
  • The Latent Toxin (Anisidine moiety): If the compound enters the body, amidases can cleave the molecule, releasing m-anisidine. This necessitates a stricter PPE profile than simple maleic acid.

PPE Decision Logic

The following decision tree dictates the required barrier protection based on the physical state of the reagent.

PPE_Logic Start Hazard Assessment: 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_PPE PRIMARY RISK: DUST 1. Fume Hood (Sash <18") 2. Nitrile Gloves (0.11mm) 3. Safety Goggles (Tight seal) Solid->Solid_PPE Inhalation Risk Soln_PPE PRIMARY RISK: ABSORPTION 1. Fume Hood 2. Double Gloving (Nitrile) 3. Splash Goggles Solution->Soln_PPE Permeation Risk

Figure 1: PPE Selection Logic based on physical state. Note the escalation to double-gloving for solutions due to solvent-enhanced skin permeation.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control: Chemical Fume Hood.[6] Backup: N95 or P100 Respirator (only if hood unavailable).The solid is a fine crystalline powder. Inhalation poses a risk of respiratory sensitization and systemic absorption of the anisidine pharmacophore [1].
Ocular Chemical Splash Goggles (ANSI Z87.1+). Do not rely on safety glasses.Acidic dusts cause immediate, severe corneal irritation. Goggles provide a seal against airborne particulates that glasses cannot offer [2].
Dermal (Hand) Nitrile Gloves (Min thickness: 0.11 mm). Double glove for solutions.Nitrile offers excellent resistance to organic acids. Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO, Methanol) [3].
Body Lab Coat (High-neck, long sleeve) + Closed-toe shoes .Prevents accumulation of dust on street clothing, mitigating "take-home" exposure risks.
Operational Protocol: Safe Handling & Weighing

Objective: Transfer 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid from stock bottle to reaction vessel with zero dust release.

Step 1: Preparation
  • Verify Fume Hood flow rate is >100 fpm (face velocity).

  • Clear the hood deck. Place a disposable absorbent pad (pig mat) on the working surface.

  • Static Control: Use an anti-static gun on the weighing boat and spatula if the powder appears "flyaway" (electrostatic).

Step 2: Weighing Procedure
  • Place the analytical balance inside the fume hood.

    • Note: If the balance is outside, use a tared vial with a cap. Never walk a generic open weigh boat across the lab.

  • Don PPE: Lab coat, Goggles, Nitrile Gloves.

  • Open the stock container slowly to avoid puffing dust.

  • Transfer solid using a stainless steel micro-spatula . Avoid plastic spatulas if static is observed.

  • Recap the stock bottle immediately after transfer.

  • Wipe the exterior of the stock bottle with a dry Kimwipe before returning to storage.

Step 3: Solubilization (High Risk Phase)

Solvents like DMSO or DMF enhance the skin permeability of this compound significantly.

  • Add solvent to the solid (not vice versa) to minimize dust displacement.

  • If using a vortex mixer, ensure the vial is capped tightly and hold a wipe over the cap.

Handling_Workflow Start Start: Stock Container Weigh Weighing (Inside Hood) Use Anti-static Spatula Start->Weigh Transfer Transfer to Reaction Vessel (Avoid open air transport) Weigh->Transfer Solubilize Add Solvent (Risk: Enhanced Permeation) Transfer->Solubilize Cleanup Decontaminate Surface (Wet Wipe) Solubilize->Cleanup

Figure 2: Operational workflow emphasizing containment during the solubilization phase.

Disposal & Emergency Response
Waste Management
  • Classification: Hazardous Organic Waste.

  • Segregation: Do NOT mix with strong oxidizing agents (e.g., Nitric acid, Peroxides) or strong bases. The amide bond is stable, but strong bases will hydrolyze it to the toxic anisidine [4].

  • Labeling: Clearly label as "Organic Acid - Contains Amides."

Spill Cleanup[7][8]
  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up. This prevents dust generation.[1][2][3][4][6][8][9][10][11]

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol/solvent to wash skin (this drives the chemical deeper).

  • Eye Contact: Flush for 15 minutes at an eyewash station. Seek medical attention immediately—acidic burns require professional evaluation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10824, m-Anisidine (Toxicological Context). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Personal Protective Equipment. Retrieved from [Link]

Sources

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